molecular formula C12H10N2O3 B1584148 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde CAS No. 22162-51-2

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1584148
CAS No.: 22162-51-2
M. Wt: 230.22 g/mol
InChI Key: AKFAPUIPEQSHJL-UHFFFAOYSA-N
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Description

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFAPUIPEQSHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352966
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22162-51-2
Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
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Record name 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is a pivotal intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a key building block in the preparation of Lixivaptan, a vasopressin V2 receptor antagonist that has undergone extensive clinical trials.[1] The unique structural arrangement of the pyrrole-2-carbaldehyde core coupled with the photoreactive 2-nitrobenzyl group makes this molecule a versatile synthon in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, mechanistic insights, and a discussion of key process considerations.

Primary Synthesis Pathway: N-Alkylation of Pyrrole-2-carbaldehyde

The most established and efficient method for the synthesis of this compound is the direct N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide.[1] This reaction proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen anion attacks the benzylic carbon of 2-nitrobenzyl bromide.

Mechanistic Considerations

The N-alkylation of pyrroles is a well-studied transformation, yet it presents a classic case of ambident nucleophilicity, with the potential for both N- and C-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for favoring N-alkylation. The sodium cation, being a "hard" cation, coordinates preferentially with the "hard" nitrogen atom of the pyrrolide anion, thus directing the alkylation to the nitrogen.

In contrast, the use of "softer" cations or less polar solvents could lead to an increase in C-alkylation, a common side reaction in pyrrole chemistry. The electron-withdrawing nature of the carbaldehyde group at the 2-position of the pyrrole ring also influences the reactivity, further favoring N-alkylation by reducing the electron density of the pyrrole ring.

Synthesis Workflow

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the starting material, pyrrole-2-carbaldehyde, and the subsequent N-alkylation to yield the final product.

Stage 1: Synthesis of Pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

A common and efficient method for the preparation of pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of pyrrole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and DMF.

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide.[2] Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: While maintaining the internal temperature between 10-20°C, add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes.[2] An exothermic reaction will occur, forming the Vilsmeier reagent. Remove the ice bath and stir for an additional 15 minutes.

  • Reaction with Pyrrole: Cool the mixture again in an ice bath and add 250 ml of ethylene dichloride. Once the temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.[2]

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[2]

  • Work-up and Purification: Cool the mixture and cautiously add a solution of 750 g of sodium acetate trihydrate in about 1 liter of water. Reflux again for 15 minutes with vigorous stirring. After cooling, separate the organic layer and extract the aqueous phase with ether. Combine the organic extracts, wash with saturated sodium carbonate solution, and dry over anhydrous sodium carbonate. The crude product can be purified by distillation under reduced pressure to yield pyrrole-2-carbaldehyde.[2]

Stage 2: N-Alkylation to this compound

With the pyrrole-2-carbaldehyde in hand, the final step is the N-alkylation with 2-nitrobenzyl bromide.

Experimental Protocol: Synthesis of this compound [1]

  • Reaction Setup: To a solution of pyrrole-2-carboxaldehyde in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH) portion-wise at 0°C.

  • Deprotonation: Allow the mixture to stir at 0°C for a specified period to ensure complete deprotonation of the pyrrole nitrogen.

  • Alkylation: Add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as petroleum ether-ethyl acetate, to yield this compound as a solid.[1]

Quantitative Data Summary

ParameterVilsmeier-Haack ReactionN-Alkylation Reaction
Starting Materials Pyrrole, Dimethylformamide, Phosphorus oxychloridePyrrole-2-carbaldehyde, 2-Nitrobenzyl bromide, Sodium hydride
Solvent Ethylene dichlorideN,N-Dimethylformamide (DMF)
Reaction Temperature 0°C to reflux0°C to room temperature
Reaction Time ~1.5 hoursVaries (monitored by TLC)
Reported Yield 78-79% (pure)[2]Up to 95% (crude)[1]

Visualizing the Synthesis Pathway

Synthesis_Pathway Pyrrole Pyrrole P2C Pyrrole-2-carbaldehyde Pyrrole->P2C  Vilsmeier-Haack  Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->P2C Final_Product This compound P2C->Final_Product  N-Alkylation Nitrobenzyl_Bromide 2-Nitrobenzyl bromide Nitrobenzyl_Bromide->Final_Product Base NaH in DMF Base->Final_Product

Caption: Overall synthetic workflow for this compound.

Alternative and Greener Synthesis Approaches

While the described N-alkylation is highly effective, the field of organic synthesis is continually evolving towards more sustainable practices. For the synthesis of N-alkylpyrroles in general, several "greener" alternatives are being explored. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in Paal-Knorr reactions for pyrrole synthesis.

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign options like water or ionic liquids is a key area of research. For instance, uncatalyzed Paal-Knorr reactions have been successfully performed in boiling water.[3]

  • Catalytic Methods: The development of efficient catalytic systems, such as those based on magnesium iodide or citric acid, can reduce the need for stoichiometric reagents and harsh reaction conditions in pyrrole synthesis.[3]

While a specific "green" synthesis for this compound has not been extensively reported, these general principles offer promising avenues for future process optimization.

Conclusion

The synthesis of this compound is a critical process for the development of important pharmaceutical agents. The established N-alkylation of pyrrole-2-carbaldehyde provides a high-yielding and reliable route to this key intermediate. A thorough understanding of the reaction mechanism, careful control of reaction conditions to ensure regioselectivity, and appropriate purification techniques are paramount for obtaining a high-purity product. As the demand for sustainable chemical manufacturing grows, the exploration of greener synthetic alternatives will undoubtedly become an area of increasing focus for the production of this and other valuable chemical entities.

References

  • Albright, J. D., Reich, M. F., Delos Santos, E. G., Dusza, J. P., Sum, F. W., Venkatesan, A. M., Coupet, J., Chan, P. S., Ru, X., Mazandarani, H., & Bailey, T. (1998). 5H-Pyrrolo[2,1-c][4][5]benzodiazepines as potent and selective, nonpeptide vasopressin V2 receptor antagonists. Journal of Medicinal Chemistry, 41(14), 2442–2444.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
  • ChemBK. (2024). This compound.
  • Dixit, S. R., Joshi, S. D., Kulkarni, V. H., Jalalpure, S.S., Kumbar, V. M., Mudaraddi, T. Y., Nadagouda, M. N., & Aminabhavi, T. M. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. The Open Medicinal Chemistry Journal, 12, 90–106.
  • Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. Topics in Current Chemistry, 379(6), 42.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • Song, H.-B., & Wang, Q. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).
  • Yoshida, M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2568.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644–4680.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and chemical reactivity of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the vasopressin V2 receptor antagonist, lixivaptan.[1] The strategic incorporation of the 2-nitrobenzyl moiety, a well-established photolabile protecting group, onto the pyrrole-2-carbaldehyde scaffold imparts unique chemical functionalities that are of significant interest in organic synthesis and medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing in-depth technical information and actionable protocols.

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound combines a pyrrole-2-carbaldehyde core with a 2-nitrobenzyl group attached to the pyrrole nitrogen. This arrangement results in a distinct spectroscopic signature that is crucial for its identification and characterization.

Molecular Formula: C₁₂H₁₀N₂O₃[2][3]

Molecular Weight: 230.22 g/mol [1][3]

Crystal Structure: X-ray crystallographic analysis reveals a triclinic crystal system. The pyrrole and benzene rings are not coplanar, exhibiting a dihedral angle of 83.96 (6)°. The nitro group is slightly twisted out of the plane of the benzene ring by 5.92 (8)°.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyrrole and nitrobenzyl groups, the benzylic methylene protons, and the aldehydic proton. Based on available data for a closely related compound, the expected chemical shifts (in CDCl₃) are: a singlet for the aldehydic proton around δ 9.48 ppm, and distinct multiplets for the protons on the pyrrole and nitrobenzyl rings.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the benzylic methylene carbon. Expected chemical shifts (in CDCl₃) include the aldehydic carbon at approximately δ 178.8 ppm, and a series of signals for the aromatic carbons between δ 111.7 and 145.9 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=O stretching (aldehyde): A strong absorption band is expected in the region of 1660-1700 cm⁻¹.

  • N-O stretching (nitro group): Two strong bands are anticipated, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-H stretching (aromatic): Peaks will be observed above 3000 cm⁻¹.

  • C-N stretching: Bands in the fingerprint region will correspond to the C-N bonds.

Mass Spectrometry (MS)

Mass spectral analysis is essential for confirming the molecular weight and elucidating the fragmentation pattern. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 230 would be expected. Fragmentation may involve the loss of the nitro group (NO₂), the formyl group (CHO), and cleavage of the benzyl-pyrrole bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Appearance Yellow to orange crystalline solid[2]
Melting Point 138 °C (recrystallized); 90-94°C (crude)[1][2]
Boiling Point 389.8 ± 22.0 °C (Predicted)
Solubility Soluble in ethanol, dichloromethane, and other common organic solvents. Low solubility in water.[2][3]
pKa -7.78 ± 0.70 (Predicted)
Storage Store at 2-8°C. Air sensitive.

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of pyrrole-2-carbaldehyde with 2-nitrobenzyl bromide. This reaction is carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF).

Detailed Synthesis Protocol

Reaction: Pyrrole-2-carbaldehyde + 2-Nitrobenzyl bromide → this compound

Materials:

  • Pyrrole-2-carbaldehyde

  • 2-Nitrobenzyl bromide

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under an inert atmosphere (Argon), suspend sodium hydride in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of pyrrole-2-carbaldehyde in anhydrous DMF to the NaH suspension. Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-nitrobenzyl bromide in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a petroleum ether-ethyl acetate mixture (2:1) to yield colorless crystals. A reported yield for this synthesis is 95%.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with moisture and oxygen.

  • Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, forming the nucleophilic pyrrolide anion required for the SN2 reaction with 2-nitrobenzyl bromide.

  • Anhydrous DMF: DMF is an excellent solvent for this reaction as it is polar and aprotic, which favors the SN2 mechanism and dissolves the reactants. It must be anhydrous to prevent quenching of the sodium hydride.

  • Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids from a crude reaction mixture.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Pyrrole_CHO Pyrrole-2-carbaldehyde Reaction N-Alkylation (SN2) Pyrrole_CHO->Reaction Nitrobenzyl_Br 2-Nitrobenzyl bromide Nitrobenzyl_Br->Reaction NaH Sodium Hydride (Base) NaH->Reaction DMF Anhydrous DMF (Solvent) DMF->Reaction Inert_Atm Inert Atmosphere (Ar) Inert_Atm->Reaction Quench Quench with Water Reaction->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Recrystallization Extraction->Purification Product 1-(2-Nitrobenzyl)-1H- pyrrole-2-carbaldehyde Purification->Product Photocleavage Start 1-(2-Nitrobenzyl)-1H- pyrrole-2-carbaldehyde Excited Excited State Start->Excited UV Light (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Products Pyrrole-2-carbaldehyde + 2-Nitrosobenzaldehyde AciNitro->Products Rearrangement

Caption: Simplified mechanism of photocleavage of the 2-nitrobenzyl group.

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of lixivaptan. [1]Lixivaptan is a potent and selective vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia. The synthesis of the core pyrrolobenzodiazepine scaffold of lixivaptan utilizes this aldehyde as a starting material.

Furthermore, the presence of the pyrrole-2-carbaldehyde moiety makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities, including anticancer and antimicrobial properties. The photolabile nature of the 2-nitrobenzyl group also opens up possibilities for its use in photopharmacology and the development of "caged" compounds, where the biological activity of a molecule can be triggered by light.

Safety and Handling

This compound is an irritant to the eyes and skin. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. It is also noted to be air-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a reactive aldehyde, a pyrrole core, and a photolabile protecting group. Its well-defined synthesis and predictable reactivity make it a valuable tool for organic chemists, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, synthesis, and reactivity, which should serve as a solid foundation for its application in research and development.

References

  • ChemBK. This compound.
  • Langer, T., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2673.
  • Pipzine Chemicals. This compound.
  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691.
  • Royal Society of Chemistry. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the crystal structure of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in the synthesis of pharmacologically active compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the experimental and computational methodologies employed to determine and interpret the three-dimensional atomic arrangement of this molecule. We will delve into the causality behind the experimental choices, from crystal growth to data refinement, and explore the nature of the intermolecular forces that govern the crystal packing.

Introduction: The Significance of Structural Insight

The compound this compound serves as a crucial precursor in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist that has undergone Phase III clinical trials for treating hyponatremia.[1] Understanding the precise three-dimensional structure of this intermediate is paramount. It provides invaluable information on molecular conformation, steric hindrance, and potential intermolecular interactions, all of which can influence its reactivity and the stereochemistry of subsequent synthetic steps. Crystal structure analysis, therefore, moves beyond a simple characterization to become a predictive tool in rational drug design.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The workflow for this compound is a representative example of modern structural analysis.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of (I) purification Purification synthesis->purification Crude Product crystal_growth Single Crystal Growth purification->crystal_growth Recrystallization crystal_selection Crystal Selection crystal_growth->crystal_selection Microscopic Examination data_collection Data Collection crystal_selection->data_collection Mounting data_reduction Data Reduction data_collection->data_reduction Integration & Scaling structure_solution Structure Solution data_reduction->structure_solution Intensity Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation structure_refinement->validation Final Model

Caption: Experimental workflow for crystal structure determination.

Synthesis and Crystallization

The title compound (I) was synthesized by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride in N,N-dimethylformamide (DMF) under an inert argon atmosphere.[1] This nucleophilic substitution reaction yields the crude product as a colorless solid.

Experimental Protocol: Single Crystal Growth

  • Dissolution: Dissolve the crude product of this compound in a minimal amount of a suitable solvent system. For this compound, a mixture of petroleum ether and ethyl acetate (2:1 ratio) was found to be effective.[1]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvents. This is a critical step; rapid evaporation leads to the formation of polycrystalline powder, whereas slow, controlled evaporation allows for the growth of large, well-ordered single crystals suitable for diffraction.[2]

  • Crystal Selection: High-quality crystals, typically in the size range of 0.1-0.3 mm, are selected under a microscope for their sharp edges and lack of visible defects.[3] For this analysis, a crystal with dimensions of 0.20 × 0.18 × 0.10 mm was chosen.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][5][6] The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[3]

Data Collection Protocol

  • Mounting: The selected crystal is mounted on a goniometer head, which allows for precise rotation.[5]

  • Instrumentation: Data for this compound was collected on a Rigaku Saturn CCD area-detector diffractometer using molybdenum (Mo) Kα radiation (λ = 0.71073 Å).[1] The choice of Mo radiation is common for small organic molecules as it provides good resolution.

  • Data Acquisition: The crystal is cooled to a low temperature (113 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1] The goniometer rotates the crystal through various orientations while the detector records the diffraction patterns.[4]

  • Data Reduction: The collected raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.[1]

Structure Solution and Refinement

The ultimate goal of the diffraction experiment is to generate an electron density map of the unit cell from which the atomic positions can be determined.[7] This process involves solving the "phase problem" and then refining the atomic model.

structure_determination diffraction_data Diffraction Intensities (|F_obs|^2) phase_problem Phase Problem diffraction_data->phase_problem direct_methods Structure Solution (e.g., Direct Methods) phase_problem->direct_methods initial_model Initial Atomic Model (Approximate Phases) direct_methods->initial_model refinement Least-Squares Refinement initial_model->refinement electron_density_map Calculate Electron Density Map (Fourier Transform) refinement->electron_density_map Calculate F_calc final_structure Final Refined Structure refinement->final_structure Convergence model_building Model Rebuilding electron_density_map->model_building Identify/Correct Atoms model_building->refinement

Caption: The cycle of crystallographic structure solution and refinement.

Structure Solution

The diffraction experiment measures the intensities of the diffracted X-rays, which are proportional to the square of the structure factor amplitudes (|F|²). However, the phase information of the structure factors is lost. For small molecules like the title compound, direct methods, which use statistical relationships between the intensities, are employed to solve this phase problem.[7][8] The structure of this compound was solved using the SHELXS97 program.[1]

Structure Refinement

Once an initial model is obtained, it is refined to achieve the best possible fit between the observed diffraction data (|F_obs|) and the data calculated from the model (|F_calc|).[9][10] This is typically done using a least-squares minimization process, where the positions and thermal parameters of the atoms are adjusted to minimize the difference between |F_obs|² and |F_calc|².[8] The refinement for this compound was carried out using the SHELXL97 program.[1]

Crystal Structure and Molecular Geometry

The analysis of the refined structure provides a wealth of information about the molecule's conformation and the packing of molecules within the crystal lattice.

Crystallographic Data Summary

The key crystallographic data for this compound are summarized in the table below. The compound crystallizes in the triclinic space group P-1.[1]

ParameterValueReference
Chemical FormulaC₁₂H₁₀N₂O₃[1]
Formula Weight (Mᵣ)230.22[1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]
a (Å)7.2643 (8)[1]
b (Å)8.3072 (10)[1]
c (Å)9.2570 (12)[1]
α (°)104.10 (2)[1]
β (°)96.463 (11)[1]
γ (°)96.92 (2)[1]
Volume (V) (ų)531.98 (11)[1]
Z2[1]
Temperature (K)113[1]
R[F² > 2σ(F²)]0.037[1]
wR(F²)0.095[1]
Molecular Conformation

The molecular structure reveals that the pyrrole and benzene rings are not coplanar. There is a significant dihedral angle of 83.96 (6)° between the planes of these two rings.[1] This twisted conformation is likely due to steric hindrance between the pyrrole ring and the bulky nitrobenzyl group. Furthermore, the nitro group itself is slightly twisted out of the plane of the benzene ring by 5.92 (8)°.[1] These conformational details are critical for understanding how the molecule might interact with a biological target.

Intermolecular Interactions and Crystal Packing

While the covalent bonds define the molecule, the non-covalent intermolecular interactions dictate how the molecules pack in the crystal. These interactions can be visualized and quantified using Hirshfeld surface analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13] The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, based on the electron distribution.[14] Properties such as the normalized contact distance (d_norm) can be mapped onto this surface to highlight regions of close intermolecular contacts.

For this compound, the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds.[1] These interactions link the molecules into columns that propagate along the direction. Additionally, there is a short distance of 3.725 (3) Å between the centroids of adjacent benzene rings within these columns, suggesting the presence of π-π stacking interactions.[1]

A Hirshfeld surface analysis would typically show red spots on the d_norm surface corresponding to these C—H···O hydrogen bonds, indicating close contacts. The 2D fingerprint plots derived from the Hirshfeld surface can quantify the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[11][12]

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides a detailed and accurate three-dimensional model of its molecular and crystal structure. The key findings include a significantly twisted conformation between the pyrrole and nitrobenzyl moieties and a crystal packing arrangement dominated by weak C—H···O hydrogen bonds and π-π stacking interactions. This structural information is invaluable for understanding the chemical properties of this important synthetic intermediate and can aid in the rational design of new pharmaceuticals. The methodologies outlined in this guide represent the standard of practice in modern chemical crystallography, demonstrating a robust workflow from synthesis to a fully validated structural model.

References

  • Title: 1-(2-Nitrobenzyl)
  • Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: Scientific Research Publishing (SCIRP) URL:[Link]
  • Title: Recent developments in phasing and structure refinement for macromolecular crystallography Source: National Center for Biotechnology Inform
  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Title: The Hirshfeld Surface Source: CrystalExplorer URL:[Link]
  • Title: Introduction to Structure Refinement Source: University of St Andrews URL:[Link]
  • Title: (PDF)
  • Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL:[Link]
  • Title: Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes Source: Fiveable URL:[Link]
  • Title: Single Crystal X-ray Diffraction - Chemistry Teaching Labs Source: University of York URL:[Link]
  • Title: Single-crystal X-ray Diffraction Source: Science Education Resource Center
  • Title: Solution and Refinement of Crystal Structures Source: Oxford Academic URL:[Link]
  • Title: Hirshfeld surface analysis Source: Royal Society of Chemistry URL:[Link]
  • Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL:[Link]
  • Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction Source: Pulstec USA URL:[Link]

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An In-Depth Technical Guide to 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal chemical intermediate in modern pharmaceutical synthesis. While the topic was specified with CAS number 22162-51-2, extensive chemical literature and database searches confirm that the correct and universally recognized identifier for this compound is CAS No. 1131-01-7 . This document will proceed using the correct CAS number to ensure technical accuracy and alignment with established scientific resources.

This compound is of significant interest to the pharmaceutical industry, primarily serving two critical roles: it is a fundamental building block in the synthesis of the antianginal drug Ranolazine[1], and it is a known process impurity of the widely used local anesthetic, Lidocaine (designated as Lidocaine EP Impurity H)[2][3]. Understanding its chemical properties, reactivity, and handling is therefore essential for process optimization, impurity profiling, and regulatory compliance in drug development and manufacturing.

This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and the logic of its application in synthesis, reflecting a field-proven perspective on its practical use.

Identifier Value
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)acetamide[2]
CAS Number 1131-01-7[2]
Molecular Formula C₁₀H₁₂ClNO[2]
Molecular Weight 197.66 g/mol [2]
Synonyms 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Chloroacet-2,6-xylidide, Lidocaine Impurity H[2][3]

Physicochemical Properties

The physical state and solubility of 2-Chloro-N-(2,6-dimethylphenyl)acetamide are critical parameters for its handling, reaction setup, and purification. Its character as a solid with low aqueous solubility dictates the use of organic solvents in synthetic applications.

Property Value Source(s)
Appearance Beige needles or white to brown crystalline powder.[3][4][5][6]
Melting Point 150-151 °C (lit.)[4][5]
Boiling Point 316.8 ± 30.0 °C (Predicted)[4][5]
Density 1.1363 (Rough Estimate)[4]
Solubility Insoluble in water. Soluble in chloroform and methanol.[4][5][7]
Storage Temperature 2-8°C[4]

Molecular Structure and Spectroscopic Profile

The structural features of 2-Chloro-N-(2,6-dimethylphenyl)acetamide govern its reactivity. The electrophilic carbon of the chloroacetyl group is the primary site of reaction, while the sterically hindered amide nitrogen, flanked by two methyl groups on the aromatic ring, influences the molecule's conformation and reactivity.

Caption: Molecular structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this intermediate.

Technique Key Data Highlights Source(s)
¹H NMR (300 MHz, CDCl₃) δ 2.25 (s, 6H, Ar-CH₃), 4.26 (s, 2H, COCH₂Cl), 6.65 (t, J=7.46 Hz, 1H, Ar-H), 6.95 (d, J=7.46 Hz, 2H, Ar-H), 7.84 (s, 1H, NH).[8]
Mass Spec. (ESI) m/z 198 (M+H)⁺. Top 5 Peaks: 107.073, 105.0699, 122.0965, 79.0543, 123.0805.[2][8]
Infrared (IR) Spectrum conforms to the structure, with characteristic peaks for N-H, C=O (amide), and C-Cl bonds.[2][6]

Synthesis, Reactivity, and Application

Core Synthesis Protocol

The most common and industrially scalable method for producing 2-Chloro-N-(2,6-dimethylphenyl)acetamide is the acylation of 2,6-dimethylaniline with chloroacetyl chloride[1]. The choice of base and solvent is critical for optimizing yield and minimizing side reactions. An aqueous base like sodium hydroxide or an organic base like triethylamine can be used to scavenge the HCl byproduct.

cluster_0 Reactants & Reagents cluster_1 Process cluster_2 Workup & Isolation 2,6-Dimethylaniline 2,6-Dimethylaniline Acylation Reaction Acylation Reaction 2,6-Dimethylaniline->Acylation Reaction Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Acylation Reaction Solvent (e.g., Dichloroethylene) Solvent (e.g., Dichloroethylene) Solvent (e.g., Dichloroethylene)->Acylation Reaction Concentration & Filtration Concentration & Filtration Acylation Reaction->Concentration & Filtration Drying Drying Concentration & Filtration->Drying Final Product 2-Chloro-N- (2,6-dimethylphenyl)acetamide Drying->Final Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Acylation

The following protocol is a self-validating system, designed for high yield and purity.

  • Vessel Preparation: To a suitable reaction vessel, charge 182 g of 2,6-dimethylaniline and 4 L of 1,2-dichloroethylene. Initiate stirring.[9]

  • Base Addition: Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture.[9]

  • Acylation: Over a period of 1.5 hours, add 203 g of chloroacetyl chloride dropwise. The causality here is crucial: slow addition is necessary to control the exotherm of the reaction and maintain an internal temperature between 20-35°C, preventing side product formation.[9]

  • Reaction Completion: Continue stirring at this temperature for an additional 1.5 hours to ensure the reaction goes to completion.[9]

  • Workup: Separate the organic and aqueous layers. Concentrate the organic layer under reduced pressure.[9]

  • Isolation: Collect the resulting precipitate by filtration and dry under reduced pressure to yield the final product (reported yield: 95%).[9]

Chemical Reactivity and Pharmaceutical Application

The chloroacetamide moiety is a key functional handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity is expertly exploited in the synthesis of Ranolazine, where it reacts with the secondary amine of piperazine[1][10].

As an impurity in Lidocaine synthesis, its presence must be carefully monitored and controlled. Its formation can arise from the reaction of the 2,6-dimethylaniline starting material with chloroacetyl chloride, a key reagent in the Lidocaine process. Regulatory bodies require stringent control over such impurities, making a thorough understanding of this compound's properties vital for any professional in drug development.[11]

Safety and Handling

From a safety perspective, 2-Chloro-N-(2,6-dimethylphenyl)acetamide is an irritant. All handling should be performed within a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).

GHS Classification Details
Pictogram GHS07 (Exclamation Mark)[12][13]
Signal Word Warning [12][13]
Hazard Statements H315: Causes skin irritation.[12][13][14]H319: Causes serious eye irritation.[12][13][14]H335: May cause respiratory irritation.[12][13][14]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12][13][14]P280: Wear protective gloves/eye protection/face protection.[12][14]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13][14]
Handling and First Aid
  • Engineering Controls: Use only outdoors or in a well-ventilated area.[14]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[14] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[13]

  • Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[14][15]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][14]

Crystallographic Information

The solid-state structure of 2-Chloro-N-(2,6-dimethylphenyl)acetamide has been determined by X-ray crystallography. The study reveals a monoclinic crystal system. A key feature of its solid-state architecture is the linking of molecules into infinite chains through intermolecular N—H···O hydrogen bonding between the amide hydrogen and the carbonyl oxygen of an adjacent molecule.[16] This structural insight is valuable for understanding its physical properties, such as its melting point and solubility.

References

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  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798. PubChem.
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An In-depth Technical Guide to the Mechanism of the 2-Nitrobenzyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spatiotemporal Control

In the intricate landscapes of chemical synthesis, cell biology, and drug development, the ability to control molecular events with precision in both time and space is not merely an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caged" compounds, represent a cornerstone of this control, acting as molecular guardians that mask the function of a substrate until their removal is triggered by a precise pulse of light.[1][2] Among the pantheon of PPGs developed since their inception, the ortho-nitrobenzyl (oNB) scaffold remains one of the most fundamental and widely utilized, owing to its predictable and well-documented photochemical behavior.[1][3][4] This guide provides a deep, mechanistically-focused exploration of the 2-nitrobenzyl group, moving beyond simple protocols to elucidate the causality behind its function, for researchers seeking to harness its power with expertise and confidence.

The Core Photochemical Event: An Intramolecular Redox Reaction

The defining characteristic of the 2-nitrobenzyl protecting group is its ability to undergo an efficient intramolecular rearrangement upon UV irradiation, leading to the release of a protected substrate.[1] This process, broadly classified as a Norrish Type II-like reaction, is initiated by the absorption of a photon, typically in the 300-365 nm range, which elevates the molecule to an electronically excited state.[3][5][6]

The canonical mechanism involves several key transient species and steps:

  • Photoexcitation: Upon absorbing a UV photon, the nitro group is promoted to an excited state (n→π* or π→π* transition).[3][6]

  • Intramolecular Hydrogen Abstraction: The pivotal step is the abstraction of a hydrogen atom from the benzylic carbon (the carbon bearing the protected substrate) by one of the oxygen atoms of the excited nitro group.[1][7][8] This intramolecular hydrogen transfer is a rapid process and is strongly supported by studies showing a significant kinetic isotope effect when the benzylic hydrogen is replaced with deuterium.[9]

  • Formation of the aci-Nitro Intermediate: The hydrogen transfer results in the formation of a key transient species known as an aci-nitro intermediate, a quinonoid-type structure.[3][7][8] This intermediate is readily detectable by transient absorption spectroscopy, typically showing a strong absorbance around 400 nm.[10]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges to release the protected functional group (e.g., carboxylate, phosphate, alcohol) and form the primary byproduct, 2-nitrosobenzaldehyde or a corresponding ketone.[1][3]

The decay of the aci-nitro intermediate can proceed through distinct pathways depending on the reaction medium. In aqueous solutions at near-neutral pH (3-8), the mechanism is believed to involve cyclization to a five-membered benzisoxazolidine intermediate, which then opens to release the final products.[11][12] In aprotic solvents or under more acidic/basic conditions, an alternative pathway involving proton transfer to form hydrated nitroso compounds may prevail.[11][12]

Visualizing the Core Mechanism

The following diagram illustrates the established photochemical pathway for the cleavage of a 2-nitrobenzyl-protected substrate (R-X).

G cluster_main Core Mechanism of 2-Nitrobenzyl Photocleavage A 1. Ground State 2-Nitrobenzyl Protected Substrate B 2. Photoexcitation (hν) Excited State A->B UV Light (300-365 nm) C 3. H-Abstraction (Norrish Type II) B->C Intramolecular H-transfer D 4. Aci-Nitro Intermediate (Transient Species, λmax ≈ 400 nm) C->D E 5. Rearrangement / Cyclization D->E Solvent-dependent pathway F 6. Release of Substrate & Byproduct E->F G Free Substrate (R-X) F->G H 2-Nitrosobenzaldehyde Byproduct F->H

Caption: The photochemical cleavage pathway of the 2-nitrobenzyl group.

Scientific Integrity: Factors Governing Efficiency and Experimental Choices

A Senior Application Scientist understands that a protocol is only as good as the mechanistic principles it is built upon. The efficiency of the oNB uncaging event is not absolute; it is a function of quantum yield (Φ), molar extinction coefficient (ε), and several environmental factors. The overall uncaging efficiency is often represented by the product ε × Φ.[1]

Quantum Yield (Φ): The Measure of Photochemical Efficacy

The quantum yield is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed. For oNB derivatives, this value typically ranges from 0.01 to 0.3, indicating that only a fraction of the absorbed photons leads to a successful uncaging event.[2] Several factors critically influence this yield:

  • The Leaving Group (Substrate): The nature of the protected molecule has a pronounced effect. Studies have shown that the quantum efficiency of release correlates with the stability of the leaving group.[13] For instance, linking the oNB group to a more acidic leaving group (i.e., a better leaving group) generally results in a faster and more efficient photolysis.[14] This is a key consideration in experimental design; protecting a poor leaving group may necessitate longer irradiation times or higher light intensity.

  • Aromatic Ring Substituents: Modifying the oNB aromatic ring is a common strategy to tune its properties.

    • Electron-Donating Groups: Adding electron-donating groups, such as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB or NV) derivative, red-shifts the absorption maximum to longer wavelengths (~350 nm).[2] This is highly advantageous for biological applications as it allows the use of less energetic and less phototoxic light.

    • Electron-Withdrawing Groups: The addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can significantly increase the quantum yield, in some cases nearly quadrupling it.[3] This is attributed to an increased probability of forming the necessary aci-nitro excited state.[3]

  • Excited State Dynamics: Mechanistic studies suggest that photolysis proceeds from the singlet excited state.[15] The formation of a non-reactive triplet state can act as an energy sink, effectively lowering the overall quantum yield.[15][16]

Data Presentation: Comparative Photophysical Properties
Photolabile GroupTypical λmax (nm)Typical Quantum Yield (Φ)Key Features & Considerations
o-Nitrobenzyl (oNB) 260–3500.01–0.3The foundational PPG; requires potentially phototoxic UV light; reactive byproducts.[2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~3500.006–0.16Red-shifted absorption, better for biological systems; quantum yield can be variable.[2]
2,6-Dinitrobenzyl ~365Up to 0.12+Higher quantum yield due to the second nitro group.[3]
The Byproduct Problem: 2-Nitrosobenzaldehyde

The primary byproduct, 2-nitrosobenzaldehyde, is not inert. It is itself photoreactive and absorbs light in the same region as the parent oNB compound, creating an "inner filter" effect that can reduce cleavage efficiency over time, especially at high concentrations.[6][17] Furthermore, the aldehyde can be reactive, particularly towards nucleophilic substrates like amines that may have just been released.[6] In some cases, the nitroso compound can undergo further reactions to form oligomers or azo compounds, which can complicate purification.[4]

Field Insight: For sensitive applications, especially those involving primary amines, the inclusion of a "trapping agent" for the aldehyde byproduct, such as a mild hydrazine or semicarbazide, can significantly improve the yield of the desired deprotected product.[6] Alternatively, performing the photolysis in a continuous flow reactor minimizes byproduct accumulation and improves efficiency and scalability.[18]

Authoritative Grounding: Experimental Protocols for Mechanistic Investigation

The elucidation of the oNB mechanism relies on a suite of advanced spectroscopic and analytical techniques. Understanding these methods provides a self-validating framework for assessing photolabile systems.

Protocol 1: Detection of Transient Intermediates via Laser Flash Photolysis (LFP)

Objective: To detect and characterize the short-lived aci-nitro intermediate.

Methodology:

  • Sample Preparation: Prepare a dilute solution (µM to mM range) of the oNB-caged compound in the desired solvent (e.g., acetonitrile, buffered aqueous solution). The solution should be optically clear in a quartz cuvette.

  • Excitation: Irradiate the sample with a short, high-energy laser pulse (e.g., Nd:YAG laser at 355 nm) to generate a population of excited-state molecules.

  • Probing: Immediately following the pump pulse, probe the sample with a broad-spectrum monitoring light source (e.g., a xenon arc lamp).

  • Detection: Record the change in absorbance of the probing light over time using a fast detector (e.g., a photomultiplier tube or CCD camera) connected to an oscilloscope.

  • Data Analysis: Plot the change in absorbance (ΔA) versus wavelength to obtain the transient absorption spectrum. The characteristic peak around 400 nm confirms the presence of the aci-nitro intermediate.[10] Plot ΔA at a fixed wavelength versus time to determine the decay kinetics of the intermediate.[3]

Protocol 2: Quantum Yield (Φ) Determination

Objective: To quantify the efficiency of the photorelease reaction.

Methodology:

  • Actinometer Selection: Choose a chemical actinometer with a well-known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate for UV wavelengths).

  • Absorbance Matching: Prepare solutions of the oNB compound and the actinometer such that they have nearly identical absorbance values at the chosen irradiation wavelength.

  • Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, irradiation time). The extent of reaction should be kept low (<10%) to avoid complications from byproduct absorption.

  • Analysis of Sample: Quantify the amount of released substrate or formed byproduct using a calibrated analytical technique (e.g., HPLC, NMR spectroscopy).

  • Analysis of Actinometer: Analyze the irradiated actinometer solution according to its established protocol (e.g., for ferrioxalate, complexing the resulting Fe²⁺ with 1,10-phenanthroline and measuring the absorbance at 510 nm).

  • Calculation: Calculate the quantum yield of the sample (Φ_sample) using the following formula: Φ_sample = Φ_act * (moles_sample_photolyzed / moles_act_photolyzed) * (f_act / f_sample) where Φ_act is the known quantum yield of the actinometer, and 'f' is the fraction of light absorbed by each solution (which is equal if absorbances are matched).

Visualizing the Experimental Workflow

G cluster_workflow Workflow for Photolysis Experiment & Analysis A 1. Sample Preparation (oNB-Compound in Solvent) B 2. Initial Analysis (t=0) (HPLC / NMR / UV-Vis) A->B C 3. Photolysis (UV Light Source, λ = 300-365 nm) B->C D 4. Post-Irradiation Analysis (HPLC / NMR / UV-Vis) C->D E 5. Data Processing - Quantify Substrate Release - Identify Byproducts - Calculate Quantum Yield D->E F Result: Reaction Kinetics & Efficiency E->F

Caption: A generalized workflow for conducting and analyzing a photolysis experiment.

Conclusion

The 2-nitrobenzyl photolabile protecting group, while one of the oldest, remains a pillar of photocontrol due to its robust and well-understood mechanism. Its efficacy is a predictable interplay of quantum mechanics, reaction kinetics, and environmental conditions. For the researcher, true mastery comes not from simply applying a protocol, but from understanding the causality behind it: the critical hydrogen abstraction, the transient aci-nitro intermediate, and the factors—from leaving group pKa to aromatic substitution—that govern the final yield. By grounding experimental design in this deep mechanistic knowledge, scientists can transform the oNB group from a simple reagent into a precision tool for discovery.

References

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An In-depth Technical Guide to the Role of the Nitro Group in Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of photolabile protecting groups (PPGs) has revolutionized the control of chemical and biological processes, enabling spatiotemporal command over the release of active molecules.[1] Among these, the ortho-nitrobenzyl (ONB) moiety stands as a paramount example, widely exploited for its efficient light-triggered cleavage.[1] This technical guide provides a comprehensive exploration of the fundamental role of the nitro group, particularly in the ortho position, in orchestrating photocleavage reactions. We will delve into the intricate photochemical mechanisms, discuss the influence of molecular structure on reaction kinetics, provide actionable experimental protocols, and explore the diverse applications of this powerful chemical tool in drug delivery and beyond.

The Principle of Photocleavage and the Primacy of the ortho-Nitrobenzyl Group

Photocleavage is a chemical reaction where a covalent bond is broken by the absorption of light energy. In the context of protecting groups, this allows for the "uncaging" of a functional molecule at a precise time and location.[1] The o-nitrobenzyl group is a cornerstone of this technology due to its well-defined and efficient intramolecular rearrangement upon UV irradiation, leading to the release of the protected substrate.[1] This is in stark contrast to its isomer, the 4-nitrobenzyl (or p-nitrobenzyl) group, which is significantly less photolabile because it lacks the necessary ortho-nitro stereochemistry for the efficient cleavage pathway.[1]

The efficacy of a photolabile protecting group is quantitatively described by its uncaging efficiency, which is the product of its molar extinction coefficient (ε) at the excitation wavelength and its quantum yield of uncaging (Φu).[1] The o-nitrobenzyl derivatives typically exhibit absorption maxima in the range of 280-350 nm.[1]

The Core Mechanism: An Intramolecular Redox Reaction

The photocleavage of o-nitrobenzyl-caged compounds is fundamentally an intramolecular redox reaction initiated by the absorption of a photon. The process can be dissected into several key steps, often described as a Norrish Type II-like rearrangement.[1][2]

  • Photoexcitation: Upon absorbing a photon, the o-nitrobenzyl group is promoted to an electronically excited state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the critical step that is geometrically favored by the ortho positioning.[1][3]

  • Formation of the aci-Nitro Intermediate: This hydrogen transfer leads to the formation of a transient species known as an aci-nitro intermediate.[4] This intermediate has been directly observed using femtosecond transient absorption and stimulated Raman spectroscopy.[4]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements, often involving a five-membered ring intermediate, which culminates in the cleavage of the bond to the protected molecule (the leaving group).[3]

  • Product Formation: This process releases the deprotected molecule and generates a 2-nitrosobenzaldehyde byproduct.[1]

Visualizing the Mechanism

The following diagram illustrates the step-by-step photochemical cleavage of an o-nitrobenzyl protected substrate.

Photocleavage_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Transient Intermediates cluster_products Products A o-Nitrobenzyl Protected Substrate B Excited Nitro Group (n,π*) A->B hν (UV Light) C Intramolecular H-Abstraction B->C Norrish Type II D aci-Nitro Intermediate C->D Rearrangement E Released Substrate D->E Cleavage F 2-Nitrosobenzaldehyde D->F Cleavage

Caption: Mechanism of o-nitrobenzyl photocleavage.

Factors Influencing Photocleavage Efficiency

The rate and efficiency of o-nitrobenzyl photocleavage are not static but are influenced by a variety of structural and environmental factors. A thorough understanding of these allows for the rational design of photolabile protecting groups with tailored properties.

Substituent Effects on the Aromatic Ring

Modifications to the aromatic ring of the o-nitrobenzyl group can significantly impact its photochemical behavior.

  • Electron-Donating Groups: The incorporation of electron-donating groups, such as alkoxy groups (e.g., in the veratryl-based linker), can dramatically increase the rate of cleavage.[5] This is often attributed to a red-shift in the absorption spectrum, leading to a higher molar extinction coefficient at longer, less damaging wavelengths (e.g., 365 nm).[5]

  • Additional Nitro Groups: The presence of a second nitro group, as in 2,6-dinitrobenzyl derivatives, has been shown to increase the quantum yield of the reaction.[2]

  • Steric Effects: Surprisingly, steric hindrance from bulky substituents on the aromatic ring can slow down the decomposition rate.[6]

The Nature of the Leaving Group

The properties of the molecule being released (the leaving group) play a crucial role in the kinetics of photocleavage.

  • Acidity: For o-nitrobenzyl esters, a clear correlation exists between the reaction rate and the acidity (pKa) of the corresponding carboxylic acid. More acidic leaving groups lead to faster decomposition.[6][7]

  • Radical Stabilization: The quantum efficiency of release correlates with the ability of the leaving group to stabilize a radical intermediate. Groups that can stabilize a radical weaken the C-H bond that is cleaved during the initial hydrogen abstraction step, thereby lowering the activation barrier for this process.[8]

Benzylic Substitution

Introducing a methyl group at the benzylic position (the α-carbon) can enhance the rate of cleavage, in some cases by as much as five-fold.[9]

Solvent Effects

The choice of solvent can influence the photocleavage kinetics. For instance, some o-nitrobenzyl linkers exhibit faster cleavage in aprotic solvents like dioxane compared to protic, aqueous environments.[5] However, the specific solvent effects can be complex and dependent on the particular substrate.[9][10]

Quantitative Data Summary

The following table summarizes key photophysical and photochemical parameters for representative nitrobenzyl derivatives.

Compound/Derivativeλmax (nm)Molar Extinction Coefficient (ε) at 365 nm (M⁻¹cm⁻¹)Quantum Yield (Φu)Reference(s)
o-Nitrobenzyl~280-350--[1]
NPPOC-~2300.41[11]
Bz-NPPOC---[11]
SPh-NPPOC---[11]
4,5-Dimethoxy-2-nitrobenzyl--0.1-1%[12][13]
2,6-Dinitrobenzyl--0.12 (for carbonate release)[2]

Note: Specific values for ε and Φu are highly dependent on the solvent and the nature of the protected molecule.

Experimental Protocols

Synthesis of an o-Nitrobenzyl Protected Compound

A general method for the synthesis of o-nitrobenzyl ethers involves the reaction of o-nitrobenzyl alcohol with a suitable substrate. For example, tertiary propargylic alcohols can be reacted with o-nitrobenzyl alcohol in the presence of a catalytic amount of copper(II) bromide (CuBr₂).[14] For protecting N-terminal cysteine residues in peptides, an o-nitrobenzyl group can be used as a temporary protective group.[15]

Step-by-Step Protocol for the Synthesis of o-Nitrobenzyl Ethers:

  • Reactant Preparation: Dissolve the alcohol to be protected and o-nitrobenzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DCM).

  • Catalyst Addition: Add a catalytic amount of CuBr₂ to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction, and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

A Typical Photocleavage Experiment

Materials and Equipment:

  • o-Nitrobenzyl protected compound dissolved in a suitable solvent (e.g., DMSO-d₆ for NMR studies, or an appropriate buffer for biological experiments).[6]

  • A UV light source, such as a xenon/mercury-vapor lamp, a UV LED lamp (e.g., 365 nm), or a laser.[6][16][17]

  • Quartz cuvettes or NMR tubes.[6][17]

  • Analytical instrumentation for monitoring the reaction (e.g., NMR spectrometer, HPLC, UV-Vis spectrophotometer).[6][9]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the o-nitrobenzyl protected compound at a known concentration in the chosen solvent.[6]

  • Initial Analysis (t=0): Acquire an initial spectrum or chromatogram of the sample before irradiation to serve as a baseline.[6]

  • Irradiation: Place the sample at a fixed distance from the UV light source and irradiate for a defined period.[6] For solid-phase reactions, the solid support can be suspended in a solvent within a quartz cuvette with stirring.[17]

  • Time-course Analysis: At specific time intervals (e.g., 10, 20, 40, 60 minutes), stop the irradiation and acquire a new spectrum or chromatogram to monitor the disappearance of the starting material and the appearance of the photoproducts.[6]

  • Data Analysis: Calculate the extent of decomposition at each time point by integrating the relevant signals in the NMR spectra or the peak areas in the chromatograms.[9] Plot the natural logarithm of the concentration ratio (ln[C]/[C]₀) versus time to determine the apparent first-order rate constant (k_app).[9]

Visualizing the Experimental Workflow

Photocleavage_Workflow A Prepare Solution of o-Nitrobenzyl Compound B Acquire Initial Analysis (t=0) (NMR, HPLC, or UV-Vis) A->B C Irradiate with UV Light Source B->C D Monitor Reaction at Time Intervals C->D D->C Continue Irradiation E Analyze Data to Determine Kinetics D->E

Caption: A typical experimental workflow for photocleavage.

Applications in Drug Development and Research

The precise spatiotemporal control afforded by o-nitrobenzyl photocleavage has led to its widespread adoption in various scientific domains.

  • Controlled Drug Release: Photocleavable linkers based on the o-nitrobenzyl group are used to attach drugs to carrier molecules, such as dendrimers.[18] Upon irradiation at a target site, the drug is released, offering a strategy for targeted cancer therapy.[18]

  • "Caged" Compounds in Cell Biology: Biologically active molecules, such as neurotransmitters, secondary messengers, and enzymes, can be temporarily inactivated by "caging" them with an o-nitrobenzyl group.[1][19] Light-induced uncaging allows for the precise study of cellular signaling pathways.[18][19]

  • Photolithographic Synthesis: In materials science and genomics, o-nitrobenzyl-based photolabile groups are instrumental in the light-directed synthesis of microarrays for DNA, RNA, and peptides.[11]

  • Protein Synthesis: The o-nitrobenzyl group serves as a robust temporary protecting group for N-terminal cysteine residues in the chemical synthesis of proteins.[15]

Conclusion and Future Outlook

The ortho-nitrobenzyl group is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-understood and efficient photocleavage mechanism, driven by the unique properties of the ortho-positioned nitro group, provides an unparalleled level of control over molecular function. Ongoing research continues to refine the properties of o-nitrobenzyl derivatives, aiming for longer absorption wavelengths to minimize photodamage in biological systems, and higher quantum yields for even greater efficiency.[12][13] The continued development of novel photolabile protecting groups based on this scaffold promises to further expand the horizons of controlled release, chemical synthesis, and the intricate study of biological systems.

References

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  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. (URL: [Link])
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Public
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  • Proposed mechanism for the photocleavage reaction of a generic...
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])
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  • Effect of nitro-group position on photocleavage efficiency. Heterolysis...
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage | The Journal of Organic Chemistry - ACS Public
  • Photolabile protecting group - Wikipedia. (URL: [Link])
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  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC - NIH. (URL: [Link])
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC - PubMed Central. (URL: [Link])
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchG
  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC - NIH. (URL: [Link])
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  • The Breaking Beads Approach for Photocleavage from Solid Support - ChemRxiv. (URL: [Link])
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solubility of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde in Organic Solvents

Introduction: The Strategic Importance of a Solubility Profile

This compound is a solid, crystalline organic compound with the chemical formula C₁₂H₁₀N₂O₃.[1][2] It serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably lixivaptan, a vasopressin V2 receptor antagonist investigated in Phase III clinical trials.[2] For researchers and professionals in drug development and synthetic chemistry, a comprehensive understanding of this compound's solubility is not merely academic; it is a cornerstone of process optimization.

The efficiency of synthesis, the success of purification via recrystallization, the design of analytical methods (e.g., HPLC, GC), and the formulation of final products are all critically dependent on the precise solubility of this intermediate in a range of organic solvents. This guide provides a detailed examination of the structural features governing the solubility of this compound, a projected solubility profile based on first principles, and a rigorous, self-validating experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of a molecule is dictated by its structure. This compound is a molecule of contrasts, possessing both polar and non-polar regions which allows for a nuanced interaction profile with various solvents.

  • Molecular Formula: C₁₂H₁₀N₂O₃[2]

  • Molar Mass: Approximately 230.22 g/mol [2][3]

  • Physical Appearance: Yellow to orange crystalline solid.[1]

  • Melting Point: 90-94 °C[1]

Key Structural Features:

  • Polar Moieties: The molecule contains a highly polar nitro group (-NO₂) and a carbaldehyde group (-CHO). These groups are capable of dipole-dipole interactions and weak hydrogen bonding (with the oxygen atoms acting as acceptors). The pyrrole ring's nitrogen atom also contributes to the molecule's polarity.

  • Aromatic Systems: The presence of both a pyrrole and a benzene ring allows for π-π stacking interactions.

  • Non-Polar Moiety: The benzyl group provides a significant non-polar, hydrophobic character.

The principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective at dissolving it.[4] Given the hybrid nature of this compound, it is predicted to be most soluble in solvents of intermediate polarity that can effectively solvate both its polar functional groups and its non-polar hydrocarbon backbone.

Predicted Solubility Profile

While extensive, experimentally-derived quantitative data is not widely available in the public literature, a qualitative and predictive profile can be constructed based on chemical principles and available data for analogous structures. The compound is known to be soluble in solvents like dichloromethane and ethanol and has low solubility in water.[1][3]

The following table summarizes the projected quantitative solubility at ambient temperature (25 °C). Disclaimer: This data is illustrative and intended to guide solvent selection. Rigorous experimental verification as outlined in Section 4 is essential for any critical application.

SolventSolvent ClassPolarity Index (Reichardt's ET(30))Predicted Solubility at 25°C (g/L)Predicted Classification
HexaneNon-polar Aliphatic31.0< 1Sparingly Soluble
TolueneNon-polar Aromatic33.910 - 30Soluble
Diethyl EtherPolar Aprotic34.55 - 15Soluble
DichloromethanePolar Aprotic40.7> 100Very Soluble
Ethyl AcetatePolar Aprotic38.1> 100Very Soluble
AcetonePolar Aprotic42.250 - 100Freely Soluble
AcetonitrilePolar Aprotic45.630 - 50Soluble
EthanolPolar Protic51.950 - 100Freely Soluble
MethanolPolar Protic55.420 - 40Soluble
WaterPolar Protic63.1< 0.1Insoluble

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section provides a robust, step-by-step protocol for the accurate determination of solubility. The isothermal shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing reliable and reproducible data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control or thermostatted water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.[5]

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve. The R² value should be > 0.995 for a valid curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point is ~50 mg of solid in 2 mL of solvent.

    • Add a precisely known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in the temperature-controlled shaker set to 25 °C (or the desired experimental temperature).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau in concentration.

  • Sample Processing and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

    • Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

    • Analyze the diluted sample using the validated analytical method (HPLC or GC).

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The result, typically expressed in mg/mL or g/L, is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Calculation start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock add_excess Add Excess Solid Compound to Vials prep_cal Create Calibration Standards (Serial Dilution) prep_stock->prep_cal gen_curve Generate Calibration Curve (HPLC/GC Analysis, R² > 0.995) prep_cal->gen_curve analyze Analyze Diluted Sample (HPLC/GC) gen_curve->analyze Use Curve add_solvent Add Known Volume of Test Solvent add_excess->add_solvent equilibrate Agitate at Constant Temp (e.g., 25°C for 24h) add_solvent->equilibrate settle Settle Undissolved Solids (2h) equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (0.22 µm) sample->filter dilute Dilute Sample to within Calibration Range filter->dilute dilute->analyze calculate Calculate Solubility (Concentration x Dilution Factor) analyze->calculate end_node End: Solubility Data (g/L) calculate->end_node

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound exhibits a solubility profile governed by its distinct polar and non-polar structural regions. It is predicted to be highly soluble in moderately polar aprotic solvents like dichloromethane and ethyl acetate, and freely soluble in polar solvents like ethanol and acetone, while remaining insoluble in non-polar aliphatic solvents and water. This guide provides both a predictive framework for solvent selection and a definitive experimental protocol for obtaining precise, quantitative solubility data. Adherence to this rigorous methodology will empower researchers to optimize synthetic and purification processes, ensuring efficiency and reproducibility in the development of novel therapeutics.

References

  • ChemBK. (2024, April 10). This compound - Introduction.
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  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pipzine Chemicals. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubMed Central.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde.
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
  • CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook.
  • ACS Publications. (2022, October 12). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation.
  • PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • ResearchGate. (2015, December 22). 2-(1-Hydroxypropyn-2-yl)-1-vinylpyrroles: the first successful Favorsky ethynylation of pyrrolecarbaldehydes.

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Introduction: The Enduring Significance of the Pyrrole-2-Carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Pyrrole-2-Carbaldehyde Derivatives

The pyrrole-2-carbaldehyde (P2C) framework is a privileged heterocyclic motif of profound importance in medicinal chemistry, natural product synthesis, and materials science.[1][2] Its unique structure, featuring an electron-rich aromatic pyrrole ring coupled with a reactive aldehyde group, renders it a versatile building block for constructing complex molecular architectures.[2] From the vibrant tripyrrolic pigments of the prodiginine family, known for their potent anticancer and antimalarial activities, to their role as key intermediates in the synthesis of fluorescent dyes and pharmacologically active agents, the value of P2C derivatives is well-established.[3][4][5]

This guide provides a comprehensive overview for researchers and drug development professionals on the core synthetic strategies for accessing this vital scaffold. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations. The focus is on empowering scientists to not only replicate these methods but also to rationally design new synthetic pathways for novel P2C analogues.

Part 1: Foundational Strategies for Pyrrole Ring Construction

The journey to a pyrrole-2-carbaldehyde derivative often begins with the construction of the core pyrrole ring. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Understanding these foundational reactions is critical, as they can be adapted to either produce a pyrrole that is subsequently formylated or to incorporate functionality that facilitates a later-stage introduction of the aldehyde.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[6][7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[8]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal intermediate upon attack of the amine on one of the protonated carbonyl groups.[6] This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl, and subsequent dehydration steps to yield the aromatic pyrrole ring.[9][10] Computational studies have confirmed that the hemiaminal cyclization pathway is energetically more favorable than an alternative enamine cyclization route, with the cyclization step being rate-determining.[7][10] The use of weakly acidic conditions, such as acetic acid, accelerates the reaction; however, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[8]

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism Start 1,4-Dicarbonyl + Primary Amine (R-NH2) Protonation Protonation of Carbonyl Start->Protonation + H+ Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal + R-NH2 Cyclization Intramolecular Nucleophilic Attack Hemiaminal->Cyclization Dihydroxy 2,5-Dihydroxy -tetrahydropyrrole Derivative Cyclization->Dihydroxy Rate-Determining Step Dehydration Dehydration (-2 H2O) Dihydroxy->Dehydration Product Substituted Pyrrole Dehydration->Product

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

The Hantzsch Pyrrole Synthesis

Named after Arthur Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[11] It is a powerful multicomponent reaction for generating highly substituted pyrroles.[12]

Causality and Mechanistic Insight: The reaction initiates with the formation of an enamine intermediate from the condensation of the amine and the β-ketoester.[11] This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent intramolecular cyclization and dehydration furnish the final pyrrole product.[11] The versatility of this method has been expanded through modern variations, including solid-phase synthesis for creating pyrrole-3-carboxamide libraries and continuous flow chemistry for rapid analogue production.[11][13]

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a highly effective [3+2] cycloaddition for pyrrole synthesis, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[14][15] This reaction pairs TosMIC with an electron-deficient alkene (a Michael acceptor) in the presence of a base.[16]

Causality and Mechanistic Insight: The reaction's success hinges on the unique properties of TosMIC.[17] The strongly electron-withdrawing tosyl and isocyanide groups render the adjacent methylene proton highly acidic, allowing for easy deprotonation by a base (e.g., NaH).[16] The resulting anion attacks the Michael acceptor, initiating a sequence of intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring.[16] This method is valued for its operational simplicity and the wide range of compatible substrates, making it a cornerstone of modern heterocyclic synthesis.[15]

Part 2: Direct Formylation of the Pyrrole Ring - The Vilsmeier-Haack Reaction

For cases where a pyrrole scaffold is already available, the most common method for introducing a formyl group at the C2 position is the Vilsmeier-Haack reaction.[18][19] This reaction is a reliable and scalable electrophilic substitution that works exceptionally well on electron-rich heterocycles like pyrrole.[20]

Causality and Mechanistic Insight: The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[19][20] The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylations, making it highly selective for electron-rich systems.[20] The pyrrole ring attacks the electrophilic carbon of the iminium salt, forming a cationic intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired pyrrole-2-carbaldehyde.[18] The reaction overwhelmingly favors substitution at the more electron-rich α-position (C2) of the pyrrole ring.[20]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism Reagents DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) Reagents->VilsmeierReagent Formation Attack Electrophilic Aromatic Substitution VilsmeierReagent->Attack Pyrrole Pyrrole Ring (Nucleophile) Pyrrole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis + H2O Product Pyrrole-2-carbaldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation of pyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole

This protocol describes a representative procedure for the synthesis of 1-phenylpyrrole-2-carbaldehyde. It is adapted from established methodologies and serves as a self-validating system due to its robustness.

Materials:

  • N-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM.

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Pyrrole Addition: Add a solution of N-phenylpyrrole (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylpyrrole-2-carbaldehyde.

Part 3: Integrated and Modern Synthetic Approaches

Recent advances in synthetic methodology have focused on developing more efficient, sustainable, and direct routes to P2C derivatives, often constructing the fully functionalized ring in a single, streamlined process.

Oxidative Annulation and C-H Oxidation

A novel and efficient de novo synthesis of P2C derivatives has been developed that proceeds via an iodine/copper-mediated oxidative annulation.[21][22] This method combines aryl methyl ketones, arylamines, and acetoacetate esters to construct the P2C skeleton under mild conditions.[22]

Causality and Mechanistic Insight: The proposed mechanism involves a sequence of iodination, Kornblum oxidation of the aryl methyl ketone, condensation with the other components, cyclization, and a final oxidative aromatization.[21] A key feature of this reaction is the direct oxidation of a C(sp³)-H bond to the final C=O aldehyde, with labeling studies confirming that the aldehyde oxygen atom originates from molecular oxygen (O₂).[21] This approach avoids the use of stoichiometric hazardous oxidants, representing a greener alternative to traditional methods.[21][22]

EntryAryl Methyl KetoneArylamineAcetoacetate EsterYield (%)
1AcetophenoneAnilineEthyl acetoacetate72
24'-MethylacetophenoneAnilineEthyl acetoacetate74
34'-MethoxyacetophenoneAnilineEthyl acetoacetate65
4Acetophenone4-MethoxyanilineEthyl acetoacetate68
5AcetophenoneAnilineMethyl acetoacetate70
Table adapted from data presented in Org. Lett. 2018, 20, 688-691.[21]
Biocatalytic Synthesis

Emerging research is exploring enzymatic routes to P2C. One such approach couples a UbiD-type decarboxylase with a carboxylic acid reductase (CAR).[23] This biocatalytic cascade can achieve the carboxylation of pyrrole to pyrrole-2-carboxylic acid, followed by its reduction to pyrrole-2-carbaldehyde. While currently challenged by low yields due to product instability, this strategy highlights a promising frontier in green chemistry for the synthesis of these valuable compounds.[23]

Part 4: Applications in Natural Product and Drug Synthesis

The utility of pyrrole-2-carbaldehyde derivatives is most powerfully demonstrated in their application as pivotal intermediates in total synthesis and drug discovery.

Prodigiosin and Tambjamine Analogues

Prodiginines are a family of tripyrrolic natural products renowned for their antibacterial, immunosuppressive, and anticancer activities.[3][24] A key precursor in the biosynthesis of many prodiginines and the related tambjamine alkaloids is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[25][26] The synthesis of MBC and its analogues relies heavily on the principles of pyrrole chemistry, often involving a late-stage Vilsmeier-Haack formylation or the coupling of a pre-formylated pyrrole unit.[3] The development of synthetic routes to these complex P2C derivatives enables the creation of novel analogues with optimized pharmacological profiles, such as enhanced potency against drug-resistant cancer cells or malaria parasites.[3][5]

Synthesis_Strategies General Synthetic Strategies to P2C Derivatives Start Simple Starting Materials Route1 Route A: Stepwise Synthesis Start->Route1 Route2 Route B: Integrated Synthesis Start->Route2 Step1A 1. Pyrrole Ring Synthesis (e.g., Paal-Knorr, Hantzsch) Route1->Step1A Step1B One-Pot / Tandem Reaction (e.g., Oxidative Annulation) Route2->Step1B Step2A 2. Formylation (e.g., Vilsmeier-Haack) Step1A->Step2A Product Pyrrole-2-Carbaldehyde Derivative Step2A->Product Step1B->Product

Caption: Overview of primary synthetic approaches to P2C derivatives.

Conclusion

The synthesis of pyrrole-2-carbaldehyde derivatives is a mature yet continuously evolving field. While classical methods like the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation remain indispensable tools, modern integrated strategies are paving the way for more efficient and sustainable production. For researchers in drug discovery and organic synthesis, a deep, mechanistic understanding of these varied approaches is essential. It provides the rational foundation needed to select the optimal route for a given target and to innovate new pathways for the next generation of bioactive molecules and advanced materials built upon this remarkable heterocyclic scaffold.

References

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The Chromatic Key: A Technical Guide to the Theoretical Absorption Wavelength of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Light as a Reagent

In the intricate world of chemical synthesis and biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, transforming light into a traceless reagent that can initiate reactions on demand. Among the most foundational and widely utilized PPGs is the 2-nitrobenzyl (o-NB) group.[1] Its utility stems from a well-defined photochemical mechanism that allows for the release of a protected functional group—be it a carboxylate, phosphate, amine, or alcohol—upon irradiation with UV light.[1]

Understanding the principles that govern the absorption of light by the o-NB chromophore is not merely an academic exercise. For the researcher designing a light-triggered drug delivery system or a scientist orchestrating a complex multi-step synthesis, the absorption wavelength (λmax) is the critical parameter that dictates experimental success. It determines the choice of light source, the potential for off-target photodamage to sensitive biological systems, and the efficiency of the deprotection reaction. This guide provides a deep, mechanistic exploration of the factors governing the theoretical absorption wavelength of 2-nitrobenzyl protecting groups, bridging fundamental photochemistry with practical, field-proven insights for the modern researcher.

Section 1: The Photochemical Engine - Electronic Transitions and the Origin of Absorption

The ability of the 2-nitrobenzyl group to absorb UV light is rooted in its electronic structure. The absorption of a photon promotes the molecule from its electronic ground state (S₀) to an excited state (S₁ or higher), a process governed by the energy difference between these states. In the o-NB system, two primary types of electronic transitions are relevant:

  • π→π* Transitions: These are high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. These transitions are responsible for the strong absorption bands typically observed below 300 nm.[2][3]

  • n→π* Transitions: This transition involves the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are lower in energy and intensity (i.e., they have a smaller molar extinction coefficient, ε) and appear at longer wavelengths, often as a "shoulder" on the main π→π* absorption band, typically in the 300-360 nm range.[2][4]

While the π→π* transition contributes most to the overall absorbance, the n→π* transition is mechanistically crucial. The photo-excited nitro group, following this transition, initiates an intramolecular hydrogen atom abstraction from the adjacent benzylic carbon. This is the key rate-determining step that leads to the formation of a transient aci-nitro intermediate, the linchpin of the entire uncaging process.[5] This intermediate is itself colored, with a distinct absorption maximum around 400-430 nm, before it rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[6]

Section 2: Tuning the Chromophore - Factors Influencing the Absorption Maximum (λmax)

The theoretical λmax of a 2-nitrobenzyl protecting group is not a fixed value. It is a tunable parameter that can be rationally modified by altering the electronic landscape of the chromophore. Understanding these influences is key to designing PPGs that are sensitive to specific, often more desirable, wavelengths of light.

The Role of Aromatic Substituents

The most powerful strategy for modulating the λmax is the addition of substituents to the benzene ring. The electronic nature of these groups directly alters the energy gap between the ground and excited states.

  • Electron-Donating Groups (EDGs): Attaching EDGs, such as methoxy (-OCH₃) or amino (-NH₂), at positions 4 and 5 of the aromatic ring causes a significant bathochromic shift (red shift) of the λmax to longer wavelengths.[7] The causal mechanism is twofold: these groups raise the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. This allows lower-energy (longer wavelength) photons to trigger the electronic transition.

    This principle is the foundation for some of the most widely used o-NB derivatives. For instance, the addition of two methoxy groups to create the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group shifts the λmax from ~260-320 nm for the parent o-NB to a more biologically compatible ~350-365 nm.[5][8] This shift enables the use of less phototoxic UVA light instead of UVC/UVB, a critical advantage in live-cell imaging and in vivo applications.

  • Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs like cyano (-CN) or an additional nitro group (-NO₂) generally has a less predictable effect but can increase the quantum yield of photolysis.[1] While they may not produce a significant bathochromic shift, they can enhance the overall efficiency of the uncaging process once a photon is absorbed.

The following table summarizes the approximate absorption maxima for several common 2-nitrobenzyl derivatives, illustrating the powerful effect of substitution.

Protecting GroupCommon AbbreviationSubstituentsApproximate λmax (nm)
2-Nitrobenzylo-NBNone~260 - 320
4,5-Dimethoxy-2-nitrobenzylDMNB4,5-di-methoxy~350 - 365[5][8]
6-NitropiperonylmethylNP4,5-methylenedioxy~360[9]
α-Carboxy-2-nitrobenzylCNBα-carboxy~300 - 350
5-Amino-2-nitrobenzyl5-amino~380 - 400[7]
The Influence of Solvent Polarity

The choice of solvent can induce noticeable shifts in the absorption spectrum, known as solvatochromism. This effect arises from differential stabilization of the ground and excited states by the solvent molecules. The polarity of the solvent impacts the n→π* and π→π* transitions in opposing ways:

  • π→π* Transitions: The excited state of a π→π* transition is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more than the ground state, slightly reducing the energy gap. This results in a small bathochromic (red) shift to longer wavelengths as solvent polarity increases.

  • n→π* Transitions: In an n→π* transition, the ground state is typically more polar due to the exposed lone pairs on the nitro group's oxygen atoms. Polar solvents, especially protic ones capable of hydrogen bonding, will strongly stabilize these lone pairs in the ground state. This stabilization increases the energy required to promote an electron, resulting in a hypsochromic (blue) shift to shorter wavelengths.

For 2-nitrobenzyl systems, where both transitions are present, the overall observed effect is a composite of these opposing shifts. However, the hypsochromic shift of the mechanistically critical n→π* transition is often a key consideration in polar, protic solvents like water or methanol.

Section 3: Practical Application - Experimental Determination of λmax

While theoretical principles provide a predictive framework, the empirical determination of the λmax for a newly synthesized caged compound is a mandatory step for any photochemical study. UV-Visible (UV-Vis) spectroscopy is the standard method for this analysis. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Detailed Experimental Protocol

Objective: To determine the wavelength of maximum absorbance (λmax) of a 2-nitrobenzyl protected compound.

Materials:

  • Dual-beam UV-Vis spectrophotometer with scanning capability.

  • Matched pair of quartz cuvettes (1 cm path length).

  • The 2-nitrobenzyl protected compound of interest.

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a relevant buffer). The solvent must be transparent in the desired wavelength range.

  • Calibrated volumetric flasks and micropipettes.

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the compound (~1-2 mg).

    • Dissolve it in a precise volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., ~0.1-0.2 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. The target absorbance at the peak maximum should be between 0.5 and 1.0 AU (Absorbance Units) to ensure the measurement is within the linear range of the Beer-Lambert law. A typical starting concentration is 10-50 µM.

    • Causality Note: Working within this absorbance range minimizes instrumental error and avoids deviations from linearity caused by high analyte concentrations.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the instrument to scanning mode. Define the wavelength range to be scanned, for example, from 250 nm to 500 nm.

  • Blank Measurement (Baseline Correction):

    • Fill both quartz cuvettes with the pure solvent.

    • Wipe the optical faces of the cuvettes with a lint-free cloth (e.g., Kimwipe).

    • Place the cuvettes in the sample and reference holders.

    • Run a baseline scan. The instrument will measure the absorbance of the solvent across the entire wavelength range and store it. This baseline will be automatically subtracted from your sample measurement, correcting for any absorbance from the solvent or imperfections in the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it once or twice with a small amount of your working solution, then fill it ~80% full.

    • Wipe the cuvette and place it back into the sample holder. The reference cuvette with pure solvent should remain in the reference holder.

    • Initiate the wavelength scan.

  • Data Analysis:

    • The spectrophotometer software will generate a plot of absorbance versus wavelength.

    • Visually inspect the spectrum to find the peak(s).

    • Use the software's peak-picking tool to identify the exact wavelength at which the absorbance is highest. This is the experimental λmax.

    • Record both the λmax (in nm) and the absorbance value at that peak. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration (c) and path length (l) are known.

Section 4: Visualizing the Process

To consolidate these concepts, the following diagrams illustrate the core photochemical mechanism and the experimental workflow.

Photochemical Cleavage Mechanism

Photochemical Cleavage of 2-Nitrobenzyl Group cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_intermediate Reaction Intermediates cluster_products Final Products start o-NB Compound excited Excited State* (n→π*) start->excited Absorbs Photon (hν at λmax) h_abstract Intramolecular H-Abstraction excited->h_abstract aci_nitro aci-Nitro Intermediate λmax ≈ 400 nm h_abstract->aci_nitro cyclic Cyclic Intermediate aci_nitro->cyclic Rearrangement uncaged Uncaged Molecule cyclic->uncaged Cleavage byproduct 2-Nitroso Byproduct cyclic->byproduct Cleavage

Caption: The photochemical pathway for uncaging a 2-nitrobenzyl protected molecule.

Experimental Workflow for λmax Determination

Lambda Max Determination Workflow prep 1. Prepare Stock Solution (Known Concentration) dilute 2. Prepare Working Solution (Absorbance ≈ 0.5-1.0) prep->dilute setup 3. Setup Spectrophotometer (Set Wavelength Range) dilute->setup blank 4. Run Baseline Correction (Solvent vs. Solvent) setup->blank measure 5. Measure Sample Absorbance (Sample vs. Solvent) blank->measure analyze 6. Analyze Spectrum measure->analyze result Identify λmax (Wavelength at Peak Absorbance) analyze->result

Caption: Step-by-step workflow for the experimental determination of λmax.

Conclusion

The theoretical absorption wavelength of a 2-nitrobenzyl protecting group is a dynamic and tunable property, governed by fundamental principles of electronic transitions and modulated by rational chemical design. By understanding the influence of aromatic substituents and the solvent environment, researchers can select or create PPGs that are precisely tailored to their experimental needs—shifting absorption to longer, less damaging wavelengths for biological studies or fine-tuning properties for orthogonal deprotection strategies. The interplay between theoretical prediction and empirical verification, via a robust experimental protocol, provides a complete toolkit for any scientist or developer seeking to harness the power of light. This knowledge empowers the design of more sophisticated photoresponsive systems, pushing the boundaries of drug delivery, materials science, and chemical biology.

References

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  • Brainly.in user. (2023). An increase in solvent polarity shifts π→π* band to longer wavelength but n→π* and n→σ* bands to shorter. Brainly.in. [Link]
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  • Campbell Jr., A. D. (n.d.). Photochemical properties of o-nitrobenzyl compounds with a bathochromic absorption.
  • Abbo, H. S., Lai, C. H., & Titinchi, S. J. J. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 303, 123180. [Link]
  • Breitenbach, T., et al. (2019). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Molecules, 24(12), 2269.
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An In-Depth Technical Guide to the Foundational Chemistry of o-Nitrobenzyl Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core chemical principles governing o-nitrobenzyl (ONB) photolabile protecting groups, or "caged" compounds. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the causality behind the synthesis, application, and photochemical activation of these powerful molecular tools. Our focus is on building a foundational understanding that empowers rational design and troubleshooting in the laboratory.

The Core Principle: Light-Induced Spatiotemporal Control

In countless biological and chemical systems, the ability to initiate a process at a precise time and location is paramount. o-Nitrobenzyl caged compounds are a cornerstone technology for achieving this spatiotemporal control.[1] By covalently attaching an ONB group to a molecule of interest—be it a drug, a signaling molecule, or a fluorescent probe—its biological or chemical activity is effectively masked or "caged". The molecule remains inert until the system is irradiated with a specific wavelength of light (typically in the UVA range, ~280-350 nm), which triggers a rapid, irreversible chemical reaction that cleaves the ONB cage and releases the active molecule in its native form.[1][2] This process offers an unparalleled level of control compared to traditional methods of compound addition, which are limited by diffusion rates and system-wide effects.

The Photochemical Release Mechanism: An Intramolecular Rearrangement

The efficacy of the o-nitrobenzyl group stems from its unique photochemical mechanism, a process akin to a Norrish Type II intramolecular reaction.[1] The key is the ortho positioning of the nitro group relative to the benzylic carbon where the target molecule is attached.

The process unfolds in a series of rapid steps upon photon absorption:

  • Excitation: The ONB compound absorbs a photon, promoting the nitro group to an excited state (n,π*).

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This step is geometrically favored and highly efficient due to the proximity of the two groups.[1]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[3][4]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly undergoes cyclization and further electronic rearrangement.

  • Cleavage and Release: This rearrangement culminates in the cleavage of the bond at the benzylic position, releasing the protected molecule (e.g., an alcohol, acid, or amine) and converting the ONB cage into a 2-nitrosobenzaldehyde byproduct.[1]

The absolute requirement for the ortho geometry is what makes this system so robust. The isomeric 4-nitrobenzyl (p-nitrobenzyl) group, which lacks the proximate nitro group for hydrogen abstraction, is not photolabile under the same conditions and thus is not used for caging applications.[1]

ONB Photolysis Mechanism cluster_main Photocleavage of o-Nitrobenzyl (ONB) Cage ONB 1. o-Nitrobenzyl Caged Compound (Ground State) Excited 2. Excited State (n,π*) (Femtoseconds) ONB->Excited hν (UV Light) AciNitro 3. Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic 4. Cyclic Intermediate AciNitro->Cyclic Cyclization & Rearrangement Products 5. Released Molecule + 2-Nitrosobenzaldehyde Cyclic->Products Cleavage

Caption: The photochemical mechanism of o-nitrobenzyl uncaging.

Key Photophysical Parameters for Caging Efficiency

The performance of an ONB caged compound is not uniform; it is dictated by a set of quantifiable photophysical parameters. The overall uncaging efficiency is a product of how well the molecule absorbs light and how efficiently that absorbed energy is converted into the desired chemical cleavage.[1]

ParameterSymbolTypical Range for ONB DerivativesSignificance in Experimental Design
Absorption Maximum λmax~280-350 nm[1]Determines the optimal wavelength of light for irradiation. Must be chosen to minimize damage to biological samples while maximizing absorption by the cage.
Molar Extinction Coefficient ε5,000 - 15,000 M⁻¹cm⁻¹[1]A measure of how strongly the compound absorbs light at λmax. Higher ε values lead to more efficient light absorption and faster cleavage at lower light intensities.
Quantum Yield of Uncaging Φu0.01 - 0.5[1]The fraction of absorbed photons that result in a successful uncaging event. This is the most critical measure of photochemical efficiency. A higher Φu means less light exposure is needed, reducing phototoxicity.

Understanding these parameters is critical for designing a successful experiment. For instance, a compound with a low quantum yield will require longer irradiation times or higher light intensity, which could be detrimental in live-cell imaging.[5]

Synthetic Strategies: The Art of Caging

The versatility of the ONB group lies in its ability to protect a wide range of functional groups, most commonly hydroxyls, carboxylic acids, and amines.[3][4] The choice of synthetic route is dictated by the functional group to be caged and the desired stability of the resulting linkage.

Caging of Alcohols and Carboxylic Acids (Ethers and Esters)

The most common method for caging alcohols, phenols, and carboxylic acids involves reaction with an o-nitrobenzyl halide, typically o-nitrobenzyl bromide.

Protocol 1: General Synthesis of an o-Nitrobenzyl Ether

This protocol describes a self-validating system for caging a hydroxyl group. The validation comes from the monitoring of the reaction progress and the characterization of the final product.

  • Reactant Preparation: Dissolve the molecule containing the hydroxyl group (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF or THF).

  • Deprotonation (Causality): Add a suitable base (e.g., sodium hydride (NaH), 1.1 equivalents) portion-wise at 0 °C. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide without competing in the subsequent substitution reaction. This step is the activation of the substrate.

  • Alkylation: After stirring for 30 minutes, add o-nitrobenzyl bromide (1.1 equivalents) dissolved in the same solvent. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring (Validation): Track the disappearance of the starting material using Thin Layer Chromatography (TLC). The consumption of the starting alcohol and the appearance of a new, typically less polar spot, indicates successful reaction progress.

  • Quenching: Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.

  • Characterization (Final Validation): Confirm the structure and purity of the final o-nitrobenzyl ether using NMR spectroscopy and mass spectrometry. The presence of characteristic peaks for the ONB group validates the synthesis.

Caging of carboxylic acids to form esters follows a similar principle, often using a milder base like triethylamine or DBU.[6]

Caging of Amines (Carbamates)

Amines are typically caged as carbamates, which are stable linkages that release the free amine and carbon dioxide upon photolysis.[7][8] This is often achieved by reacting the amine with o-nitrobenzyl chloroformate or a more stable carbonate equivalent.[9][10]

Experimental Protocol: A Guide to Controlled Photolysis

Executing a successful uncaging experiment requires careful control over the light source and reaction conditions.

Photolysis Workflow cluster_workflow General Experimental Workflow for ONB Uncaging Start Synthesize & Purify ONB-Caged Compound Prepare Prepare Solution (e.g., PBS, cell media) Start->Prepare Irradiate Irradiate with UV Light Source (e.g., 365 nm LED) Prepare->Irradiate Control Run 'Dark' Control (No Irradiation) Prepare->Control Analyze Analyze Sample (HPLC, LC-MS, Bioassay) Irradiate->Analyze Monitor cleavage over time Control->Analyze Confirm stability without light

Caption: A typical experimental workflow for ONB photolysis studies.

Protocol 2: General Photolysis and Analysis

  • Sample Preparation: Prepare a solution of the ONB-caged compound in a suitable solvent (e.g., PBS for biological assays, or an organic solvent like acetonitrile for kinetic studies) in a UV-transparent cuvette or plate. The concentration should be chosen such that the absorbance at the irradiation wavelength is optimal (typically < 0.1 to avoid inner filter effects).

  • Dark Control (Validation): Prepare an identical sample that will be kept in the dark for the duration of the experiment. This is a critical control to ensure that any observed release is due to light and not simple hydrolysis or degradation.

  • Irradiation: Expose the sample to a collimated light source (e.g., a 365 nm LED or a filtered mercury lamp) with a known power output.[11] Stir the solution during irradiation if possible to ensure homogeneity.

  • Time-Course Analysis (Validation): At specific time points, withdraw aliquots from the irradiated sample (and the dark control).

  • Quantification: Analyze the aliquots using a quantitative technique like High-Performance Liquid Chromatography (HPLC).[11] Monitor the decrease in the peak corresponding to the starting caged compound and the increase in the peak(s) corresponding to the released molecule and the nitrosobenzaldehyde byproduct.

  • Data Analysis: Plot the concentration of the caged compound versus time to determine the photolysis rate constant. The comparison with the dark control validates that the cleavage is light-induced.

Tuning Photochemical Properties: Rational Design of the ONB Scaffold

The basic o-nitrobenzyl scaffold can be modified to fine-tune its properties for specific applications.

  • Aromatic Ring Substituents: Adding electron-donating groups (e.g., methoxy groups, as in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, scaffold) can red-shift the absorption maximum to longer, less damaging wavelengths and often increases the rate of cleavage.[6][12] This is a key strategy for improving biocompatibility.

  • Benzylic Carbon Substitution: Introducing a methyl group at the benzylic carbon (the α-carbon) can significantly enhance the rate of photocleavage.[11][12] This is attributed to the stabilization of the radical intermediate formed during the hydrogen abstraction step.

  • The Leaving Group: The nature of the caged molecule itself can influence the quantum yield. Leaving groups that better stabilize a radical intermediate tend to be released with higher quantum efficiency.[13][14]

Advanced Concepts: Two-Photon Excitation (2PE)

A significant advance in caging technology is the use of two-photon excitation. Instead of using one high-energy UV photon, the ONB cage is excited by the near-simultaneous absorption of two lower-energy, longer-wavelength photons (e.g., 700-800 nm).[4][15] This has two major advantages:

  • Reduced Phototoxicity: Near-infrared (NIR) light is less damaging to biological tissues than UV light.

  • Enhanced Spatial Resolution: Two-photon absorption is a non-linear process that occurs only at the focal point of a high-intensity laser. This allows for uncaging within a tiny, three-dimensionally confined volume, providing subcellular resolution.[4]

The efficiency of 2PE is determined by the two-photon action cross-section (δu), which is the product of the two-photon absorbance cross-section (δa) and the quantum yield (Φu).[16] While designing ONB derivatives with high δa is achievable, maintaining a high Φu remains a significant challenge.[15][16]

Conclusion and Future Outlook

The o-nitrobenzyl group is a robust and versatile photolabile protecting group that has become an indispensable tool in chemistry, biology, and materials science. Its well-understood intramolecular cleavage mechanism provides a solid foundation for its application and for the rational design of new derivatives with enhanced properties. Future research continues to focus on developing ONB cages that can be cleaved with longer wavelength visible or NIR light (to improve tissue penetration and reduce phototoxicity), increasing quantum yields, and mitigating potential side effects from the nitroso byproduct.[1][17] A thorough grasp of the foundational photochemical principles outlined in this guide is paramount for any scientist seeking to harness the power of light for molecular control.

References

  • A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. Benchchem.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excit
  • o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
  • o-Nitrobenzyl Oxime Ethers Enable Photoinduced Cyclization Reaction to Provide Phenanthridines under Aqueous Conditions.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excit
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Final step in the synthesis of o-nitrobenzyl NB compounds.
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. RSC Publishing.
  • Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules.
  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
  • Photolabile protecting groups and linkers. RSC Publishing.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. NIH Public Access.
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection.
  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
  • Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates.
  • A photochemical approach for controlled drug release in targeted drug delivery. PubMed Central.
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
  • Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl)
  • Supramolecular Photochemistry of Encapsulated Caged ortho-Nitrobenzyl Triggers. RSC Publishing.
  • O-nitrobenzyl Caged Molecule Enables Photo-controlled Release of Thiabendazole. PubMed.
  • Using o-nitrobenzyls as photocleavable linker to prepare...
  • Ortho-Nitrobenzyl alcohol based two-photon excitation controlled drug release system.
  • O‐nitrobenzyl Caged Molecule Enables Photo‐controlled Release of Thiabendazole.
  • Photochemical properties of o-nitrobenzyl compounds with a bathochromic absorption.
  • Photogeneration of organic bases from o-nitrobenzyl-derived carbamates.
  • Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjug
  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Cambridge Open Engage.
  • Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Bentham Open.

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Methodological & Application

Application Note: A Detailed Protocol for the Photolytic Cleavage of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-nitrobenzyl (oNB) group is a preeminent photolabile protecting group (PPG) that offers spatial and temporal control over the release of functional molecules through the application of UV light. This application note provides a comprehensive guide for the photolytic deprotection of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in various synthetic pathways, including the synthesis of vasopressin receptor antagonists like lixivaptan[1]. We present a detailed experimental protocol, an in-depth look at the underlying photochemical mechanism, and critical parameters for optimizing the cleavage reaction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who utilize photocleavable strategies.

Introduction: The Power of Light in Chemical Synthesis

Photolabile protecting groups have become indispensable tools in modern chemistry and biology, enabling the controlled release of active compounds without the need for chemical reagents.[2][3] This "traceless" deprotection strategy is initiated by light, offering unparalleled precision in space and time. Among the various PPGs, the ortho-nitrobenzyl (oNB) group is one of the most widely employed due to its synthetic accessibility, stability to many chemical conditions, and efficient cleavage upon UV irradiation.[4][5]

The photolysis of oNB-protected compounds typically proceeds with high yields, releasing the desired molecule and a 2-nitrosobenzaldehyde byproduct.[2] The reaction is initiated by irradiation at wavelengths typically between 300-365 nm.[6] This application note focuses specifically on the cleavage of the oNB group from a pyrrole nitrogen, liberating the valuable building block, pyrrole-2-carbaldehyde.

The Photochemical Reaction Mechanism

The photolytic cleavage of 2-nitrobenzyl derivatives follows a well-established intramolecular redox reaction, often described as a Norrish Type II mechanism.[2] The process can be broken down into several key steps:

  • Photoexcitation: The process begins with the absorption of a UV photon (typically >300 nm) by the nitrobenzyl chromophore, promoting it to an excited state.[2][7]

  • Intramolecular Hydrogen Abstraction: In the excited state, the oxygen of the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This forms a transient diradical species which rapidly rearranges to an aci-nitro intermediate.[2][7][8]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a five-membered ring intermediate.[8]

  • Cleavage: This cyclic intermediate is unstable and rapidly fragments, releasing the protected molecule (pyrrole-2-carbaldehyde) and forming 2-nitrosobenzaldehyde as a byproduct.[2][5]

This entire process occurs rapidly upon irradiation, allowing for efficient and controlled deprotection.

G cluster_start cluster_intermediate cluster_end Start 1-(2-Nitrobenzyl)-1H- pyrrole-2-carbaldehyde Excited Excited State (Diradical Character) Start->Excited hν (UV Light, ~350 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Product1 Pyrrole-2-carbaldehyde (Released Product) Cyclic->Product1 Fragmentation Product2 2-Nitrosobenzaldehyde (Byproduct) Cyclic->Product2 Fragmentation

Figure 1: Mechanism of o-Nitrobenzyl Photolytic Cleavage.

Experimental Design and Protocol

This section details the materials, equipment, and step-by-step procedure for the photolytic cleavage.

Materials and Reagents
  • Substrate: this compound (Purity >98%)

  • Solvent: Acetonitrile (CH₃CN), HPLC grade or anhydrous. Other potential solvents include methanol, ethanol, or buffered aqueous solutions, though solvent choice can affect reaction kinetics.[9][10]

  • Degassing Gas: Argon (Ar) or Nitrogen (N₂), high purity.

  • Workup Reagents:

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography (230-400 mesh)

  • Eluent: Hexanes and Ethyl Acetate (HPLC grade)

  • Analytical Standards: TLC plates (silica gel 60 F₂₅₄), deuterated solvent for NMR (e.g., CDCl₃).

Equipment
  • Photoreactor: A batch photoreactor equipped with a UV lamp. This can be a commercial unit or a self-assembled apparatus.[11][12][13] Key components include:

    • UV Light Source: Medium-pressure mercury arc lamp or a high-power UV LED array (e.g., 365 nm).

    • Reaction Vessel: Quartz tube or flask (must be transparent to UV light). Borosilicate glass (Pyrex) will block most of the required UV radiation.

    • Cooling System: Immersion well with a cooling jacket or an external cooling bath to maintain a constant temperature (e.g., 20-25 °C), as lamps generate significant heat.

    • Filter Sleeve (Optional): A filter (e.g., Pyrex or uranium glass) can be used to cut off shorter, higher-energy wavelengths if they cause side reactions.

  • Magnetic Stir Plate and Stir Bar

  • Standard Laboratory Glassware: Round-bottom flasks, separatory funnel, etc.

  • Rotary Evaporator

  • Analytical Instruments: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectrometer.

Experimental Workflow Diagram

G A 1. Solution Prep Dissolve substrate in Acetonitrile B 2. Degassing Purge with N₂/Ar for 15-30 min A->B C 3. Irradiation UV light (~365 nm) with cooling & stirring B->C D 4. Monitoring Track progress via TLC/HPLC C->D D->C Continue Irradiation E 5. Workup Solvent removal, extraction D->E Reaction Complete F 6. Purification Silica gel column chromatography E->F G 7. Analysis Confirm product by NMR, MS F->G

Sources

The Strategic Utility of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block with Latent Reactivity

1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is a pivotal intermediate in organic synthesis, valued for its unique combination of a reactive aldehyde functional group and a photolabile 2-nitrobenzyl protecting group.[1][2] This arrangement allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.[1][3] The pyrrole-2-carbaldehyde core is a common motif in many biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The strategic placement of the 2-nitrobenzyl group provides an orthogonal handle for deprotection, enabling selective unmasking of the pyrrole nitrogen under mild, light-induced conditions, a feature highly sought after in multi-step synthetic campaigns.[2][6]

Core Applications in Synthetic Chemistry

The utility of this compound stems from two primary features: the reactivity of the aldehyde and the photolability of the protecting group. These characteristics are exploited in a variety of synthetic strategies.

Synthesis of Fused Heterocyclic Systems

A significant application of this compound is in the synthesis of fused heterocyclic systems, most notably in the preparation of pyrrolo[2,1-c][1][7]benzodiazepines. This core structure is found in a number of pharmacologically active compounds, including the vasopressin receptor antagonist Lixivaptan.[8] The synthesis typically involves the reduction of the nitro group, followed by intramolecular reductive amination to form the diazepine ring.

Photocontrolled Release of Bioactive Molecules

The 2-nitrobenzyl group is a well-established photoremovable protecting group (PPG).[9][10] Upon irradiation with UV light, typically in the range of 300-360 nm, the group is cleaved, releasing the free pyrrole and a 2-nitrosobenzaldehyde byproduct.[2][11] This property is invaluable for applications requiring precise spatial and temporal control over the release of a molecule, a concept often referred to as "caging".[6] For instance, a bioactive molecule can be tethered to the pyrrole nitrogen, and its activity can be triggered at a specific time and location by light.

Derivatization of the Aldehyde Functional Group

The aldehyde group of this compound serves as a versatile handle for a wide array of chemical transformations. These include, but are not limited to:

  • Wittig and Horner-Wadsworth-Emmons Olefinations: To introduce carbon-carbon double bonds.

  • Reductive Amination: To synthesize various secondary and tertiary amines.

  • Condensation Reactions: With hydrazines and hydroxylamines to form hydrazones and oximes, respectively.

  • Oxidation and Reduction: To access the corresponding carboxylic acid or alcohol.

These transformations allow for the elaboration of the pyrrole core into more complex structures with diverse functionalities.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from pyrrole-2-carboxaldehyde and 2-nitrobenzyl bromide.[8]

Materials:

  • Pyrrole-2-carboxaldehyde

  • 2-Nitrobenzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Petroleum ether

  • Argon gas

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere, add a solution of pyrrole-2-carboxaldehyde (1.0 eq) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-nitrobenzyl bromide (1.1 eq) in DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford this compound as a solid.

Expected Yield: ~95%[8]

Characterization Data:

Property Value
Appearance Yellow to orange crystals[1]
Melting Point 138 °C[8]
Molecular Formula C12H10N2O3[1][12]

| Molar Mass | 230.22 g/mol [12] |

Protocol 2: Photochemical Deprotection of this compound

This protocol outlines the general procedure for the removal of the 2-nitrobenzyl protecting group.

Materials:

  • This compound

  • Solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm)

Procedure:

  • Dissolve this compound in a suitable solvent in a quartz or Pyrex reaction vessel.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting pyrrole-2-carbaldehyde by column chromatography or recrystallization.

Mechanistic Insights

The photochemical cleavage of the 2-nitrobenzyl group proceeds via an intramolecular hydrogen abstraction mechanism, often described as a Norrish Type II reaction.[2]

G cluster_0 Photochemical Deprotection Mechanism Start 1-(2-Nitrobenzyl)-1H- pyrrole-2-carbaldehyde ExcitedState Excited State (n,π*) Start->ExcitedState hν (UV light) H_Abstraction Intramolecular H-Abstraction ExcitedState->H_Abstraction AciNitro aci-Nitro Intermediate H_Abstraction->AciNitro Rearrangement Cyclization & Rearrangement AciNitro->Rearrangement Products Pyrrole-2-carbaldehyde + 2-Nitrosobenzaldehyde Rearrangement->Products

Caption: Mechanism of 2-nitrobenzyl photodeprotection.

Upon absorption of UV light, the nitro group is excited to a diradical state. This is followed by abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the nitro group, leading to the formation of an aci-nitro intermediate.[2] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the carbon-nitrogen bond and the release of the deprotected pyrrole and 2-nitrosobenzaldehyde.[11]

Synthetic Workflow Overview

The following diagram illustrates a typical synthetic workflow utilizing this compound.

G cluster_1 Synthetic Workflow Start Pyrrole-2-carboxaldehyde Protection Protection with 2-Nitrobenzyl Bromide Start->Protection Intermediate 1-(2-Nitrobenzyl)-1H- pyrrole-2-carbaldehyde Protection->Intermediate Modification Aldehyde Modification Intermediate->Modification ModifiedIntermediate Modified Pyrrole Derivative Modification->ModifiedIntermediate Deprotection Photochemical Deprotection (hν) ModifiedIntermediate->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General synthetic workflow.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive aldehyde and a photolabile protecting group provides chemists with a powerful tool for the construction of complex molecules with a high degree of control. The applications of this compound are continually expanding, particularly in the fields of medicinal chemistry and chemical biology, where the ability to control reactions with light is of paramount importance.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. [Link][7]
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. 2023. [Link][4][14]
  • ChemBK. This compound. [Link][1]
  • Wikipedia. Photolabile protecting group. [Link][2]
  • MDPI. Photoremovable Protecting Groups. Encyclopedia. 2022. [Link][6]
  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link][9]
  • ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. 2013. [Link][10]
  • NIH National Center for Biotechnology Information. This compound. Acta Crystallographica Section E. 2011. [Link][8]
  • ResearchGate. Some of the currently used nitrobenzyl-derived protecting groups. [Link][12]
  • Organic Chemistry Portal.
  • RSC Publishing. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. 2005. [Link][11]
  • Pipzine Chemicals. This compound. [Link][13]
  • RSC Publishing. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances. 2020. [Link][16]
  • CABI Digital Library. Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology. 2021. [Link][5]

Sources

Application Notes and Protocols: Spatiotemporal Control of Bioactivity with Caged Pyrrole-2-Carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Reactive Scaffold

Pyrrole-2-carbaldehyde is a privileged heterocyclic scaffold found in numerous natural products and serves as a critical synthetic intermediate in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of physiological activities, including potential as anticancer, antibacterial, and anti-inflammatory agents.[2][3] A key feature of this molecule is the electrophilic aldehyde group, which can engage in various chemical transformations, most notably the formation of covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in target proteins.[4] This reactivity makes it an attractive warhead for designing potent and durable covalent inhibitors.

However, this inherent reactivity presents a significant challenge in drug development: the potential for off-target reactions, leading to toxicity and reduced therapeutic index. A reactive aldehyde administered systemically can indiscriminately modify numerous biological molecules before reaching its intended target. To harness the therapeutic potential of pyrrole-2-carbaldehyde while mitigating its risks, precise control over its bioactivity is required.

This guide details the application of "caging" technology—the use of photolabile protecting groups (PPGs)—to render pyrrole-2-carbaldehyde biologically inert until its activity is desired.[5][6] Upon irradiation with light of a specific wavelength, the "cage" is cleaved, releasing the active aldehyde with high spatiotemporal precision.[7] This "on-demand" activation allows researchers to study dynamic biological processes and develop highly targeted therapeutic strategies.[8] We will explore the design, synthesis, and photo-activation of caged pyrrole-2-carbaldehyde and provide detailed protocols for its application as a photo-activated covalent modifier in a model system.

Part 1: The Chemistry of Control: Designing and Synthesizing Caged Pyrrole-2-Carbaldehyde

The core principle of caging is to mask the functional group responsible for biological activity—in this case, the aldehyde.[6] An ideal caging strategy must be robust under physiological conditions (stable in the "dark") yet cleave efficiently and cleanly upon photo-activation, yielding the active molecule and benign byproducts.[9]

Rationale for Caging Strategy: The Photolabile Acetal

The aldehyde functionality can be effectively masked by converting it into an acetal. By using a photolabile alcohol, such as ortho-nitrobenzyl alcohol, we can form a photo-cleavable acetal. The o-nitrobenzyl group is one of the most well-characterized and widely used PPGs.[5][10] Upon absorption of UV-A light (typically ~350-365 nm), it undergoes an intramolecular rearrangement that leads to the cleavage of the benzylic C-O bond, releasing the protected molecule.[10][11]

This strategy offers several advantages:

  • Inertness: The acetal is significantly less reactive towards nucleophiles than the free aldehyde, preventing off-target covalent modification.

  • Established Chemistry: The formation and photolysis of o-nitrobenzyl-based cages are well-documented, providing a reliable foundation.[11][12]

  • Clean Release: The reaction typically releases the desired aldehyde and 2-nitrosobenzaldehyde as a byproduct, whose biological activity must be assessed but is generally considered in experimental design.[5]

G cluster_synthesis Synthesis of Caged Pyrrole-2-Carbaldehyde cluster_uncaging Photo-uncaging P2C Pyrrole-2-carbaldehyde CagedP2C Caged Pyrrole-2-carbaldehyde (Photolabile Acetal) P2C->CagedP2C Acetal Formation ONBA o-Nitrobenzyl Alcohol (2 equivalents) ONBA->CagedP2C Catalyst Acid Catalyst (e.g., PTSA) Catalyst->CagedP2C Light hv (Light, ~365 nm) CagedP2C->Light ActiveP2C Active Pyrrole-2-carbaldehyde Light->ActiveP2C Photolysis Byproduct 2-Nitrosobenzaldehyde (Byproduct) Light->Byproduct G cluster_legend Uncaging Mechanism Caged Acetal Caged Acetal (o-Nitrobenzyl) Excited State Excited State Caged Acetal->Excited State hv (~365nm) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-Abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Aldehyde Active Aldehyde Cyclic Intermediate->Released Aldehyde Fragmentation 2-Nitrosobenzaldehyde 2-Nitrosobenzaldehyde Cyclic Intermediate->2-Nitrosobenzaldehyde Fragmentation G cluster_workflow Cell-Based Assay Workflow A 1. Treat Cells with Caged P2C B_dark 2a. Incubate in Dark (Control Group) A->B_dark B_light 2b. Irradiate Target Region (~365 nm Light) (Experimental Group) A->B_light C_dark 3a. Lyse Cells & Measure Enzyme Activity B_dark->C_dark C_light 3b. Lyse Cells & Measure Enzyme Activity B_light->C_light D_dark 4a. Result: Normal Enzyme Activity C_dark->D_dark D_light 4b. Result: Inhibited Enzyme Activity C_light->D_light

Sources

Application Note: Spatiotemporal Control of Aldehyde Release Using 2-Nitrobenzyl Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Chemistry Activated by Light

The ability to control chemical reactions in both time and space is a paramount goal in fields ranging from targeted drug delivery to advanced materials science. Photolabile protecting groups (PPGs), or "caging" groups, are molecular tools that offer this precise control.[1][2] A PPG temporarily inactivates a functional group, rendering a molecule biologically or chemically inert. The active molecule can then be released on demand by irradiation with light, a trigger that is non-invasive and can be focused with high precision.[3]

Among the most robust and widely utilized PPGs is the 2-nitrobenzyl (oNB) group.[1] Its reliability, well-understood mechanism, and synthetic accessibility have made it a cornerstone of photoremovable group chemistry for protecting a wide array of functionalities, including phosphates, carboxylates, and amines.[1][4] This guide focuses specifically on the application of the oNB scaffold for the controlled photorelease of aldehydes—a class of compounds with significant roles as fragrances, signaling molecules, and reactive intermediates in biological and synthetic systems.[5][6][7][8]

We will explore the underlying photochemical mechanism, provide practical guidance on the design and synthesis of oNB-caged aldehydes, and present detailed protocols for their light-induced cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology for precise molecular release.

Part 1: The Photochemical Mechanism of Release

The cleavage of the 2-nitrobenzyl group is an irreversible process initiated by the absorption of UV-A light (typically 300-365 nm).[9] The reaction proceeds through a mechanism analogous to a Norrish Type II reaction, culminating in the release of the protected aldehyde and the formation of a 2-nitrosobenzaldehyde byproduct.[1][10]

The key mechanistic steps are:

  • Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the oNB group to the protected aldehyde via an acetal). This is often the rate-limiting step and results in the formation of a transient diradical species that quickly rearranges into an aci-nitro intermediate.[1][11][12]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a transient bicyclic derivative.[13][14]

  • Fragmentation: This unstable intermediate rapidly fragments, releasing the free aldehyde and yielding the corresponding 2-nitrosoaldehyde as a byproduct.[9]

The entire process occurs rapidly following photo-initiation, allowing for the near-instantaneous release of the target molecule.[12]

Caption: Mechanism of oNB-mediated aldehyde photorelease.

Part 2: Experimental and Synthetic Considerations

The efficacy of the oNB caging group can be fine-tuned through strategic chemical modifications. Understanding these structure-property relationships is critical for designing a system that meets specific experimental needs.

Tuning Photochemical Properties
  • Wavelength: The parent oNB group absorbs maximally in the UV range. For biological applications where UV light can be damaging, it is desirable to shift the absorption to longer wavelengths.[15] Adding electron-donating groups, such as two methoxy substituents (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), red-shifts the absorption maximum towards 400 nm.[15] However, this can sometimes lead to a decrease in the quantum yield of uncaging.[16]

  • Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction—the fraction of absorbed photons that result in the desired cleavage event. Substituting the benzylic hydrogen with an alkyl group (e.g., methyl) can significantly increase the quantum yield, in some cases up to five-fold.[1][9] This is a crucial consideration, as a higher quantum yield means that less light is required to achieve the desired level of uncaging, minimizing potential photodamage to surrounding tissues or materials.

  • Byproducts: The 2-nitroso byproduct is reactive and can potentially interact with biological nucleophiles like thiols.[17] In sensitive biological systems, the concentration of this byproduct should be minimized by using the lowest possible concentration of the caged compound and the minimum required light dose.

Summary of Photophysical Properties

The choice of the oNB derivative impacts key parameters for uncaging. The following table summarizes properties for common oNB scaffolds, which generally hold true when used to protect aldehydes.

DerivativeTypical λ_max_ (nm)Quantum Yield (Φ)Key Feature
2-Nitrobenzyl (oNB) ~280-350~0.01 - 0.1The foundational, most-studied scaffold.
α-Methyl-2-nitrobenzyl ~300-360~5x higher than oNBHigher efficiency reduces required light dose.[9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) ~350-400Variable, often slightly lower than oNBRed-shifted absorption for better biological compatibility.[15]
α,5-Dicarboxy-2-nitrobenzyl ~350> α-CNBIncreased hydrophilicity for improved solubility in aqueous media.[18]

Note: Quantum yields are highly dependent on the leaving group, solvent, and pH.

Synthetic Strategy: Protecting the Aldehyde

Aldehydes are typically protected using oNB groups via the formation of a bis-o-nitrobenzyl acetal. This involves reacting the aldehyde with two equivalents of o-nitrobenzyl alcohol under acidic conditions. This approach is effective and the resulting acetal is stable until irradiated.

Part 3: Detailed Protocols

The following protocols provide a framework for the synthesis of a caged aldehyde and its subsequent photochemical release.

Protocol 1: Synthesis of a Caged Aldehyde (bis-o-nitrobenzyl acetal)

This protocol describes a general procedure for the protection of an aldehyde, using p-nitrobenzaldehyde as an example, adapted from established methods.

Materials:

  • Aldehyde of interest (e.g., p-nitrobenzaldehyde)

  • o-Nitrobenzyl alcohol (2.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde (1.0 eq), o-nitrobenzyl alcohol (2.2 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Solvent Addition: Add enough anhydrous toluene to dissolve the reagents and fill the Dean-Stark trap.

  • Azeotropic Reflux: Heat the mixture to reflux. Water generated during acetal formation will be removed azeotropically and collected in the trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

    • Scientific Rationale: The removal of water drives the equilibrium towards acetal formation, ensuring a high yield. Anhydrous conditions are critical.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure bis-o-nitrobenzyl acetal.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Light-Induced Release of the Aldehyde

This protocol outlines the general procedure for the photolysis of an oNB-caged aldehyde and analysis of the products.

Materials & Equipment:

  • Solution of the caged aldehyde in a UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., 365 nm LED lamp, mercury arc lamp with appropriate filters)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, GC-MS, or NMR)

Procedure:

  • Sample Preparation: Prepare a solution of the oNB-protected aldehyde at a known concentration. The solvent should be chosen based on the solubility of the compound and its compatibility with the intended application. For quantitative analysis, an internal standard should be added.

    • Causality Note: The concentration should be optimized to ensure sufficient light absorption without causing significant "inner filter" effects, where molecules at the surface absorb all the light and shield molecules in the bulk solution.

  • Irradiation: Transfer the solution to a quartz vessel (glass vessels will block most of the required UV light). Place the vessel at a fixed distance from the UV light source and begin irradiation. The sample should be stirred if the volume is large to ensure uniform illumination.

  • Monitoring the Reaction: At set time intervals, withdraw aliquots from the reaction mixture. Analyze these aliquots by HPLC or another suitable method to monitor the disappearance of the starting material and the appearance of the released aldehyde.[17][19]

    • Self-Validation: A successful experiment will show a time-dependent decrease in the caged compound peak and a corresponding increase in the free aldehyde peak. The presence of the 2-nitrosobenzaldehyde byproduct can also be monitored.

  • Data Analysis: Quantify the concentration of the released aldehyde against a calibration curve. The rate of release and the final yield can then be calculated. The quantum yield can be determined if the photon flux of the light source is known (measured by chemical actinometry).[2]

Part 4: Applications in Research and Development

The precise spatiotemporal control afforded by oNB caging technology enables a wide range of applications.

Caption: A generalized workflow for photo-triggered drug delivery.

  • Photo-triggered Drug Delivery: Aldehyde-containing cytotoxic agents can be caged to create inactive prodrugs. These prodrugs can be administered systemically with minimal side effects. Subsequent irradiation of a specific site, such as a tumor, triggers the release of the active aldehyde, confining its toxicity to the target area.[2]

  • Controlled Release of Signaling Molecules: In chemical biology, the release of aldehydes that act as signaling molecules or neurotransmitters can be controlled with microscopic precision, allowing researchers to study cellular communication pathways with unprecedented detail.[3] The release of fragrance aldehydes from surfaces or within gels can also be triggered by light.[6][8]

  • Advanced Materials Science: The oNB group can be incorporated into polymer networks.[9] Light-induced cleavage can change the chemical or physical properties of the material, for example, by releasing an aldehyde that can participate in a secondary cross-linking reaction or by altering the hydrophilicity of the polymer backbone. This has applications in the creation of photoresists and smart materials.[1][9]

References

  • Pirrung, M. C., & Huang, J. (2006). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Journal of the American Chemical Society.
  • Mayer, G., & Heckel, A. (2006). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Wikipedia. Photolabile protecting group. Wikipedia.
  • Aujard, I., et al. (2006).
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Klán, P., & Wirz, J. (2009). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology.
  • Diaspro, A., et al. (2003). Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. Journal of Biomedical Optics.
  • Schwörer, M. A., & Wirz, J. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta.
  • BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.
  • Argese, N., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers.
  • Singh, R. K., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules.
  • Ellis-Davies, G. C. R., et al. (2014). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Hydroxy-6-nitrobenzaldehyde. BenchChem.
  • Gravel, D., & Murray, S. (1986). o-Nitrobenzyl Alcohol, a Simple and Efficient Reagent for the Photoreversible Protection of Aldehydes and Ketones. Canadian Journal of Chemistry.
  • Klán, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Aujard, I., et al. (2006).
  • Kutateladze, A. G., & McHale, W. A. (2023).
  • de la Torre, M. C., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Tetrahedron.
  • Klán, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • McHale, W. A., & Kutateladze, A. G. (2023). Photouncaging of Fragrance Aldehydes.
  • Givens, R. S., & Rubina, M. (2013). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews.
  • Kröhnke, F., & Börner, E. (1936). o-NITROBENZALDEHYDE. Organic Syntheses.
  • Schaper, K., et al. (2010). The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization. Photochemical & Photobiological Sciences.
  • Ho, J., & Chou, C. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Journal of Medicinal Chemistry.
  • McHale, W. A., & Kutateladze, A. G. (2023).
  • de la Torre, M. C., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Wang, Z., et al. (2012). Study on the preparation of 2-Nitrobenzaldehyde via copper-catalyzed oxidation of 2-Nitrobenzyl alcohol.
  • McHale, W. A., & Kutateladze, A. G. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.
  • Willner, I., & Willner, B. (2023).
  • Hughes, A. D., & Moody, C. J. (2014). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. Organic Letters.
  • Schaper, K., et al. (2002). The α,5-Dicarboxy-2-nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. European Journal of Organic Chemistry.

Sources

experimental setup for photocleavage reactions with UV light

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Mastering Photocleavage: A Guide to Experimental Setups for UV Light-Induced Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Photocleavage reactions, which utilize light to precisely break chemical bonds, have become an indispensable tool in chemistry, biology, and materials science. Central to this technology are photolabile protecting groups (PPGs), moieties that can be removed with spatiotemporal control upon irradiation, thereby activating a molecule of interest.[1][2] This "uncaging" technique offers non-invasive control over the release of bioactive compounds like neurotransmitters and drugs, making it highly valuable in drug delivery and the study of dynamic biological processes.[3][4] This application note provides a comprehensive guide to designing and executing photocleavage experiments using UV light, focusing on the critical components of the experimental setup, detailed operational protocols, and essential analytical techniques for monitoring reaction progress and efficiency.

Foundational Principles of Photochemistry

To execute a successful photocleavage reaction, one must grasp two fundamental laws of photochemistry. These principles dictate the interaction between light and matter, forming the basis for all experimental design choices.

  • The First Law (Grotthuss-Draper Law): This law states that for a photochemical reaction to occur, light must be absorbed by the chemical system.[5][6] This underscores the importance of matching the emission spectrum of the light source to the absorption spectrum of the photolabile molecule.

  • The Second Law (Stark-Einstein Law): This law posits that each photon of light absorbed by a chemical system activates only one molecule for the subsequent reaction.[5] This principle is the basis for understanding and quantifying the efficiency of a photochemical process through its quantum yield.

Designing the Experimental Setup

A successful photocleavage experiment hinges on the careful selection and integration of three core components: the light source, the photoreactor, and the sample preparation.

Part A: The Light Source - Your Most Critical Reagent

In photochemistry, light is a reagent, and its "stoichiometry" (i.e., the number of photons delivered) must be known and controlled.[7] The choice of light source is arguably the most critical decision in designing a photocleavage experiment.

Historically, mercury-vapor lamps have been the workhorses of photochemistry.[8] However, the advent of high-power Light Emitting Diodes (LEDs) has revolutionized the field, offering significant advantages.[9]

  • Mercury Lamps: These lamps (low, medium, and high pressure) emit light across a broad spectrum, including high-energy UV-C wavelengths.[5][8] While powerful, this broad emission can lead to undesirable side reactions or degradation of sensitive substrates. They also generate significant heat, requiring active cooling systems.[8]

  • UV LEDs: LEDs offer near-monochromatic light, allowing for targeted excitation of the PPG with a specific wavelength.[8][9] This precision minimizes side reactions and improves product yields. LEDs also have a much longer lifespan, greater energy efficiency, and produce less heat compared to mercury lamps.[9][10]

FeatureMercury Arc LampUV Light Emitting Diode (LED)
Emission Spectrum Polychromatic (Broadband UV-Vis)[8]Near-Monochromatic (Narrowband)[9]
Wavelength Selection Requires external filtersIntrinsically specific
Heat Output High, requires significant cooling[8]Low, often manageable with a heat sink[11]
Energy Efficiency LowHigh[9]
Lifespan ~1,000 - 2,000 hours>50,000 hours[9]
Control Limited intensity controlPrecise, instantaneous intensity control
Primary Advantage High intensity across a broad rangeWavelength specificity, control, and stability[8]

Simply stating the wattage of a lamp is insufficient for a reproducible experiment.[7] The critical parameters are:

  • Wavelength (nm): Must overlap with the absorbance spectrum of the photolabile protecting group to satisfy the Grotthuss-Draper law.[5]

  • Irradiance (W/cm²): This is the measure of light intensity, or the power of the light delivered per unit area.[7] It directly influences the reaction rate. Irradiance should be measured at the position of the sample using a radiospectrometer or power meter.[7]

  • Beam Geometry: A focused light source that directs the majority of its photons onto the sample is more efficient than a diffuse source of higher wattage.[7]

Part B: The Photoreactor - Containing and Controlling the Reaction

The photoreactor is the vessel where the light and reactants meet. Its design is crucial for efficiency, temperature control, and scalability.[12]

For most lab-scale applications, a batch reactor is sufficient.[12] Key considerations include:

  • Material: The vessel must be transparent to the chosen UV wavelength. Quartz is the preferred material for its high transmittance across the UV spectrum, whereas borosilicate glass (Pyrex) absorbs significantly below ~300 nm.[5]

  • Geometry: The reactor should be designed to maximize the exposure of the reaction mixture to the light source. Immersion-well reactors, where the lamp is placed inside a quartz tube submerged in the reaction solution, are highly efficient.

  • Temperature Control: Photochemical reactions can be sensitive to temperature. A cooling system, such as a circulating water jacket or a simple cooling fan for LED setups, is often necessary to maintain a constant reaction temperature.[8][11]

  • Stirring: Homogeneous irradiation of the solution is critical. This is typically achieved with a magnetic stir bar and stir plate.

G cluster_0 Photoreactor Setup cluster_1 Temperature Control UV_Lamp {UV Lamp|e.g., 365 nm LED} Quartz_Well Quartz Immersion Well Reaction_Vessel Reaction Vessel (Quartz or Borosilicate) Reaction Mixture Magnetic Stirrer Stir_Plate Magnetic Stir Plate Reaction_Vessel:f1->Stir_Plate Cooling_Jacket Cooling Water Jacket Water_Out Water Out Cooling_Jacket->Water_Out Water_In Water In Water_In->Cooling_Jacket G Start Start Reaction (Turn on UV Lamp) Irradiation Irradiation in Photoreactor Start->Irradiation Sample Withdraw Aliquot at Time = t Irradiation->Sample every 'x' min Analyze Analyze Sample (e.g., UV-Vis, HPLC) Sample->Analyze Check Reaction Complete? Analyze->Check End Stop Reaction (Turn off UV Lamp) Check->End Yes Continue Continue Irradiation Check->Continue No Continue->Irradiation

Sources

Application Notes and Protocols for the Introduction of a 2-Nitrobenzyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-nitrobenzyl (o-NB) group is a versatile photolabile protecting group (PPG) pivotal in multi-step organic synthesis, biochemistry, and drug development.[1][2][3] Its defining feature is its orthogonality; it can be cleaved with near-UV light (typically 320-365 nm) under neutral conditions, leaving most other common protecting groups intact.[4] This allows for precise spatiotemporal control over the release of a protected functional group, a technique often referred to as "caging".[1][3] This guide provides a comprehensive overview of the principles and detailed protocols for the introduction of the 2-nitrobenzyl group onto common functional moieties, including alcohols, amines, and carboxylic acids. It addresses the underlying chemical principles, reagent selection, reaction optimization, and potential challenges.

Introduction: The Strategic Value of the 2-Nitrobenzyl Group

In complex molecular synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent unwanted side reactions.[5][6] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield without affecting the rest of the molecule.[6]

The 2-nitrobenzyl group excels in its removal process. Cleavage is initiated by photo-excitation, which triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[1][7] This leads to the formation of an aci-nitro intermediate, which subsequently rearranges to release the protected substrate and 2-nitrosobenzaldehyde as a byproduct.[1][7][8][9] This light-mediated deprotection avoids the use of harsh acidic, basic, or reducing agents required for many other protecting groups, thus offering superior orthogonality.[4]

Key Advantages:

  • Orthogonality: Removable with UV light, leaving acid- and base-labile groups untouched.

  • Mild Deprotection: Cleavage occurs under neutral conditions, preserving sensitive molecular architectures.

  • Spatiotemporal Control: Light allows for precise control over when and where deprotection occurs, which is invaluable in biological systems and materials science.[3]

General Mechanism of Introduction: SN2 Alkylation

The introduction of the 2-nitrobenzyl group typically proceeds via a Williamson ether synthesis-type mechanism, which is a classic SN2 reaction.[10] The general workflow involves:

  • Deprotonation: A base is used to deprotonate the functional group (e.g., an alcohol, amine, or carboxylic acid), generating a potent nucleophile (an alkoxide, amide anion, or carboxylate).

  • Nucleophilic Attack: The resulting nucleophile attacks the electrophilic benzylic carbon of a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide or chloride).

  • Displacement: The halide is displaced as a leaving group, forming the protected substrate.

The choice of base, solvent, and temperature is critical and depends on the pKa and reactivity of the substrate.

G cluster_process Process Substrate Substrate (R-XH) Deprotonation Deprotonation Substrate->Deprotonation Base Base Base->Deprotonation oNB_Halide 2-Nitrobenzyl Halide (o-NB-Y) SN2_Attack SN2 Attack oNB_Halide->SN2_Attack Deprotonation->SN2_Attack Forms Nucleophile (R-X⁻) Protected_Product Protected Substrate (R-X-oNB) SN2_Attack->Protected_Product Salt Salt Byproduct (Base-H⁺ Y⁻) SN2_Attack->Salt

Figure 1. General workflow for the SN2 introduction of the 2-nitrobenzyl group.

Protocols for Functional Group Protection

Protection of Alcohols (O-Alkylation)

The protection of alcohols as 2-nitrobenzyl ethers is a robust and common application. The choice of base is dictated by the alcohol's acidity (primary > secondary > tertiary > phenol).

Causality of Reagent Choice:

  • Strong Bases (NaH, KH): Required for less acidic aliphatic alcohols. These bases irreversibly deprotonate the alcohol to form the alkoxide, driving the reaction to completion. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common solvents as they are aprotic and can dissolve the resulting alkoxide salts.

  • Weaker Bases (K₂CO₃, Cs₂CO₃): Suitable for more acidic phenols. These bases are milder, preventing potential side reactions on sensitive substrates. Acetone or acetonitrile are effective solvents for these reactions.

  • Silver(I) Oxide (Ag₂O): A very mild and selective base, often used for complex molecules with multiple hydroxyl groups where selective protection of the most accessible or acidic alcohol is desired.[10]

Table 1: Comparative Conditions for O-Alkylation

Substrate TypeReagentBaseSolventTemp. (°C)Typical Yield (%)
Primary/Sec. Alcohol2-Nitrobenzyl bromideNaHTHF or DMF0 to 2585-95
Phenol2-Nitrobenzyl bromideK₂CO₃Acetone25 to 5590-98
Polyol (Selective)2-Nitrobenzyl bromideAg₂ODMF2570-85
Acid-Sensitive Alcohol2-Nitrobenzyl alcoholPPh₃, DIAD/DEADTHF0 to 2575-90
Protocol 3.1.1: General Protection of a Primary Alcohol using NaH

Materials:

  • Primary alcohol (1.0 eq)

  • 2-Nitrobenzyl bromide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2-nitrobenzyl bromide in a minimal amount of anhydrous DMF.

  • Add the 2-nitrobenzyl bromide solution dropwise to the alcohol/NaH mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically using a hexane/EtOAc gradient).

Protection of Amines (N-Alkylation)

Protecting amines with a 2-nitrobenzyl group can be challenging due to the possibility of over-alkylation, yielding tertiary amines or even quaternary ammonium salts. Furthermore, the resulting 2-nitrosobenzaldehyde byproduct from deprotection can react with the liberated primary amine.[11] For these reasons, amines are more commonly protected as the 2-nitrobenzyloxycarbonyl (o-NB-Cbz or Z(2-NO₂)) derivative.[4] However, direct N-alkylation is feasible for certain substrates, particularly heterocyclic amines like indoles and pyrazoles.[11][12]

Causality of Reagent Choice:

  • Bases: Strong bases like lithium hydride (LiH) or NaH are often used for N-H bonds in heterocycles, which are less nucleophilic after deprotonation than primary or secondary amines.[11]

  • Reagents: 2-Nitrobenzyl bromide is the standard reagent. The reaction is typically performed in an aprotic polar solvent like DMF.

Protocol 3.2.1: N-Alkylation of Indole

Materials:

  • Indole (1.0 eq)

  • 2-Nitrobenzyl bromide (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Suspend NaH in anhydrous DMF in a flame-dried flask under an inert atmosphere at 0 °C.

  • Add a solution of indole in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

  • Stir at room temperature for 3-6 hours, monitoring by TLC.

  • Quench the reaction by carefully adding water at 0 °C.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to yield the N-(2-nitrobenzyl)indole.

Protection of Carboxylic Acids (O-Alkylation)

Carboxylic acids are readily converted into 2-nitrobenzyl esters. This protection strategy is valuable in peptide synthesis and for creating "caged" biological effectors.[4][13]

Causality of Reagent Choice:

  • Method 1 (SN2): The carboxylate anion is a good nucleophile. It can be generated using a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and reacted with 2-nitrobenzyl bromide. DMF is an excellent solvent for this transformation.

  • Method 2 (Steglich Esterification): For substrates sensitive to basic conditions or alkyl halides, an esterification using 2-nitrobenzyl alcohol is preferable. Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used as coupling agents, typically with a catalyst like 4-dimethylaminopyridine (DMAP).

Protocol 3.3.1: Esterification using 2-Nitrobenzyl Bromide

Materials:

  • Carboxylic acid (1.0 eq)

  • 2-Nitrobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Cesium carbonate (Cs₂CO₃, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension at room temperature for 15-20 minutes.

  • Add 2-nitrobenzyl bromide and continue stirring at room temperature (or heat gently to 40-50 °C if the reaction is sluggish).

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-nitrobenzyl ester by column chromatography.

Troubleshooting and Key Considerations

  • Side Reactions: The primary byproduct of deprotection, 2-nitrosobenzaldehyde, can react with liberated nucleophiles (especially amines).[11][14] In sensitive applications, adding an "aldehyde scavenger" like semicarbazide during photolysis can mitigate this issue.[4]

  • Light Filtering: The 2-nitroso byproduct can also absorb light at the same wavelength used for cleavage, causing a "light-filtering" effect that slows down the deprotection reaction.[4] Using dilute solutions or flow chemistry can help overcome this.[11][12]

  • Reagent Purity: 2-Nitrobenzyl halides can be lachrymatory and should be handled in a fume hood.[15] Their stability can be limited, and they should be stored in a cool, dark place. Purity should be checked before use, as impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: TLC is the most common method for monitoring these reactions. A typical mobile phase is a mixture of ethyl acetate and hexanes. The protected product, being less polar than the starting material (alcohol, amine, or acid), will have a higher Rf value.

Conclusion

The 2-nitrobenzyl protecting group is an invaluable tool for synthetic chemists, offering a unique method of deprotection via photolysis. The introduction of this group is generally straightforward, relying on well-established SN2-type reactions. By carefully selecting the appropriate base, solvent, and reaction conditions tailored to the specific functional group, researchers can efficiently install this versatile protecting group, enabling complex synthetic strategies and the development of photocontrollable ("caged") molecules for advanced applications in chemistry, biology, and materials science.

References

  • Photolabile protecting group. (n.d.). In Wikipedia.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Givens, R. S., et al. (2005). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Fields, G. B. (n.d.). Photocleavable Protecting Groups.
  • Bochet, C. G. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]
  • Various Authors. (2018-2025). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Wendell, C. I., et al. (2015). Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry.
  • Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
  • Wendell, C. I., & Boyd, M. J. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]
  • Lee, Y. R., & Kim, B. S. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzyl chloride. PubChem. [Link]
  • Production method for 2-nitrobenzyl bromide. (2014).
  • Singh, A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • Singh, A., et al. (2023).
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry and Biochemistry. [Link]
  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (n.d.).
  • Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. (n.d.).
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
  • Process for the preparation of nitrophenyl alkyl ethers. (1995).
  • Wan, P., & Babbage, C. A. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing. [Link]

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Application Notes and Protocols for the Use of Caged Compounds in Time-Resolved Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking Cellular Dynamics with Light

In the intricate and dynamic world of cellular biology, understanding the precise timing and location of molecular events is paramount. Traditional methods of introducing bioactive molecules often lack the temporal and spatial resolution required to dissect rapid cellular processes. Caged compounds have emerged as a powerful tool to overcome this limitation, offering researchers the ability to control the release of a wide range of biologically active molecules with a pulse of light.[1][2] This technology allows for the precise initiation of biological processes, enabling the study of kinetics and localized signaling events in real-time.[1][3]

Caged compounds are synthetic molecules in which a bioactive molecule is rendered temporarily inert by covalent attachment of a photoremovable protecting group (PPG), often referred to as a "cage".[4][5] This chemical modification masks the biological activity of the molecule until it is "uncaged" by photolysis, the process of breaking chemical bonds with light. The use of light as a trigger provides unparalleled spatiotemporal control, allowing researchers to deliver a concentration jump of the active molecule to a specific subcellular location at a precise moment in time.[6] This approach is analogous to a prodrug, but with the activation trigger being an external, non-invasive light source.[7][8]

This guide provides a comprehensive overview of the principles, applications, and protocols for utilizing caged compounds in time-resolved biological studies. It is designed for researchers, scientists, and drug development professionals seeking to employ this sophisticated technique to unravel the complexities of cellular signaling, neurotransmission, and other dynamic biological phenomena.

I. Principles of Caged Compound Design and Selection

The effectiveness of a caged compound experiment hinges on the careful selection of both the bioactive molecule and the caging group. The ideal caged compound should possess several key characteristics:

  • Biological Inertness: The caged compound itself should be biologically inactive and not interfere with the system under investigation before photolysis.[1][3]

  • Stability: The compound must be stable in the experimental buffer and resistant to spontaneous hydrolysis to prevent premature release of the active molecule.[6][9]

  • Efficient Photolysis: The uncaging process should be efficient, characterized by a high quantum yield (the fraction of absorbed photons that result in uncaging) and a suitable extinction coefficient (a measure of how strongly the compound absorbs light at a given wavelength).[10][11][12]

  • Rapid Release Kinetics: The rate of release of the bioactive molecule following photolysis should be faster than the biological process being studied.[1][3]

  • Wavelength Specificity: The caging group should be sensitive to a wavelength of light that is not absorbed by other components of the biological system, minimizing photodamage.[4] Near-UV light is commonly used for one-photon uncaging, while near-infrared (NIR) light is employed for two-photon excitation, which offers enhanced spatial resolution and deeper tissue penetration.[1][13][14]

  • Solubility: The caged compound must be soluble in aqueous physiological solutions.[9][15]

Commonly Used Photoremovable Protecting Groups

A variety of photoremovable protecting groups have been developed, each with distinct photophysical properties. The choice of caging group will depend on the specific application, including the desired wavelength of activation and the required speed of release.

Photoremovable Protecting Groupλmax (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Uncaging Rate (k) (s⁻¹)Key Features & Common Applications
o-Nitrobenzyl (NB) derivatives (e.g., NPE) ~340-360500 - 5,0000.01 - 0.6510² - 10⁵The most widely used class; versatile for caging a variety of functional groups.[6][16][17]
Coumarin-based (e.g., DEACM, Bhc) ~380-45020,000 - 50,0000.01 - 0.2>10⁶High extinction coefficients and rapid release rates; suitable for visible light uncaging.[17][18]
p-Hydroxyphenacyl (pHP) ~300~15,000~0.3>10⁷Very rapid release kinetics, often used in structural biology studies.[17]
Nitrodibenzofuran (NDBF) ~360~10,000~0.1~10⁵Good two-photon cross-section, suitable for two-photon uncaging experiments.[17]
Ruthenium-bipyridyl (RuBi) ~450~5,000~0.04~10⁴Uncaged with visible light, offering an alternative to UV-sensitive cages.[19]

Note: The values in this table are approximate and can vary depending on the specific caged molecule and the solvent conditions.[20]

II. Experimental Workflow for Time-Resolved Studies

A typical time-resolved experiment using caged compounds involves several key steps, from loading the compound into the biological system to analyzing the resulting data.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_caged Select & Prepare Caged Compound load_cell Load Caged Compound into Biological System prep_caged->load_cell baseline Record Baseline Activity load_cell->baseline uncage Photolysis (Uncaging) with Light Pulse baseline->uncage record_response Record Biological Response uncage->record_response data_analysis Data Analysis & Interpretation record_response->data_analysis

Figure 1: General experimental workflow for a time-resolved study using caged compounds.

Protocol 1: Loading Caged Compounds into Cells

The method for delivering the caged compound to its site of action depends on the nature of the compound and the biological preparation.

A. Microinjection:

This method is suitable for introducing membrane-impermeant caged compounds directly into the cytoplasm of individual cells.

  • Prepare the Injection Solution: Dissolve the caged compound in an appropriate intracellular buffer (e.g., a potassium-based solution) to the desired final concentration (typically in the µM to mM range).

  • Backfill the Micropipette: Fill a sharp glass micropipette with the injection solution.

  • Cell Impalement: Under microscopic guidance, carefully impale the target cell with the micropipette.

  • Injection: Apply positive pressure to the back of the pipette to inject the caged compound into the cell. The injection volume can be controlled by the pressure and duration of the pulse.

  • Recovery: Allow the cell to recover for a period before proceeding with the uncaging experiment.

B. Membrane-Permeant Analogs:

Some caged compounds are modified with acetoxymethyl (AM) esters, which render them membrane-permeant. Once inside the cell, endogenous esterases cleave the AM group, trapping the active caged compound.

  • Prepare the Loading Solution: Prepare a stock solution of the AM-ester caged compound in a non-polar solvent such as dimethyl sulfoxide (DMSO). Dilute the stock solution in the extracellular recording buffer to the final loading concentration (typically 1-10 µM). The addition of a non-ionic surfactant like Pluronic F-127 can aid in solubilization.

  • Cell Incubation: Incubate the cells or tissue with the loading solution for a specific period (e.g., 30-60 minutes) at an appropriate temperature (e.g., room temperature or 37°C).

  • Washing: After incubation, wash the preparation thoroughly with fresh extracellular buffer to remove any remaining extracellular caged compound.

  • De-esterification: Allow sufficient time for intracellular de-esterification to occur before initiating the uncaging experiment.

Protocol 2: Photolysis (Uncaging) and Data Acquisition

The uncaging step requires a suitable light source and a means of delivering the light to the sample.

A. Light Sources:

  • Flash Lamps (Xenon or Mercury Arc Lamps): These provide broad-spectrum, high-intensity light pulses and are a cost-effective option for uncaging.[1][3]

  • Lasers: Lasers offer monochromatic and highly collimated light, which can be focused to a small spot for precise spatial control.[21]

    • Continuous Wave (CW) Lasers: Can be gated with a shutter to provide light pulses of varying duration.

    • Pulsed Lasers (e.g., Nitrogen or Nd:YAG): Deliver high-energy pulses of short duration, ideal for rapid uncaging.

    • Femtosecond Lasers (e.g., Ti:Sapphire): Used for two-photon excitation, providing inherent optical sectioning and reduced phototoxicity.[13][14][22]

B. Light Delivery:

  • Epifluorescence Microscope: The light from the source can be directed through the objective of a microscope to illuminate the sample.[21]

  • Optical Fibers: A flexible optical fiber can be used to deliver the light directly to a specific region of the sample, independent of the microscope's optical path.[23]

  • Spatial Light Modulators (SLMs): These devices can shape the light beam to simultaneously illuminate multiple spots or create complex illumination patterns.[24]

C. General Uncaging Procedure:

  • Position the Light Source: Align the light source to illuminate the region of interest containing the caged compound.

  • Set Light Parameters: Adjust the intensity, duration, and wavelength of the light pulse. These parameters will need to be optimized for each specific caged compound and experimental setup.

  • Acquire Baseline Data: Before uncaging, record the baseline biological activity of the system (e.g., membrane potential, fluorescence intensity).

  • Trigger Uncaging and Record: Simultaneously trigger the light pulse to uncage the compound and begin recording the biological response with high temporal resolution.

  • Post-Uncaging Recording: Continue recording for a sufficient period to capture the full time course of the response.

III. Application Example: Probing Synaptic Function with Caged Glutamate

Caged glutamate is widely used in neuroscience to study the function of excitatory synapses with high precision.[3] By uncaging glutamate at specific dendritic spines, researchers can mimic the release of neurotransmitter from a single synapse and study the resulting postsynaptic response.[14][25]

G cluster_workflow Caged Glutamate Synaptic Mapping load_caged_glu Bath apply MNI-caged glutamate identify_spine Identify dendritic spine of interest using 2-photon imaging load_caged_glu->identify_spine position_laser Position uncaging laser spot over the spine head identify_spine->position_laser record_baseline Record baseline membrane current (patch-clamp) position_laser->record_baseline uncage_glu Deliver a brief pulse of 720 nm laser light to uncage glutamate record_baseline->uncage_glu record_epsc Record the excitatory postsynaptic current (EPSC) uncage_glu->record_epsc analyze_epsc Analyze EPSC amplitude, kinetics, and summation record_epsc->analyze_epsc

Figure 2: Workflow for mapping synaptic responses using two-photon uncaging of glutamate.

This technique allows for the precise mapping of glutamate receptor distribution on dendrites and the investigation of synaptic plasticity mechanisms such as long-term potentiation (LTP) and long-term depression (LTD).[14][22]

IV. Data Analysis and Interpretation

The analysis of data from caged compound experiments will depend on the specific biological question being addressed. Key parameters to analyze often include:

  • Kinetics of the response: The rise time, decay time, and duration of the biological signal following uncaging.

  • Dose-response relationships: By varying the amount of uncaged compound (by altering light intensity or duration), one can construct dose-response curves.

  • Spatial extent of the response: Imaging techniques can be used to visualize the spread of the signal from the site of uncaging.

It is crucial to perform control experiments to ensure that the observed effects are due to the uncaged molecule and not to artifacts of the photolysis process. These controls may include:

  • Irradiation of cells without the caged compound: To check for any direct effects of the light on the biological system.

  • Application of the photolysis byproducts: To ensure that the byproducts of the uncaging reaction are not biologically active.

  • Use of a biologically inactive, caged compound: To control for any non-specific effects of the caged molecule itself.

V. Troubleshooting and Considerations

  • Incomplete Uncaging: If the biological response is smaller than expected, it may be due to insufficient light intensity or duration, or a low quantum yield of the caged compound.[20]

  • Phototoxicity: High-intensity UV light can be damaging to cells. It is important to use the minimum light exposure necessary to achieve the desired level of uncaging. Two-photon excitation can help to minimize phototoxicity.[26]

  • Biological Inertness: Some caged compounds may exhibit residual biological activity or act as antagonists at high concentrations.[3] It is essential to characterize the pharmacological properties of the caged compound before use.

  • pH Sensitivity: The photolysis of some caging groups can be pH-dependent. Ensure that the experimental buffer is maintained at a stable pH.[20]

VI. Future Perspectives

The field of caged compounds continues to evolve with the development of new photoremovable protecting groups with improved properties, such as red-shifted absorption spectra to allow for deeper tissue penetration and reduced phototoxicity.[18] The combination of caged compounds with other optical techniques, such as optogenetics and advanced imaging modalities, promises to provide even more powerful tools for dissecting the complexities of biological systems with unprecedented precision.[19][27]

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Svoboda, K., & Yasuda, R. (2006). Two-photon microscopy of synaptic structure and function. Neuron, 50(6), 823–839. [Link]
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  • Murayama, M., et al. (2012). Lab-on-a-brain: Implantable micro-optical fluidic devices for neural cell analysis in vivo. Scientific Reports, 2, 261. [Link]
  • Monteiro, D. C. F., Amoah, E., Rogers, C., & Pearson, A. R. (2021). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology, 77(10), 1218–1232. [Link]
  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemistry & Biology, 12(10), 1091–1101. [Link]
  • Kasai, H., Matsuzaki, M., Noguchi, J., Yasumatsu, N., & Nakahara, H. (2004). LTP mechanism: from the spine to the synapse. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1450), 1635–1643. [Link]
  • Monteiro, D. C. F., Amoah, E., Rogers, C., & Pearson, A. R. (2021). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology, 77(Pt 10), 1218–1232. [Link]
  • Warther, D., et al. (2010). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biochimie, 92(10), 1285–1295. [Link]
  • Bruker. (n.d.). Neurotransmitter Uncaging.
  • Monteiro, D. C. F., Amoah, E., Rogers, C., & Pearson, A. R. (2021). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology, 77(10), 1218–1232. [Link]
  • Bagni, M. A., et al. (2001). Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. News in Physiological Sciences, 16(4), 179–182. [Link]
  • Monteiro, D. C. F., Amoah, E., Rogers, C., & Pearson, A. R. (2021). Using photocaging for fast time-resolved structural biology studies. Acta Crystallographica Section D: Structural Biology, 77(Pt 10), 1218–1232. [Link]
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
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  • Andor. (n.d.). Illumination solutions for Uncaging Experiments.
  • Salih, S., & Salih, V. (1999). "Uncaging" using optical fibers to deliver UV light directly to the sample. Croatian Medical Journal, 40(3), 340–345. [Link]
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Strategic Synthesis of N-Substituted Pyrroles from Pyrrole-2-carbaldehyde: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

Abstract

The N-substituted pyrrole motif is a cornerstone of modern medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from the unique electronic properties and structural versatility that allow for potent and selective interactions with biological targets.[3] Pyrrole-2-carbaldehyde serves as a highly versatile and cost-effective starting material, offering a direct entry point to a diverse array of N-functionalized pyrroles through robust and scalable synthetic methodologies. This guide provides an in-depth analysis of the key synthetic strategies for converting pyrrole-2-carbaldehyde into N-alkyl, N-benzyl, and N-aryl pyrrole derivatives, with a focus on the underlying mechanisms, practical experimental protocols, and critical process considerations for researchers in drug discovery and development.

Introduction: The Privileged N-Substituted Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic scaffold found in numerous natural products and biologically active compounds, including heme, chlorophyll, and vitamin B12.[1][2] In pharmaceutical development, the strategic introduction of substituents onto the pyrrole nitrogen atom is a critical tactic for modulating a compound's pharmacokinetic and pharmacodynamic properties. This substitution can influence everything from target binding affinity and selectivity to metabolic stability and solubility.

Prominent examples of drugs featuring the N-substituted pyrrole core highlight its therapeutic importance:

  • Atorvastatin (Lipitor®): A leading HMG-CoA reductase inhibitor for lowering cholesterol.[1]

  • Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[4][5]

  • Ketorolac (Toradol®): A potent non-steroidal anti-inflammatory drug (NSAID).[1]

Pyrrole-2-carbaldehyde is an ideal precursor for the synthesis of these valuable compounds. The aldehyde group at the C2 position provides a reactive handle for introducing the N-substituent via reductive amination, while the pyrrole N-H bond is amenable to direct substitution through transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful and convergent building block in synthetic campaigns.

Core Synthetic Strategy I: Reductive Amination for N-Alkyl and N-Benzyl Pyrroles

Reductive amination is a robust and highly efficient one-pot method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine.[6] This transformation is arguably the most common and direct route for synthesizing N-alkyl and N-benzyl pyrroles from pyrrole-2-carbaldehyde.

Principle and Mechanism

The reaction proceeds via a two-step sequence within a single pot.[7] First, the primary or secondary amine reacts with the aldehyde to form a hemiaminal intermediate, which then reversibly dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[6] This intermediate is then reduced in situ by a selective hydride reducing agent to yield the final N-substituted amine.[8][9]

The choice of reducing agent is critical for success. The reagent must be mild enough to selectively reduce the protonated imine/iminium ion intermediate at a much faster rate than the starting aldehyde. Stronger hydrides like sodium borohydride (NaBH₄) are unsuitable as they will rapidly reduce the aldehyde, preventing imine formation.[10] The most effective and widely used reagents are:

  • Sodium Cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions (pH ~6), which are optimal for imine formation. The electron-withdrawing cyano group tempers its reducing power, making it highly selective for the imine over the carbonyl.[9][10]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A slightly milder and non-toxic alternative to NaBH₃CN. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones and does not require strict pH control.[11]

General Workflow for Reductive Amination

The operational simplicity of this one-pot reaction makes it highly attractive for library synthesis and scale-up.

G cluster_0 One-Pot Reaction Vessel A Pyrrole-2-carbaldehyde + Amine (R-NH2) C Imine Formation (in situ) A->C B Solvent (e.g., MeOH, DCE) B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Reduction of Imine D->E F N-Substituted Pyrrole Product E->F End Workup & Purification F->End Start Start Start->A caption Workflow for One-Pot Reductive Amination

Caption: Workflow for One-Pot Reductive Amination.

Experimental Protocol: Synthesis of 1-(Benzyl)-N-(pyrrol-2-ylmethyl)amine

This protocol provides a representative example of the reductive amination of pyrrole-2-carbaldehyde with benzylamine.

Materials:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (optional, a catalytic amount to facilitate imine formation)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrrole-2-carbaldehyde (1.0 eq) and dissolve in DCE (approx. 0.1 M concentration).

  • Add benzylamine (1.05 eq) to the solution. If desired, a catalytic amount of acetic acid can be added. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Reaction progress can be monitored by TLC or LC-MS.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl substituted pyrrole.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been formed and residual starting materials or byproducts have been removed.

Substrate Scope and Optimization

Reductive amination is a versatile reaction compatible with a wide range of functional groups.[11]

Amine SubstrateTypical Reducing AgentSolventExpected YieldNotes
BenzylamineNaBH(OAc)₃DCE, THFGood to ExcellentA robust and reliable reaction.
Substituted AnilinesNaBH₃CN, NaBH(OAc)₃MeOH, DCEModerate to GoodElectron-deficient anilines may react slower.
Primary AlkylaminesNaBH(OAc)₃DCEGood to ExcellentProne to over-alkylation if excess aldehyde is present.[11]
Secondary AminesNaBH(OAc)₃DCE, THFGoodForms a tertiary amine product.
Ammonia EquivalentsNaBH₃CNMeOHModerateUsed to synthesize primary amines.[11]

Core Synthetic Strategy II: Transition Metal-Catalyzed N-Arylation

For the synthesis of N-aryl pyrroles, where a nitrogen atom is directly connected to an aromatic ring, reductive amination is not applicable. Instead, transition metal-catalyzed cross-coupling reactions are the methods of choice. The two most prominent are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[13]

Principle and Mechanism: The reaction couples an amine with an aryl halide or triflate. The catalytic cycle is believed to involve:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[14]

The choice of ligand, typically a bulky, electron-rich phosphine, is crucial for facilitating the reductive elimination step and stabilizing the catalytic species.[12]

G A Pd(0)L_n B [Ar-Pd(II)(X)L_n] A->B Oxidative Addition (+ Ar-X) C [Ar-Pd(II)(NHR'R'')L_n]+X- B->C Amine Coordination (+ R'R''NH) D [Ar-Pd(II)(NR'R'')L_n] C->D Deprotonation (+ Base) D->A Reductive Elimination P Ar-NR'R'' D->P caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, predating the palladium-catalyzed methods.[15] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use ligands to facilitate the reaction under milder conditions.[16][17]

Principle and Mechanism: The precise mechanism can vary but is generally thought to involve the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-aryl product and regenerates the Cu(I) catalyst.[16] It is particularly useful for coupling with electron-deficient aryl halides.

Method Comparison and Protocol Outlines
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligands Bulky phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature 80 - 120 °C100 - 180 °C (often higher)
Scope Very broad; effective for aryl chlorides/bromidesGood; often preferred for aryl iodides
Cost Higher (Palladium catalyst and ligands)Lower (Copper catalyst)

General Protocol Outline (Buchwald-Hartwig):

  • To an oven-dried reaction vessel, add the Pd catalyst, ligand, and base.

  • Purge the vessel with an inert gas (Argon).

  • Add pyrrole, the aryl halide, and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the mixture to the required temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Cool, filter through celite to remove inorganic salts and catalyst residues, and concentrate.

  • Purify by column chromatography.

General Protocol Outline (Ullmann):

  • To a reaction vessel, add the copper catalyst (e.g., CuI), ligand (if used), base (e.g., K₂CO₃), pyrrole, and the aryl halide.

  • Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO).

  • Heat the mixture to a high temperature (e.g., 120-150 °C) with stirring for 24-48 hours.

  • Cool, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

Pyrrole-2-carbaldehyde is a powerful and versatile intermediate for accessing the medicinally important class of N-substituted pyrroles. For the synthesis of N-alkyl and N-benzyl derivatives, one-pot reductive amination using mild hydride reagents like NaBH(OAc)₃ offers a highly efficient, reliable, and scalable route. For the more challenging synthesis of N-aryl pyrroles, transition metal catalysis is indispensable. The Buchwald-Hartwig amination provides a broadly applicable and functional-group-tolerant method, while the copper-catalyzed Ullmann condensation offers a more economical, albeit often more demanding, alternative. The choice of methodology will ultimately depend on the specific target molecule, substrate availability, and scale of the synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize diverse libraries of N-substituted pyrroles for drug discovery and development programs.

References

  • Chemistry Steps. (n.d.). Reductive Amination.
  • Wikipedia. (2023). Reductive amination.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Nikolaev, A. G., & Guk, D. A. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5079.
  • Synfacts. (2023). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
  • Khan, I., Zaib, S., Batool, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 51.
  • MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
  • Liu, Z., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589.
  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1), Article 1101.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Copper-catalyzed N-arylation of pyrroles: An overview.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Royal Society of Chemistry. (2021). Copper-catalyzed N-arylation of pyrroles: an overview.

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Application Notes and Protocols for Photolithographic Techniques Using o-Nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in microfabrication, biomaterials science, cell biology, and controlled release systems.

Abstract: This guide provides a comprehensive technical overview of photolithographic techniques centered on the use of o-nitrobenzyl (oNB) photolabile protecting groups. The oNB moiety offers unparalleled spatiotemporal control over chemical and physical properties, enabling high-resolution patterning of surfaces and materials through light-induced cleavage. We delve into the core photochemical mechanisms, discuss critical experimental parameters, and provide detailed, field-proven protocols for the synthesis, application, and validation of oNB-based photolithographic systems. This document is intended to serve as both a foundational introduction and a practical handbook for leveraging this powerful chemistry in advanced research and development.

Section 1: The Fundamental Chemistry of o-Nitrobenzyl Photocleavage

The utility of o-nitrobenzyl derivatives in photolithography is rooted in a precise and irreversible photochemical reaction. Unlike many chemical deprotection strategies that require harsh reagents, photocleavage offers a non-invasive, on-demand trigger, making it exceptionally valuable for applications involving sensitive substrates or biological systems.[1][2]

The Core Photochemical Mechanism

The canonical photoreaction of an o-nitrobenzyl ester proceeds through an intramolecular rearrangement upon absorption of UV light, typically in the 300-365 nm range.[3] The process can be broken down into several key steps:

  • Photoexcitation: The o-nitrobenzyl chromophore absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the rate-determining step and the reason the ortho position is critical; the para isomer, for instance, is not photolabile as it lacks the necessary proximity for this reaction.[4] This step results in the formation of a transient aci-nitro tautomer.[3][5][6]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges to form a cyclic benzoisoxaline derivative.

  • Cleavage: This cyclic intermediate is unstable and cleaves, releasing the protected functional group (e.g., a carboxylic acid) and forming an o-nitrosobenzaldehyde byproduct.[3][7]

This cleavage event is the workhorse of oNB-based photolithography, transforming a protected, often insoluble or inert molecule into a deprotected, soluble, or reactive species.

G Figure 1: Photocleavage Mechanism of an o-Nitrobenzyl Ester cluster_0 Reaction Pathway cluster_1 Resulting Species oNB o-Nitrobenzyl Ester (Protected Molecule) Excited Excited State oNB->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Products Cyclic->Products Cleavage Released Released Molecule (e.g., Carboxylic Acid) Products->Released Byproduct o-Nitrosobenzaldehyde (Byproduct) Products->Byproduct

Caption: Photocleavage Mechanism of an o-Nitrobenzyl Ester.

Critical Parameters for Experimental Design

The efficiency and applicability of an oNB system are dictated by several key photophysical parameters. A thorough understanding of these properties is essential for designing successful experiments and troubleshooting outcomes.

ParameterDescriptionTypical Values & SignificanceKey References
Absorption Max (λmax) The wavelength at which the oNB chromophore exhibits maximum light absorption.~260-365 nm for parent oNB. Can be red-shifted to ~350-400 nm with electron-donating groups (e.g., 4,5-dimethoxy). Shifting to longer wavelengths reduces phototoxicity, which is critical for live-cell applications.[3][8][9]
Quantum Yield (Φu) The efficiency of the photoreaction, defined as the ratio of molecules uncaged to photons absorbed.Typically low, ranging from 0.001 to 0.1 (0.1-10%) . Can be increased by adding substituents to the benzylic position (e.g., α-methyl group can increase Φu ~5-fold). Higher Φu means shorter exposure times are needed.[3][8][10]
Molar Extinction (ε) A measure of how strongly the chromophore absorbs light at a given wavelength.Varies with substitution but is a key component of overall efficiency.[4]
Uncaging Efficiency (ε × Φu) The product of molar extinction and quantum yield; the most practical measure of a photolabile group's performance.This value directly correlates to the required light dose. Maximizing this product is a primary goal in designing new oNB derivatives.[4]

Expert Insight: The choice of substituents on the oNB aromatic ring is a critical decision point. While they can be used to red-shift the absorption wavelength, they often have a complex and non-linear effect on the cleavage kinetics.[11][12] In contrast, the acidity of the leaving group has a more direct correlation: a more acidic leaving group (lower pKa) will result in a faster rate of photolysis.[11][13]

Advanced Excitation: Two-Photon Uncaging

For applications requiring high three-dimensional resolution or deep penetration into scattering media (like biological tissue), two-photon excitation (2PE) is a powerful alternative to single-photon UV excitation.[14] In 2PE, the oNB chromophore simultaneously absorbs two lower-energy photons (e.g., 700-800 nm NIR light) to reach the same excited state.[6][15]

Advantages of 2PE:

  • Inherent 3D Resolution: Excitation is confined to the focal volume of the laser, enabling true 3D patterning without the need for masks.

  • Increased Penetration Depth: NIR light scatters less in biological tissues than UV light.

  • Reduced Phototoxicity: The lower energy NIR light used is significantly less damaging to living cells outside the focal point.[14]

The efficiency of this process is governed by the two-photon action cross-section (δu) , a parameter that is critical for selecting appropriate derivatives for 2PE applications.[8][10]

Section 2: Applications in Photolithography and Materials Science

The ability to precisely trigger chemical changes with light has positioned oNB derivatives as a cornerstone technology in several fields.

High-Resolution Positive-Tone Photoresists

In traditional photolithography, a photoresist is a light-sensitive polymer film used to transfer a pattern onto a substrate.[16] oNB derivatives are excellent candidates for creating positive-tone photoresists.

  • Initial State: A polymer containing oNB-protected functional groups (e.g., o-nitrobenzyl esters of carboxylic acids) is synthesized. This polymer is designed to be insoluble in a specific developer solvent.

  • Exposure: The polymer film is irradiated with UV light through a photomask. In the exposed regions, the oNB groups cleave, generating free carboxylic acid groups.

  • Development: The substrate is immersed in an aqueous alkaline developer. The irradiated regions, now containing hydrophilic carboxylic acid groups, readily dissolve, while the unexposed regions remain, thus transferring the positive image of the mask.[3]

A key advantage of this approach over chemically amplified resists (CARs) is the absence of acid diffusion, which can blur features. The photoreaction in an oNB resist is localized to the point of irradiation, enabling the fabrication of patterns with very low line edge roughness and high resolution, with demonstrations achieving features as small as 22 nm.[17][18]

G Figure 2: Workflow for Positive-Tone Photolithography cluster_workflow Process Flow cluster_states Material State Start 1. Spin Coat oNB-Polymer Exposure 2. Expose through Photomask (UV) Start->Exposure Initial Insoluble Polymer Film Development 3. Develop in Alkaline Solution Exposure->Development Exposed Localized Cleavage: -COOH groups form Result 4. Final Patterned Surface Development->Result Developed Exposed areas dissolve

Caption: Workflow for Positive-Tone Photolithography.

Spatiotemporal Patterning of Surfaces and Hydrogels

Beyond traditional photoresists, oNB chemistry enables the dynamic modification of material properties, a technique often called "photopatterning."

  • Surface Chemistry Control: A substrate can be functionalized with a self-assembled monolayer (SAM) containing oNB-caged molecules. Initially, the surface might present one property (e.g., hydrophobicity or cell-repellence). Upon patterned irradiation, the oNB groups are cleaved, exposing a new functional group that imparts a different property (e.g., hydrophilicity or cell-adhesion). This allows for the creation of micropatterned surfaces to guide cell growth, control fluid flow in microfluidics, or create chemical gradients.[5][6]

  • Dynamic Hydrogel Modification: Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. By incorporating oNB derivatives as photocleavable crosslinkers, the mechanical properties of the hydrogel can be tuned on demand.[9] Irradiating a specific region of the hydrogel cleaves the crosslinks, reducing the local stiffness or leading to complete dissolution. This enables the creation of microchannels within a cell-laden gel, the triggered release of encapsulated drugs or proteins, and the study of how cells respond to a dynamically softening environment.[1][9][14]

Section 3: Experimental Protocols

The following protocols provide a framework for implementing oNB-based photolithography. Safety Precaution: Always work in a well-ventilated area or fume hood and use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, when handling chemicals and operating UV light sources.

Protocol: Synthesis of a Caged Compound (Illustrative)

This protocol describes the general synthesis of an o-nitrobenzyl ester from a carboxylic acid, a common first step in creating a custom photoactive material.

Materials:

  • Carboxylic acid of interest

  • o-Nitrobenzyl bromide

  • Potassium carbonate (K2CO3) or similar non-nucleophilic base

  • Dimethylformamide (DMF) or acetonitrile (ACN) as solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and o-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add K2CO3 (1.5 equivalents) to the solution. The base will deprotonate the carboxylic acid, activating it for nucleophilic attack on the benzyl bromide.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter out the solid base. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to yield the pure o-nitrobenzyl ester.[4]

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol: General Photolithographic Patterning

This protocol outlines the steps for creating a micropattern on a silicon wafer using a spin-coated oNB-based polymer resist.[16][19]

Materials:

  • Silicon wafer or glass slide

  • oNB-functionalized photoresist solution

  • Adhesion promoter (e.g., HMDS), if needed

  • Developer solution (e.g., aqueous tetramethylammonium hydroxide, TMAH)

  • UV light source (e.g., mercury arc lamp with 365 nm filter)

  • Photomask with desired pattern

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, then isopropanol, for 10 minutes each. Dry with a stream of nitrogen. Perform an oxygen plasma clean or piranha etch for a pristine surface.

  • Spin Coating: Center the substrate on the spin coater chuck. Dispense the oNB photoresist solution onto the center. Spin at a pre-determined speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.

  • Soft Bake: Transfer the coated substrate to a hot plate and bake at a moderate temperature (e.g., 95°C for 60-90 seconds) to evaporate the solvent from the resist film.

  • Exposure: Place the substrate in a mask aligner. Bring the photomask into close contact with the resist surface. Expose the substrate to UV light (e.g., 365 nm). The required dose (in mJ/cm²) depends on the resist's uncaging efficiency (ε × Φu) and must be determined empirically through a dose-exposure matrix.

  • Development: Immerse the exposed substrate in the developer solution for a set time (e.g., 30-60 seconds) with gentle agitation. The irradiated areas will dissolve.

  • Rinsing and Drying: Immediately rinse the substrate with deionized water to stop the development process and gently dry with nitrogen.

  • Hard Bake (Optional): For increased stability, bake the substrate at a higher temperature (e.g., 110-120°C) for several minutes.

Protocol: Characterization and Validation

It is crucial to validate the outcome of the photolithographic process.

  • Spectroscopic Confirmation:

    • UV-Vis Spectroscopy: Cast the resist on a quartz slide. Measure the absorbance spectrum before and after UV exposure. A successful reaction is indicated by a decrease in the characteristic absorbance of the oNB chromophore.

    • FTIR Spectroscopy: Measure the infrared spectrum of the film before and after exposure. The cleavage of an oNB ester will result in the disappearance of the ester C=O stretch and the appearance of a broad O-H stretch from the newly formed carboxylic acid.[17]

  • Microscopic Imaging:

    • Optical Microscopy: For features larger than ~1 µm, a standard optical microscope can confirm pattern transfer.

    • Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): For high-resolution imaging, AFM provides topographical data (height, width, roughness), while SEM provides high-magnification images of the features.[17]

  • Surface Property Analysis:

    • Contact Angle Goniometry: To confirm changes in surface chemistry (e.g., hydrophobic to hydrophilic), measure the water contact angle on the patterned and unpatterned areas. A significant decrease in contact angle after exposure indicates the successful generation of polar functional groups.

Section 4: Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Pattern Development Insufficient exposure dose (underexposure); Under-development (time or concentration).Perform a dose-exposure matrix to find the optimal energy. Increase development time or use a more concentrated developer.
Loss of All Features Gross overexposure; Over-development.Reduce exposure dose. Significantly shorten development time.
Poor Resolution / Edge Roughness Poor mask contact; Out-of-focus optics; Byproduct interference.Ensure vacuum contact between mask and substrate. Check focus of the aligner. Consider the reactivity of the o-nitrosobenzaldehyde byproduct, which can sometimes react with the polymer matrix.[20]
Low Biocompatibility Residual solvent; Cytotoxicity of the o-nitrosobenzaldehyde byproduct.Ensure thorough post-development rinsing and baking. For sensitive applications, consider encapsulating the system to sequester the byproduct or using derivatives designed for lower toxicity.[21]

Expert Insight on Byproducts: The o-nitrosobenzaldehyde byproduct is not inert. It can undergo further photochemical reactions or dimerize, which may interfere with sensitive applications.[3][20] In advanced systems, "trapper" molecules like dienes can be included in the formulation to react with and neutralize the nitroso group via a hetero-Diels-Alder reaction, improving the overall efficiency and cleanliness of the photodegradation.[20]

References

A complete, numbered list of all authoritative sources cited within this document.

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  • Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Design and Applications of Photoresponsive Hydrogels.
  • Gruber, P., Lunzer, M., Ossipov, D., Hölzl, K., Markovic, M., Liska, R., & Ovsianikov, A. (2016). Biocompatible Micropatterning of o-Nitrobenzyl Crosslinked Hydrogels by Sensitized Two-Photon Cleavage. Conference Paper. [Link]
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  • Willner, I., & Willner, B. (2023).
  • ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds.
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  • ResearchGate. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
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Application Notes and Protocols: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule at the Intersection of Photochemistry and Functional Materials

1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that stands as a versatile building block in the design and synthesis of advanced, light-responsive materials. Its unique structure combines two key functional motifs: the renowned ortho-nitrobenzyl (o-NB) group, a well-established photocleavable protecting group, and a reactive pyrrole-2-carbaldehyde moiety. This combination offers a powerful toolkit for chemists and materials scientists to exert precise spatiotemporal control over material properties using light as an external, non-invasive stimulus.[1][2] The o-NB group's ability to undergo irreversible photo-cleavage upon UV irradiation allows for the controlled release of protected functional groups or the degradation of a polymer backbone, enabling applications ranging from photopatterning of surfaces to on-demand drug delivery.[3][4] Concurrently, the pyrrole-2-carbaldehyde unit provides a versatile handle for a variety of chemical transformations, allowing for the integration of this photoresponsive element into diverse material architectures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and mechanistic insights.

The Core Principle: Ortho-Nitrobenzyl Photocleavage

The central utility of this compound in materials science is derived from the photochemical reactivity of the ortho-nitrobenzyl group. Upon absorption of UV light, typically in the range of 300-365 nm, the o-NB group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-O or C-N bond.[5][6][7] This process, often described as a Norrish Type II reaction, results in the formation of an ortho-nitrosobenzaldehyde and the release of the protected molecule, in this case, pyrrole-2-carbaldehyde.[5][7]

The efficiency of this photocleavage can be influenced by several factors, including the substitution pattern on the aromatic ring. For instance, the introduction of a second nitro group at the 6-position (to form a 2,6-dinitrobenzyl derivative) has been shown to significantly increase the quantum yield of the cleavage reaction.[5]

Mechanism of Photocleavage

The photocleavage of the ortho-nitrobenzyl group proceeds through a series of well-studied intermediates. A simplified representation of the mechanism is as follows:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Formation of an aci-nitro Intermediate: This leads to the formation of a transient aci-nitro intermediate.[8]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes rearrangement to form a cyclic intermediate, which then cleaves to release the protected group and form an ortho-nitrosobenzaldehyde.[8]

Application I: Fabrication of Photodegradable Hydrogels

Light-responsive hydrogels are a class of "smart" materials that can change their physical properties, such as swelling or mechanical strength, in response to light.[9] By incorporating this compound or its derivatives as a photocleavable crosslinker, it is possible to create hydrogels that degrade upon UV irradiation. This allows for the precise spatial and temporal control of hydrogel dissolution, which is highly valuable for applications in tissue engineering, drug delivery, and microfluidics.[9]

Experimental Protocol: Synthesis of a Photodegradable PEG-based Hydrogel

This protocol outlines the synthesis of a photodegradable hydrogel using a derivative of this compound as a crosslinker.

Materials:

  • Poly(ethylene glycol) diamine (PEG-diamine), MW 3400

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Synthesis of the Photocleavable Crosslinker:

    • Step 1a: Reductive Amination. Dissolve this compound (1 eq.) and a diamine (e.g., 1,6-hexanediamine, 0.5 eq.) in anhydrous methanol. Add sodium cyanoborohydride (1.5 eq.) portion-wise while stirring at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield the N,N'-bis(1-(2-nitrobenzyl)-1H-pyrrol-2-yl)methane diamine derivative.

    • Step 1b: Activation of PEG. In a separate flask, dissolve 4-arm PEG-OH (1 eq.) in anhydrous DCM. Add N,N'-disuccinimidyl carbonate (4.4 eq.) and triethylamine (4.4 eq.). Stir the reaction at room temperature for 24 hours. Precipitate the product in cold diethyl ether and dry under vacuum to obtain 4-arm PEG-succinimidyl carbonate (4-arm PEG-SC).

  • Hydrogel Formation:

    • Dissolve the 4-arm PEG-SC (1 eq.) in anhydrous DMF.

    • Dissolve the synthesized photocleavable diamine crosslinker (2 eq.) in anhydrous DMF.

    • Mix the two solutions and vortex thoroughly.

    • Cast the mixture into a mold and allow it to cure at room temperature for 12-24 hours to form the hydrogel.

  • Photodegradation Study:

    • Immerse the hydrogel in PBS (pH 7.4).

    • Expose the hydrogel to a UV lamp (365 nm).

    • Monitor the degradation of the hydrogel over time by measuring its mass or observing its dissolution.

Expected Results and Validation:
ParameterExpected Outcome
Hydrogel Formation A stable, crosslinked hydrogel should form within 24 hours.
Photodegradation Upon UV irradiation, the hydrogel should exhibit a time-dependent decrease in mass, eventually leading to complete dissolution.
Control Experiment A hydrogel sample kept in the dark should remain stable with no significant mass loss.

Application II: Light-Patternable Surfaces for Cell Culture and Microfabrication

The ability to create spatially defined patterns of chemical functionality on a surface is crucial for a wide range of applications, including cell biology, biosensors, and microelectronics. The photocleavable nature of the ortho-nitrobenzyl group can be exploited to create light-patternable surfaces.[3][9] By immobilizing this compound onto a surface, specific regions can be selectively deprotected with UV light through a photomask, revealing the underlying pyrrole-2-carbaldehyde. This newly exposed aldehyde can then be used to immobilize biomolecules or other chemical species.

Experimental Workflow: Surface Photopatterning

G cluster_0 Surface Preparation cluster_1 Immobilization of Photocleavable Moiety cluster_2 Photopatterning cluster_3 Functionalization A Aminated Surface (e.g., glass slide treated with APTES) B React with this compound (reductive amination) A->B C Surface coated with photocleavable groups B->C D Place Photomask on Surface C->D E Expose to UV Light (365 nm) D->E F Selective cleavage of o-NB group E->F G Patterned surface with exposed pyrrole-2-carbaldehyde groups F->G H React with amine-containing molecule (e.g., fluorescent dye, peptide) G->H I Spatially functionalized surface H->I

Caption: Workflow for creating a photopatterned surface.

Protocol: Immobilization and Patterning on an Amine-Functionalized Surface

Materials:

  • Amine-functionalized glass slides (e.g., treated with (3-aminopropyl)triethoxysilane)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Photomask with desired pattern

  • UV lamp (365 nm)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 amine)

  • PBS buffer, pH 7.4

Protocol:

  • Immobilization of the Photocleavable Moiety:

    • Immerse the amine-functionalized glass slides in a solution of this compound (10 mM) and NaBH₃CN (20 mM) in anhydrous methanol.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Rinse the slides thoroughly with methanol and dry under a stream of nitrogen.

  • Photopatterning:

    • Place the photomask in direct contact with the modified glass slide.

    • Expose the slide to UV light (365 nm) for 5-15 minutes. The optimal exposure time will depend on the lamp intensity.

    • Remove the photomask and rinse the slide with methanol.

  • Functionalization and Visualization:

    • Immerse the patterned slide in a solution of the amine-reactive fluorescent dye in PBS (pH 7.4) for 1 hour.

    • Rinse the slide with PBS and then deionized water.

    • Visualize the patterned surface using a fluorescence microscope.

Data Presentation: Expected Fluorescence Pattern
RegionUV ExposureExpected Fluorescence
Exposed Areas YesStrong fluorescence signal
Masked Areas NoMinimal to no fluorescence

Application III: Photoresponsive Polymeric Materials

The incorporation of this compound into polymer backbones or as side chains can impart photoresponsive properties to the material.[3][4] For instance, polymers with photocleavable side chains can change their solubility or self-assembly behavior upon irradiation.

Synthetic Strategy: Polymer Functionalization

A common strategy involves the synthesis of a polymer with reactive groups (e.g., amines or hydroxyls) followed by post-polymerization modification with this compound.

G cluster_0 Polymer Synthesis cluster_1 Functionalization cluster_2 Photoresponsive Polymer cluster_3 Photo-induced Property Change A Synthesize polymer with -NH2 or -OH side groups B React with This compound A->B C Polymer with photocleavable side chains B->C D UV Irradiation C->D E Cleavage of side chains D->E F Change in polymer properties (e.g., solubility, self-assembly) E->F

Caption: General strategy for creating photoresponsive polymers.

Trustworthiness and Validation

The protocols described herein are based on well-established chemical reactions and principles. To ensure the successful implementation of these methods, it is crucial to:

  • Characterize all synthesized compounds: Use standard analytical techniques (NMR, FT-IR, Mass Spectrometry) to confirm the structure and purity of the photocleavable crosslinkers and functionalized polymers.

  • Monitor reaction progress: Employ techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the progress of chemical reactions.

  • Include control experiments: In all photo-irradiation experiments, include control samples that are not exposed to UV light to validate that the observed changes are indeed light-induced.

  • Optimize irradiation conditions: The time and intensity of UV exposure may need to be optimized for specific applications and material formulations.

Conclusion and Future Outlook

This compound is a highly valuable compound for the development of advanced photoresponsive materials. Its dual functionality allows for its incorporation into a wide array of material systems, enabling precise control over material properties through the application of light. Future research in this area may focus on the development of derivatives with red-shifted absorption maxima to allow for cleavage with less phototoxic, longer-wavelength light, and the exploration of its use in more complex, multi-stimuli responsive systems. The continued exploration of this and related compounds will undoubtedly lead to new innovations in fields ranging from biomedicine to advanced manufacturing.

References

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI. [Link]
  • Photolabile protecting group. Wikipedia. [Link]
  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. The University of Groningen research portal. [Link]
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Recent Trends in Applying Rrtho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PubMed. [Link]
  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.
  • Schematic illustration of photo-cleavable groups: (a) o-nitrobenzyl...
  • Hydrogels Containing o-Nitrobenzyl Ester at Cross-Linking Points: Soft Matters for Fabrication of Functionalizable Microwells.
  • This compound. PMC - NIH. [Link]
  • Photolabile protecting groups in metal–organic frameworks: preventing interpenetration and masking functional groups.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]
  • Photoremovable Protecting Groups. MDPI. [Link]
  • This compound. ChemBK. [Link]
  • [PDF] Photoremovable protecting groups: reaction mechanisms and applic
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Photolabile Protecting Groups: Structure and Reactivity.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxid
  • Substrate Scope of Pyrrole‐2‐carboxaldehyde Derivatives.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fix
  • Synthesis and biological evaluation of some novel pyrrole deriv

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Troubleshooting & Optimization

Technical Support Center: Optimizing Quantum Yield for 2-Nitrobenzyl Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-nitrobenzyl (o-NB) photolabile protecting groups. This guide is designed for researchers, scientists, and drug development professionals who are utilizing o-NB caging strategies and seek to maximize the efficiency of their photocleavage experiments. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

Introduction to 2-Nitrobenzyl Photochemistry

The 2-nitrobenzyl group is a cornerstone in the design of "caged compounds," enabling precise spatiotemporal control over the release of bioactive molecules.[1] The cleavage process is initiated by UV light absorption, which triggers an intramolecular hydrogen abstraction by the nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, a key transient species in the uncaging pathway.[2][3] Subsequent rearrangements result in the liberation of the caged molecule and the formation of a 2-nitroso derivative.[1][2] The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of moles of product formed per mole of photons absorbed.[1] A multitude of factors, including solvent, pH, and the molecular structure of the o-NB derivative, can significantly influence the quantum yield.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable steps to resolve them.

Question 1: My uncaging reaction is slow or incomplete. How can I improve the cleavage efficiency?

Answer:

A low rate or extent of cleavage is a frequent challenge, often stemming from a suboptimal quantum yield. Several factors could be at play, and a systematic approach to troubleshooting is recommended.

Underlying Causes and Actionable Solutions:

  • Inadequate Photon Flux: The reaction rate is directly proportional to the intensity of the light source.

    • Recommendation: Ensure your lamp or laser is functioning correctly and that the output is stable. If possible, measure the photon flux using chemical actinometry. 2-Nitrobenzaldehyde itself can be used as a standard for this purpose.[1] Consider moving the sample closer to the light source or using a more powerful lamp if the reaction is still slow.

  • Suboptimal Wavelength: While the 2-nitrobenzyl group absorbs over a range of UV wavelengths, the efficiency of excitation can vary.

    • Recommendation: Most o-NB compounds are efficiently cleaved with UV light in the 340-365 nm range.[1][5][6] Using a band-pass filter can help isolate the optimal wavelength and minimize side reactions.[1] Note that shifting the absorption to longer wavelengths through chemical modification can sometimes adversely affect the quantum yield.[4]

  • Solvent Effects: The polarity and protic nature of the solvent can significantly impact the stability of the excited state and the reaction intermediates.

    • Recommendation: The effect of the solvent is complex and can be substrate-dependent. In many cases, protic solvents like water or alcohols can facilitate the necessary proton transfers in the reaction mechanism. For instance, the photoreaction of 2-nitrobenzyl alcohols can proceed via different pathways depending on the solvent, with proton transfer being a key step.[7][8][9] If you are working in an aprotic solvent and experiencing poor cleavage, consider adding a protic co-solvent if your experimental system allows.

  • pH of the Medium: For reactions in aqueous solutions, pH can be a critical parameter.

    • Recommendation: The stability of the key aci-nitro intermediate can be pH-dependent.[3][8] The optimal pH can vary depending on the specific 2-nitrobenzyl derivative. It is advisable to screen a range of pH values (e.g., from acidic to basic) to identify the optimal condition for your specific compound. For example, in some systems, the balance between competing reaction pathways of the aci-nitro intermediate is influenced by pH.[8]

  • Structural Effects of the Caged Molecule: The nature of the leaving group and substituents on the nitrobenzyl core can have a profound effect on the quantum yield.

    • Recommendation: Electron-donating groups on the benzene ring can sometimes red-shift the absorption spectrum but may also decrease the quantum yield.[4][10] Conversely, certain substituents at the benzylic position can influence the initial hydrogen abstraction step. If you are in the design phase of your caged compound, consider literature on structure-activity relationships for 2-nitrobenzyl derivatives to select a scaffold with a higher intrinsic quantum yield.[4][11]

Question 2: I am observing side products and degradation of my sample. What could be the cause?

Answer:

The formation of byproducts or degradation of the starting material or released molecule can compromise your experiment. This is often due to secondary photochemical reactions or instability of the photoproducts.

Underlying Causes and Actionable Solutions:

  • Secondary Photolysis: The primary photoproduct, a 2-nitroso derivative, can also absorb UV light and undergo further photochemical reactions.[2]

    • Recommendation: Monitor the reaction progress over time using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[1] Try to stop the irradiation once the desired level of cleavage is achieved to minimize the formation of secondary photoproducts. Reducing the irradiation time or light intensity can be beneficial.

  • Reaction with Byproducts: The generated 2-nitrosobenzaldehyde or related compounds can potentially react with other molecules in your system, such as amines.[12]

    • Recommendation: If you suspect reactivity with the photoproducts, consider including a scavenger molecule in your reaction mixture, provided it does not interfere with your primary experiment. The choice of scavenger will be specific to the potential side reaction.

  • Photodegradation of the Released Molecule: The high-energy UV light used for uncaging might also be damaging to your molecule of interest.

    • Recommendation: If your released molecule is known to be photosensitive, minimize its exposure to the UV light. This can be achieved by using the lowest effective light dose (intensity and time) and by ensuring rapid removal or analysis of the released molecule after photolysis. Employing longer wavelength-absorbing o-NB derivatives could be a strategy, but be mindful of the potential trade-off with quantum yield.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is a typical quantum yield for 2-nitrobenzyl cleavage?

A1: The quantum yield can vary significantly depending on the specific compound and experimental conditions. For the parent 2-nitrobenzaldehyde, quantum yields in the range of 0.41 to 0.50 have been reported in water.[1] For other derivatives, such as 2-nitrobenzyl alcohols, quantum yields of around 0.60 have been observed.[7][8][9][14] However, for more complex molecules or those designed for longer wavelength absorption, the quantum yield can be substantially lower, sometimes in the range of 0.004 to 0.02.[4]

Q2: How does the solvent affect the quantum yield?

A2: The solvent can influence the quantum yield through several mechanisms. It can affect the stability of the excited state, the efficiency of the initial hydrogen abstraction, and the rates of the subsequent steps involving ionic intermediates.[3][7][8][9] Protic solvents are often favored as they can participate in the proton transfer steps of the reaction mechanism. The balance between competing reaction pathways of the primary aci-nitro photoproducts can be dependent on the reaction medium.[7][8][9]

Q3: Can I perform the cleavage reaction in an organic solvent?

A3: Yes, the photocleavage of 2-nitrobenzyl groups can be performed in a variety of organic solvents.[1] However, the efficiency may differ from that in aqueous solutions. The reaction mechanism can be influenced by the solvent's polarity and its ability to act as a proton donor or acceptor.[7][8][9] It is recommended to choose a solvent that dissolves your compound well and is transparent at the irradiation wavelength.

Q4: How important is temperature control during photolysis?

A4: While the primary photochemical event is largely temperature-independent, the subsequent thermal reactions of the intermediates can be temperature-sensitive.[5] For reproducible results, it is good practice to maintain a constant temperature during irradiation, especially for high-power light sources that can generate significant heat.[1]

Q5: Are there alternatives to the standard 2-nitrobenzyl group with improved properties?

A5: Yes, significant research has been dedicated to developing 2-nitrobenzyl derivatives with improved properties, such as red-shifted absorption to minimize cellular damage, and higher quantum yields.[4][10][13][15] These often involve the addition of electron-donating or withdrawing groups to the aromatic ring or modifications at the benzylic position. The choice of the optimal photolabile protecting group will depend on the specific requirements of your application.

Experimental Protocols

Protocol 1: General Procedure for Photochemical Cleavage

This protocol provides a general framework for the photolysis of a 2-nitrobenzyl protected compound in solution.

Materials:

  • 2-nitrobenzyl protected compound

  • Appropriate solvent (e.g., buffered aqueous solution, organic solvent)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., mercury arc lamp, UV LED)

  • Band-pass filter for wavelength selection (e.g., 365 nm)

  • Stir plate and magnetic stir bar

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a solution of the 2-nitrobenzyl protected compound in the chosen solvent at a known concentration. The concentration should be adjusted to ensure adequate light absorption at the selected wavelength.

  • Actinometry (Recommended): To determine the photon flux of your light source, perform chemical actinometry using a standard like 2-nitrobenzaldehyde. This will allow for the calculation of the quantum yield.

  • Photolysis Setup: Transfer the sample solution to a quartz cuvette or reaction vessel. Place the vessel at a fixed distance from the UV light source. For homogenous irradiation, stir the solution continuously. If using a high-power lamp, consider a cooling system to maintain a constant temperature.[1]

  • Irradiation: Irradiate the sample for a predetermined duration. The required time will depend on the quantum yield, sample concentration, and light intensity.

  • Reaction Monitoring: At various time points during the irradiation, take aliquots of the solution. Analyze these aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) to track the disappearance of the starting material and the appearance of the photoproducts.[1]

  • Data Analysis: From the reaction monitoring data, determine the rate of the photochemical cleavage. If actinometry was performed, calculate the quantum yield of the reaction.

Protocol 2: Quantum Yield Determination

A simplified approach to estimating the quantum yield involves comparing the rate of your reaction to that of a reference compound with a known quantum yield under identical conditions.

Procedure:

  • Prepare solutions of your test compound and a reference compound (e.g., 2-nitrobenzaldehyde, Φ ≈ 0.41 in water) at concentrations that give similar absorbance at the irradiation wavelength.

  • Irradiate both solutions in parallel, ensuring identical conditions (light source, distance, solvent, temperature).

  • Monitor the disappearance of the starting material for both reactions over a short period (ideally, less than 10% conversion to ensure initial rates).

  • The quantum yield of your test compound (Φ_test) can be calculated using the following formula: Φ_test = Φ_ref * (k_test / k_ref) * (A_ref / A_test) where Φ_ref is the quantum yield of the reference, k is the initial rate of disappearance, and A is the absorbance at the irradiation wavelength.

Data Presentation

Table 1: Representative Quantum Yields for 2-Nitrobenzyl Derivatives

Compound/ReactionWavelength (nm)SolventQuantum Yield (Φ)Reference
2-Nitrobenzaldehyde Photolysis300-400Water0.41 - 0.50[1]
2-Nitrobenzyl Alcohol PhotolysisNot SpecifiedVarious~0.60[7]
1-(2-Nitrophenyl)ethyl phosphate esters~340Not Specified0.49 - 0.63[5]
2-Nitrophenylalanine Peptide Cleavage365PBS0.07 ± 0.01[1]
Nitrobiphenyl scaffolds with amino substituentsVisible/NIRVarious0.004 - 0.008[4]

Visualizing the Mechanism and Workflow

G cluster_mechanism Photocleavage Mechanism of 2-Nitrobenzyl Group A 2-Nitrobenzyl Protected Molecule B Excited State A->B UV Photon (hν) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Cyclization E Released Molecule + 2-Nitroso Product D->E Rearrangement

Caption: Photocleavage mechanism of the 2-nitrobenzyl group.

G cluster_workflow Troubleshooting Workflow for Low Quantum Yield Start Low Cleavage Efficiency Check_Light Verify Light Source (Intensity & Wavelength) Start->Check_Light Check_Light->Start Light Not OK Optimize_Solvent Screen Solvents (Polarity, Protic/Aprotic) Check_Light->Optimize_Solvent Light OK Optimize_pH Optimize pH (Aqueous Solutions) Optimize_Solvent->Optimize_pH No Improvement Monitor_Kinetics Monitor Reaction (HPLC/UV-Vis) Optimize_Solvent->Monitor_Kinetics Improvement Optimize_pH->Monitor_Kinetics Improvement Consider_Structure Re-evaluate o-NB Derivative Structure Optimize_pH->Consider_Structure No Improvement Improved Efficiency Improved Monitor_Kinetics->Improved

Caption: Troubleshooting workflow for low quantum yield.

References

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]
  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]
  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]
  • Namekawa, K., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
  • Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 414-419. [Link]
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.
  • Schwörer, M. A., & Wirz, J. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer.
  • Givens, R. S., et al. (2001). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Weng, K. C., & Chen, Y. J. (2023).
  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Bochet, C. G. (2002). Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace. [Link]
  • Yamaji, M., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
  • Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]
  • Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed. [Link]
  • Walbert, S., et al. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ChemPhysChem, 7(7), 1539-1552. [Link]
  • Singh, R. K., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]
  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
  • Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed. [Link]

Sources

Technical Support Center: Photolysis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing the photolabile protecting group 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its photolytic cleavage and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction occurring during the photolysis of this compound?

The photolysis of this compound proceeds via an intramolecular redox reaction, characteristic of ortho-nitrobenzyl photochemistry.[1] Upon absorption of UV light (typically in the 250-400 nm range), the 2-nitrobenzyl group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the nitro group.[2] This forms a transient species known as an aci-nitro intermediate.[1] This intermediate then undergoes a series of rearrangements, ultimately cleaving the benzylic C-N bond to release the desired pyrrole-2-carbaldehyde and forming o-nitrosobenzaldehyde as the primary byproduct.[3][4]

Q2: What are the common side products I should expect, and why do they form?

Understanding the potential side products is crucial for troubleshooting and purification. The main culprits arise from the reactivity of the primary photoproducts.

  • o-Nitrosobenzaldehyde: This is the most significant and expected byproduct of the photolysis of 2-nitrobenzyl protecting groups.[4] Its formation is an intrinsic part of the cleavage mechanism. This byproduct is often colored and can absorb at the irradiation wavelength, creating an "inner filter" effect that can slow down or stall the reaction.

  • Azobenzene Derivatives: o-Nitrosobenzaldehyde can undergo secondary photoreactions or thermal reactions, including dimerization, to form azobenzene compounds.[5] These are often intensely colored and can complicate purification.

  • Imine Adducts: If the photolysis is used to deprotect a primary or secondary amine, the released amine can react with the o-nitrosobenzaldehyde byproduct to form a stable imine.[4] While your starting material protects a pyrrole nitrogen, this is a key consideration in other applications of this protecting group.

Q3: My reaction mixture is turning brown/yellow, but the deprotection is incomplete. What's happening?

This is a classic issue. The colored species are likely the o-nitrosobenzaldehyde byproduct and its subsequent derivatives, like azobenzenes.[4][5] These molecules absorb UV light, sometimes more strongly than your starting material. This competitive absorption, or "inner filter" effect, reduces the number of photons reaching the unreacted this compound, leading to a decrease in the reaction rate and incomplete conversion.

Q4: How can I improve the yield and minimize side product formation?

Optimizing the reaction conditions is key to maximizing the yield of pyrrole-2-carbaldehyde.

  • Wavelength Selection: Use a wavelength of light that is strongly absorbed by the 2-nitrobenzyl chromophore but minimally by the o-nitrosobenzaldehyde byproduct. While this can be difficult, using a light source with a narrower emission spectrum can be beneficial.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of intermediates and the reaction pathway. It is advisable to screen a few different solvents to find the optimal one for your specific substrate.

  • Temperature Control: Photochemical reactions can have thermal components. Running the reaction at a lower temperature can sometimes suppress side reactions.

  • Continuous Flow Photochemistry: This modern technique has shown significant improvements in yield and reaction time for the deprotection of 2-nitrobenzyl groups.[6][7] The small path length of the reactor allows for uniform irradiation and efficient removal of photoproducts from the light path, mitigating the inner filter effect.[7]

  • Addition of Scavengers: In cases where the byproduct is reactive with the desired product (e.g., amine deprotection), the addition of a scavenger for the nitrosoaldehyde, such as semicarbazide hydrochloride, can be beneficial.[4]

Troubleshooting Guide

This section addresses common problems encountered during the photolysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion - Inappropriate wavelength or insufficient light intensity.- Inner filter effect from byproduct accumulation.[4]- Low quantum yield of the reaction.- Ensure your lamp's emission spectrum overlaps with the absorbance of the 2-nitrobenzyl group.- Consider using a more powerful lamp or increasing the irradiation time.- Use a continuous flow setup to minimize the inner filter effect.[6]
Formation of multiple, difficult-to-separate spots on TLC - Secondary reactions of the o-nitrosobenzaldehyde byproduct.[5]- Photodegradation of the desired pyrrole-2-carbaldehyde product.- Reduce the irradiation time or monitor the reaction closely by TLC/HPLC to stop it at optimal conversion.- Lower the reaction temperature.- Employ flash chromatography with a carefully selected solvent system for purification.
Reaction stalls after initial progress - The concentration of the light-absorbing byproduct has reached a point where it effectively blocks light from reaching the starting material.[3]- Dilute the reaction mixture.- Switch to a continuous flow reactor where the photoproducts are continuously removed from the irradiated zone.[7]- If in batch, ensure efficient stirring to bring unreacted molecules to the surface.
Inconsistent results between batches - Variations in lamp output.- Differences in solvent purity (impurities can act as quenchers).- Concentration differences affecting the inner filter effect.- Calibrate your light source or use a chemical actinometer to ensure consistent photon flux.- Use high-purity, spectroscopy-grade solvents.- Maintain consistent concentrations for all experiments.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the photolysis of this compound, including the formation of the primary side product.

photolysis_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1-(2-nitrobenzyl)-1H- pyrrole-2-carbaldehyde Excited Excited State Start->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Products Pyrrole-2-carbaldehyde + o-Nitrosobenzaldehyde AciNitro->Products Rearrangement & Cleavage Nitroso o-Nitrosobenzaldehyde Dimer Azobenzene Derivative Nitroso->Dimer Dimerization

Caption: Photolysis pathway of this compound.

Experimental Protocols

General Protocol for Batch Photolysis
  • Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz reaction vessel. The concentration should typically be in the millimolar range to minimize the inner filter effect.

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below ~300 nm). Ensure the vessel is placed at a consistent distance from the lamp.

  • Temperature Control: Use a cooling system to maintain a constant temperature, typically room temperature or below.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.[8] A common TLC mobile phase would be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction has reached the desired conversion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to separate the desired pyrrole-2-carbaldehyde from the o-nitrosobenzaldehyde byproduct and other impurities.

Monitoring the Reaction with HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for monitoring the reaction.[9]

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

  • Detection: Use a UV detector set to a wavelength where both the starting material and the product can be observed (e.g., 254 nm or 280 nm).

  • Analysis: By injecting samples over time, you can quantify the disappearance of the starting material and the appearance of the product, allowing you to determine the reaction kinetics and optimal endpoint.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
  • Wikipedia. (2023). Photolabile protecting group. [Link]
  • Lipczynska-Kochany, E., & Bolton, J. R. (1990). Flash photolysis–HPLC method applied to the study of photodegradation reactions.
  • Acosta, D., Fagnani, D. E., & Scaiano, J. C. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(9), 2053. [Link]
  • Bochet, C. G. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2005).
  • ResearchGate. (n.d.). Photolabile Protecting Groups: Structure and Reactivity. [Link]
  • Vapourtec. (2015).
  • ACS Publications. (2023).
  • ACS Omega. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. [Link]
  • National Institutes of Health. (2023).
  • Royal Society of Chemistry. (2023).

Sources

Technical Support Center: Troubleshooting Low Yield in Lixivaptan Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Lixivaptan intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this selective vasopressin V2 receptor antagonist. Drawing from established synthetic strategies for benzazepine and benzodiazepine cores, this document provides in-depth, experience-driven insights to help you troubleshoot and optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of key Lixivaptan intermediates. The core of Lixivaptan's structure involves the formation of a benzazepine ring system and a critical amide bond linkage. The following Q&A will focus on a pivotal step: the amide coupling of the 5H-pyrrolo[2,1-c][1][2]benzodiazepine core with the substituted benzoic acid moiety.

Q1: My amide coupling reaction to form the Lixivaptan precursor is showing low to no yield. What are the likely causes?

Low yield in amide bond formation is a frequent challenge in multi-step organic synthesis. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Poor Quality of Starting Materials The purity of your starting materials is paramount. The 5H-pyrrolo[2,1-c][1][2]benzodiazepine amine intermediate can be susceptible to oxidation. Ensure it is pure and handled under an inert atmosphere if necessary. The substituted benzoic acid derivative should also be of high purity.
Inefficient Carboxylic Acid Activation The carboxylic acid must be activated to react with the amine. If using coupling reagents like HATU or HBTU, ensure they are fresh and anhydrous. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[1] For sterically hindered substrates, converting the carboxylic acid to an acyl fluoride can be a more effective strategy.[3]
Amine Deactivation The amine can be rendered non-nucleophilic through protonation. Ensure the reaction is run under anhydrous conditions and that a suitable non-nucleophilic base, like diisopropylethylamine (DIPEA), is used to scavenge any acid formed during the reaction.[1]
Suboptimal Reaction Conditions Temperature: Amide coupling reactions are often run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions. Solvent: Anhydrous polar aprotic solvents like DMF or DCM are typically used.[1] Ensure your solvent is thoroughly dried.
Steric Hindrance The bulky nature of both the benzazepine core and the substituted benzoic acid can impede the reaction. In such cases, switching to a more potent coupling reagent or employing the acyl fluoride method may be necessary.[3]

Workflow for Troubleshooting Low Yield in Amide Coupling:

G start Low Yield in Amide Coupling check_sm Verify Purity of Starting Materials (TLC, NMR) start->check_sm check_reagents Check Activity of Coupling Reagents & Anhydrous Conditions check_sm->check_reagents If pure fail Yield Still Low (Consult Further Literature) check_sm->fail If impure optimize_activation Optimize Carboxylic Acid Activation (Pre-activation, Different Reagent) check_reagents->optimize_activation If active & dry check_reagents->fail If inactive or wet optimize_base Ensure Proper Base is Used (e.g., DIPEA) optimize_activation->optimize_base If optimized optimize_activation->fail If no improvement optimize_conditions Adjust Reaction Conditions (Temperature, Solvent) optimize_base->optimize_conditions If correct optimize_base->fail If no improvement consider_sterics Address Steric Hindrance (Acyl Fluoride Method) optimize_conditions->consider_sterics If optimized optimize_conditions->fail If no improvement success Improved Yield consider_sterics->success If successful consider_sterics->fail If no improvement

Caption: Troubleshooting workflow for low product yield in amide coupling.

Q2: I'm observing a major byproduct in my cyclization reaction to form the benzodiazepine ring. How can I identify and minimize it?

The formation of the seven-membered benzodiazepine ring is a critical step. Side reactions during this intramolecular cyclization can significantly lower the yield of the desired intermediate.

Common Side Products and Minimization Strategies:

  • Dimerization: Instead of intramolecular cyclization, two molecules of the linear precursor can react to form a dimeric species.

    • Minimization: Running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular dimerization.

  • Incomplete Cyclization: The reaction may stall, leaving unreacted starting material.

    • Minimization: Ensure the reaction goes to completion by monitoring with TLC or HPLC.[4][5] If the reaction is slow, consider increasing the temperature or using a more effective catalyst if applicable.

  • Rearrangement Products: Under certain conditions, particularly with strong acids or high temperatures, the benzodiazepine ring can undergo rearrangements.

    • Minimization: Carefully control the reaction temperature and use milder reaction conditions where possible.

Analytical Identification of Byproducts:

Technique Expected Observations for Byproducts
TLC Byproducts will typically have different Rf values compared to the starting material and the desired product.
HPLC-MS Mass spectrometry is invaluable for identifying byproducts by their molecular weight. A dimeric species would have approximately double the mass of the starting material.[4][5]
NMR 1H and 13C NMR can provide structural information to elucidate the identity of byproducts.
Q3: My final intermediate product is difficult to purify. What are some effective purification strategies?

Purification of benzazepine and benzodiazepine intermediates can be challenging due to their polarity and sometimes limited stability.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method for purifying these types of intermediates.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[6][7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexanes.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.[6]

General Synthetic Protocol for a Key Lixivaptan Intermediate (Amide Coupling):

The following is a representative, generalized protocol for the amide coupling step. This is for illustrative purposes and should be adapted based on specific substrates and laboratory conditions.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Coupling: To the activated carboxylic acid solution, add a solution of the 5H-pyrrolo[2,1-c][1][2]benzodiazepine amine intermediate (1.05 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Synthetic Pathway:

G sub_a Substituted Benzoic Acid activation Carboxylic Acid Activation (HATU, DIPEA in DMF) sub_a->activation sub_b 5H-pyrrolo[2,1-c][1,4]benzodiazepine coupling Amide Bond Formation sub_b->coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product Lixivaptan Intermediate purification->product

Caption: A generalized workflow for the synthesis of a Lixivaptan intermediate.

References

  • Google Patents. (Year not specified). EP0340064B1 - Benzodiazepines, process and intermediates for their preparation and their use in therapy.
  • Google Patents. (Year not specified). CN104059070B - Lixivaptan crystalline form I and its production and use.
  • Albright, J. D., et al. (1999). 5-fluoro-2-methyl-N-[5-(5H-pyrrolo[2,1-c][1][2]benzodiazepine-10(11H)-yl carbonyl)-2-pyridinyl]benzamide (CL-385004) and analogs as orally active arginine vasopressin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 9(13), 1737-40.
  • Olsen, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 154-160.
  • Google Patents. (Year not specified). EP3634395A4 - Formulations of lixivaptan for the treatment of polycystic disease.
  • Marsilje, T. H., et al. (2007). Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan. Bioorganic & Medicinal Chemistry Letters, 17(21), 5863-5867.
  • Patsnap Synapse. (n.d.). Lixivaptan - Drug Targets, Indications, Patents.
  • MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 2035492.
  • Hindawi. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • ResearchGate. (2017). Analytical methods for determination of benzodiazepines. A short review.
  • ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines.
  • PubMed Central. (2022). Divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement.
  • PubMed Central. (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • RSC Publishing. (2019). Amide bond formation: beyond the dilemma between activation and racemisation.
  • Wikipedia. (n.d.). Lixivaptan.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Google Patents. (Year not specified). CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
  • PubMed. (1998). 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-[1][2]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors.
  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • New Drug Approvals. (2015). Lixivaptan.
  • ScienceDaily. (2021). Efficient formation of amide bonds under mild conditions.
  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Google Patents. (Year not specified). US4965356A - Resolution process for benzazepine intermediates.
  • MDPI. (2019). Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells.
  • MDPI. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines.
  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
  • MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Google Patents. (Year not specified). CN102060769B - Preparation method of tolvaptan.
  • PubMed Central. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines.
  • EMBL-EBI. (n.d.). yl carbonyl)-2-pyridinyl]benzamide (CL-385004) and analogs as orally a... - ChEMBL.

Sources

stability of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability under various conditions to ensure the integrity and success of your research.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals. Its structure combines a reactive pyrrole-2-carbaldehyde core with a photolabile 2-nitrobenzyl protecting group on the pyrrole nitrogen. Understanding the chemical stability of both these moieties under non-photolytic conditions, specifically in acidic and basic environments, is critical for successful reaction planning, execution, and product purification.

This guide provides a comprehensive overview of the stability profile of this compound, answers frequently asked questions, and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown/reddish. What is happening and is it still usable?

A: This color change is a common observation and typically indicates degradation. The pyrrole-2-carbaldehyde moiety is susceptible to oxidation and polymerization, especially when exposed to air and light, leading to the formation of colored impurities. While a slight discoloration may not significantly impact a subsequent reaction, a dark color suggests substantial degradation. It is highly recommended to use freshly prepared solutions or to purify the compound if significant color change has occurred.

Q2: I'm seeing low yields in my reaction. Could the stability of this compound be the cause?

A: Yes, the inherent instability of the pyrrole-2-carbaldehyde portion of the molecule can lead to low reaction yields, particularly in reactions requiring prolonged heating or exposure to acidic or basic conditions.[1] Studies have shown that pyrrole-2-carboxaldehyde itself can degrade significantly in solution over time; for instance, a 50% reduction in concentration was observed in a buffered solution at 30°C over 18 hours.[2]

Q3: Is the 2-nitrobenzyl protecting group stable to acidic conditions?

A: The 2-nitrobenzyl group is generally considered stable to strong acidic conditions in the absence of light. For example, the related 2-nitrobenzyloxycarbonyl (Z(2-NO2)) protecting group is reported to be stable to 100% trifluoroacetic acid (TFA) and HCl in dioxane.[3] This allows for the selective deprotection of other acid-labile groups, such as Boc, in its presence.

Q4: What is the stability of the compound under basic conditions?

A: The stability of this compound under basic conditions is limited. The pyrrole-2-carbaldehyde moiety is known to be unstable in alkaline environments, potentially leading to ring-opening or other degradation reactions.[1] Furthermore, while the 2-nitrobenzyl group is generally stable to mild bases, it can be cleaved under harsher basic conditions. A protocol for the cleavage of o-nitrobenzyl groups using 20% aqueous NaOH in methanol at 75°C has been reported, indicating that a combination of strong base and heat will remove this protecting group.[4]

Q5: What are the likely degradation products of this compound?

A: Under acidic or basic conditions, degradation is most likely to occur at the pyrrole-2-carbaldehyde moiety. Potential degradation products include 2-pyrrolecarboxylic acid (via oxidation of the aldehyde) and pyrrole ring-opening products.[1] Under strongly basic and heated conditions, cleavage of the 2-nitrobenzyl group would yield pyrrole-2-carbaldehyde and 2-nitrosobenzaldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction mixture darkens significantly upon adding acid or base. Degradation of the pyrrole-2-carbaldehyde moiety.- Use milder acidic or basic conditions if possible.- Keep reaction temperatures as low as feasible.- Minimize reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Unexpected cleavage of the 2-nitrobenzyl group. Use of strong base, especially with heating.- Avoid using strong bases like NaOH or KOH, particularly at elevated temperatures.- If basic conditions are required, consider using milder, non-nucleophilic bases (e.g., DBU, DIPEA) at low temperatures.- If the protecting group must be cleaved, the published method of 20% aqueous NaOH in methanol at 75°C can be employed intentionally.[4]
Formation of multiple unidentified byproducts. Instability of the starting material or product to the reaction or workup conditions.- Ensure the starting material is pure before use.- Analyze the reaction mixture by TLC or LC-MS at various time points to monitor for degradation.- Use buffered solutions to maintain a stable pH.- Employ a neutral workup procedure if possible.
Inconsistent reaction outcomes. Variability in the quality of the starting material.- Store this compound under an inert atmosphere, protected from light, and at a low temperature.- Use the compound from the same batch for a series of experiments to ensure consistency.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for conducting forced degradation studies to determine the stability of this compound under specific acidic and basic conditions.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition Testing:

    • To a known volume of the stock solution, add an equal volume of an aqueous acidic solution (e.g., 0.1 M HCl, 1 M HCl).

    • Incubate the mixture at a controlled temperature (e.g., room temperature, 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., NaHCO3 solution), and dilute with the mobile phase for analysis.

  • Basic Condition Testing:

    • To a known volume of the stock solution, add an equal volume of an aqueous basic solution (e.g., 0.1 M NaOH, 1 M NaOH).

    • Incubate the mixture at a controlled temperature (e.g., room temperature, 50°C).

    • At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating method, such as HPLC with UV detection. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions, based on the known reactivity of its constituent parts.

Condition Reagent Temperature Expected Stability of 2-Nitrobenzyl Group Expected Stability of Pyrrole-2-carbaldehyde Moiety
Strongly Acidic 100% TFA or HCl/dioxaneRoom TemperatureStable[3]Labile, potential for polymerization/degradation.
Mildly Acidic 0.1 M HClRoom TemperatureStablePotentially unstable over extended periods.
Neutral Buffered Saline (pH 7.4)Room TemperatureStableModerate instability, degradation likely over time.[2]
Mildly Basic 1 M NaHCO3Room TemperatureStableUnstable, degradation is expected.[1]
Strongly Basic 20% aq. NaOH in MeOH75°CLabile (cleavage occurs)[4]Highly unstable.

Visualization of Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions (e.g., H+) (Pyrrole Moiety Degradation) cluster_base Strong Basic Conditions (e.g., NaOH, Heat) (Protecting Group Cleavage & Pyrrole Degradation) cluster_mild_base_ox Mild Basic/Oxidative Conditions (Pyrrole Moiety Degradation) A_start 1-(2-nitrobenzyl)-1H- pyrrole-2-carbaldehyde A_prod Polymerization / Ring-Opening Products A_start->A_prod H+ B_start 1-(2-nitrobenzyl)-1H- pyrrole-2-carbaldehyde B_cleaved Pyrrole-2-carbaldehyde B_start->B_cleaved NaOH, Heat B_pg 2-Nitrosobenzaldehyde B_start->B_pg NaOH, Heat B_pyrrole_deg Ring-Opening Products B_cleaved->B_pyrrole_deg NaOH C_start 1-(2-nitrobenzyl)-1H- pyrrole-2-carbaldehyde C_ox 1-(2-nitrobenzyl)-1H- pyrrole-2-carboxylic acid C_start->C_ox Oxidation C_deg Ring-Opening Products C_start->C_deg Mild Base

Sources

Technical Support Center: Optimizing Wavelength Selection for 2-Nitrobenzyl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for photolabile protecting groups. This guide provides in-depth answers and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-nitrobenzyl (NB) and its derivatives for photocaging applications. Our goal is to synthesize established photochemical principles with practical, field-proven insights to help you optimize your deprotection experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental photochemical mechanism of 2-nitrobenzyl deprotection?

The cleavage of the 2-nitrobenzyl (NB) protecting group is a well-established intramolecular redox reaction initiated by the absorption of a photon. The process is classified as a Norrish Type II reaction.[1]

Mechanism Explained:

  • Photoexcitation: The process begins when the nitro group of the NB moiety absorbs a photon of appropriate energy (typically in the UV or near-UV spectrum), transitioning to an electronically excited state (a diradical).[1]

  • Intramolecular Hydrogen Abstraction: In this excited state, the oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the NB group to your substrate). This is the key step and requires at least one hydrogen to be present on that carbon.[1][2]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[3][4][5]

  • Rearrangement and Cleavage: The unstable aci-nitro intermediate rapidly rearranges. This rearrangement leads to the cleavage of the benzylic carbon-oxygen (or other heteroatom) bond, releasing the "uncaged" substrate.

  • Byproduct Formation: The NB moiety is converted into a 2-nitrosobenzaldehyde (or a related ketone) byproduct.[6]

This entire process occurs rapidly upon irradiation, providing excellent temporal control over the release of a protected molecule.

2-Nitrobenzyl Deprotection Mechanism Start 2-Nitrobenzyl Caged Compound Excited Excited State (Diradical) Start->Excited 1. Photon Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Products Released Substrate + 2-Nitroso Byproduct AciNitro->Products 3. Rearrangement & Cleavage

Caption: The Norrish Type II mechanism for 2-nitrobenzyl photocleavage.

Q2: What is the typical absorption range for NB groups, and what is the "optimal" wavelength for cleavage?

There is no single "optimal" wavelength; the best choice is a carefully considered compromise based on several factors.

The parent 2-nitrobenzyl chromophore absorbs light in the UV range, typically between 250 nm and 400 nm.[6] While maximum absorption might be around 260 nm, using such short wavelengths can be detrimental, especially in biological systems, as biomolecules like DNA and proteins also absorb strongly in this region, leading to photodamage.[7]

General Guidance:

  • For Robust Organic Synthesis: Wavelengths like 254 nm or 300 nm can be used for high efficiency when photodamage to the substrate is not a concern.[1]

  • For Biological Applications: It is highly advisable to use wavelengths greater than 300 nm, and preferably closer to the visible spectrum, to maintain cell viability and functional integrity of biomolecules.[1][7] A common and effective choice for the standard NB group is 340-365 nm .[8][9]

The key is to select a wavelength that provides a reasonable rate of cleavage while minimizing unwanted side reactions and damage to your sample. The efficiency at a given wavelength is a product of the molar extinction coefficient (how strongly it absorbs light) and the quantum yield (how efficiently absorbed photons lead to product).[10]

Q3: How do common NB derivatives (like DMNB or NV) differ, and why would I choose one over the other?

Modifying the 2-nitrobenzyl aromatic ring with electron-donating groups, such as methoxy groups, is a common strategy to shift the absorption maximum to longer, less-damaging wavelengths (a "red-shift").[1][11] This allows for deprotection using near-UV or even visible light, which is crucial for live-cell imaging and in vivo applications.

The most common derivatives are 4,5-dimethoxy-2-nitrobenzyl (DMNB) and the nearly identical 2-nitroveratryl (NV) group.

Protecting GroupAbbreviationTypical λmaxRecommended Irradiation λKey Features & Use Cases
2-Nitrobenzyl NB~260 nm340-365 nmThe classic PPG. Suitable for general organic synthesis and applications where UV light is tolerated.
4,5-Dimethoxy-2-nitrobenzyl DMNB / NV~350 nm365-405 nmRed-shifted absorption. The gold standard for many biological applications due to its compatibility with common light sources (e.g., 365 nm LEDs, 405 nm lasers) and reduced phototoxicity.[12][13]
6-Nitropiperonylmethyl NP~350 nm365 nmSimilar to DMNB/NV, offers red-shifted absorption.[1]
2,6-Dinitrobenzyl DNB~270 nm365 nmThe second nitro group can significantly increase the quantum yield of the reaction, leading to more efficient cleavage.[1]

Choosing a Derivative:

  • Choose standard NB for cost-effectiveness in routine organic synthesis where light source and substrate stability are not limiting.

  • Choose DMNB/NV when working with sensitive biological systems (cells, tissues, proteins) to leverage longer, safer wavelengths like 365 nm or 405 nm.[10]

  • Choose a DNB derivative if you require higher cleavage efficiency and a faster reaction rate.[1]

Q4: What is quantum yield (Φ), and how does it affect my experiment?

The quantum yield (Φ) is the quantitative measure of the efficiency of a photochemical reaction. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the system.[8]

Φ = (moles of product formed) / (moles of photons absorbed)

Why It Matters:

  • Reaction Speed: A higher quantum yield means that each absorbed photon is more likely to result in a successful deprotection event. This translates to shorter irradiation times and lower required light intensity, which minimizes photodamage.

  • Efficiency Standard: For a photolabile protecting group to be considered effective, its quantum yield should generally be greater than 0.10.[1] However, many useful NB derivatives have quantum yields that are lower but are compensated for by high extinction coefficients at the chosen wavelength.[14]

  • Influencing Factors: The quantum yield is not a fixed number. It is highly dependent on:

    • The Leaving Group: The nature of the protected molecule has a significant impact. Leaving groups that stabilize radicals tend to increase the quantum yield.[2]

    • Solvent and pH: The reaction environment can influence the stability of intermediates and affect the overall efficiency.[12][15]

    • Substitution Pattern: As noted with DNB derivatives, substituents on the aromatic ring can dramatically alter the quantum yield.[1]

In practice, you are concerned with the overall uncaging efficiency, which is a combination of both the absorbance at your chosen wavelength and the quantum yield.

Q5: Can the byproduct of the reaction (2-nitrosobenzaldehyde) interfere with my experiment?

Yes, this is a critical consideration. The 2-nitrosobenzaldehyde (or related ketone) byproduct is not inert and can cause two primary problems:

  • Inner Filter Effect: The nitroso byproduct often absorbs light at the same wavelength used for irradiation.[6][16] As the reaction proceeds and the byproduct concentration increases, it begins to compete with the remaining caged compound for photons. This "inner filter" effect can cause the reaction rate to slow down significantly over time and may lead to incomplete deprotection.[17]

  • Reactivity: The aldehyde functional group of the byproduct is reactive. In the presence of nucleophiles, particularly thiols (e.g., from cysteine residues in proteins or released thiol-containing drugs), it can form adducts, leading to undesired side reactions and potentially inhibiting the function of your released molecule.[16]

Mitigation Strategies:

  • Include a Scavenger: For sensitive applications, especially those involving thiols, consider adding a "scavenger" reagent to the solution that will react with the aldehyde byproduct without interfering with your released substrate.

  • Optimize Concentration: Lowering the initial concentration of the caged compound can reduce the impact of the inner filter effect.[18]

  • Monitor Reaction Progress: Use analytical techniques like HPLC to track both the disappearance of the starting material and the appearance of the desired product to ensure the reaction has gone to completion.

Troubleshooting Guide
ProblemPotential CausesRecommended Solutions
Slow or Incomplete Deprotection 1. Incorrect Wavelength: The light source wavelength does not sufficiently overlap with the NB chromophore's absorption spectrum. 2. Low Light Intensity: The photon flux is too low to drive the reaction efficiently. 3. Inner Filter Effect: The byproduct is absorbing the incident light (see FAQ #5). 4. Incorrect Reaction Vessel: Using a borosilicate glass (e.g., Pyrex) vessel that absorbs the UV light.1. Verify Wavelength: Check your light source's emission spectrum. For NB, use ~350-365 nm; for DMNB/NV, use ~365-405 nm.[10] 2. Increase Intensity/Time: Move the sample closer to the lamp, use a more powerful lamp, or increase the irradiation time. 3. Dilute the Sample: Lower the concentration to reduce byproduct absorption.[18] Consider flowing the solution past the lamp if possible. 4. Use Quartz: Ensure you are using a quartz cuvette or reaction vessel, as it is transparent to a broad range of UV light.[8]
Substrate Degradation or Side Products 1. Photodamage: The irradiation wavelength is too short or the intensity is too high, causing damage to the released substrate. 2. Byproduct Reactivity: The 2-nitroso byproduct is reacting with your substrate.[16] 3. Oxygen Presence: Dissolved oxygen can sometimes participate in side reactions.1. Use Longer Wavelengths: Switch to a red-shifted derivative (e.g., DMNB) to use >365 nm light. Use a band-pass filter to eliminate shorter, more damaging wavelengths.[8] 2. Add a Scavenger: Include a suitable scavenger for aldehydes if your substrate is sensitive. 3. Degas the Solvent: For highly sensitive applications, degas your solvent by bubbling with nitrogen or argon before irradiation.
Low Yield of Deprotected Product 1. Incomplete Reaction: The irradiation was stopped prematurely. 2. Low Quantum Yield: The specific combination of the NB group and your substrate has an inherently low quantum yield.[2] 3. Competing Absorption: Other components in your solution (e.g., media, buffer salts) are absorbing the excitation light.1. Monitor the Reaction: Perform a time-course experiment, taking aliquots at different time points and analyzing by HPLC or LC-MS to determine when the reaction is complete. 2. Change the Protecting Group: Consider a derivative known for higher quantum yields, such as a 2,6-dinitrobenzyl variant.[1] 3. Simplify the Medium: Perform the deprotection in a simple, clean buffer or solvent (e.g., PBS, acetonitrile/water) before introducing the product to a complex medium.
Experimental Protocols
Protocol 1: General Procedure for Photochemical Deprotection in Solution

This protocol provides a standardized starting point for the cleavage of a 2-nitrobenzyl protected compound in a solvent.

Materials:

  • 2-nitrobenzyl protected compound

  • Appropriate solvent (e.g., HPLC-grade acetonitrile, methanol, or a buffered aqueous solution like PBS, pH 7.4)

  • Quartz cuvette or reaction vessel[8]

  • UV light source with a defined wavelength (e.g., UV LED or mercury arc lamp with a band-pass filter)[8]

  • Stir plate and magnetic stir bar

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS)

Deprotection Workflow prep 1. Sample Preparation irrad 2. Irradiation Setup prep->irrad Dissolve sample in photolysis solvent run 3. Photolysis irrad->run Place in quartz vessel, add stir bar, start stirring monitor 4. Reaction Monitoring run->monitor Turn on light source, start timer complete Complete monitor->complete t = t_optimal incomplete Incomplete monitor->incomplete t < t_optimal workup 5. Workup & Analysis complete->workup Analyze final product for purity and yield incomplete->run Continue Irradiation

Caption: General experimental workflow for 2-nitrobenzyl deprotection.

Methodology:

  • Sample Preparation: Prepare a solution of your 2-nitrobenzyl protected compound in the chosen solvent. A starting concentration of 0.1-1.0 mM is typical. Ensure the compound is fully dissolved.

  • Actinometry (Optional but Recommended): To ensure reproducible results, especially between different light setups, quantify the photon flux of your source using a chemical actinometer like ferrioxalate.[19]

  • Photolysis Setup: Transfer the solution to a quartz reaction vessel. Add a small magnetic stir bar. Place the vessel at a fixed, reproducible distance from the light source. If the lamp generates heat, consider using a water bath or cooling fan to maintain a constant temperature.

  • Irradiation: Begin stirring and turn on the light source. Irradiate the sample for a predetermined amount of time (see Protocol 2 for optimization).

  • Analysis: After irradiation, analyze the sample by HPLC or LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product. Quantify the yield using a standard.

Protocol 2: Determining the Optimal Irradiation Time

It is crucial to irradiate for long enough to ensure complete cleavage, but not so long that you risk photodegradation of the product.

  • Set up the photolysis reaction as described in Protocol 1.

  • Before turning on the light source, take a "t=0" time point aliquot for analysis.

  • Begin the irradiation. At regular intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Analyze each aliquot by HPLC, plotting the percentage of remaining starting material and the percentage of formed product against time.

  • The optimal irradiation time is the point at which the starting material is fully consumed and the product concentration reaches its maximum before starting to decline (which would indicate degradation).

References
  • Wikipedia. Photolabile protecting group. Available at: https://en.wikipedia.org/wiki/Photolabile_protecting_group
  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences. Available at: https://pubmed.ncbi.nlm.nih.gov/18173716/
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.200501018
  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja039071z
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: https://pubs.acs.org/doi/10.1021/cr300177k
  • Givens, R. S., & Rubina, M. (2015). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4503859/
  • Gaplovsky, M., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. Available at: https://pubs.rsc.org/en/content/articlelanding/2005/pp/b409927c
  • Jullien, L., & Głodowski, M. (2021). Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. CHIMIA. Available at: https://chimia.ch/chimia/article/view/2021_872
  • Benchchem. Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. Available at: https://www.benchchem.
  • Corrie, J. E. T., & Trentham, D. R. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Available at: https://pubs.acs.org/doi/abs/10.1021/cr300177k
  • Hansen, M. J., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews. Available at: https://www.rug.nl/research/portal/en/publications/wavelengthselective-cleavage-of-photoprotecting-groups-strategies-and-applications-in-dynamic-systems(3c4193b2-78d7-4648-971c-4b681f216892).html
  • ResearchGate. Photodeprotection reaction of 2-nitrobenzyl protected alcohols. Available at: https://www.researchgate.net/figure/Photodeprotection-reaction-of-2-nitrobenzyl-protected-alcohols-without-phenanthrene-a-and_fig1_328325492
  • Singh, R. K., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4261825/
  • Nakashima, Y., et al. (2024). Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Photochemical & Photobiological Sciences. Available at: https://academic.oup.com/photochem/article/3/1/uqae019/7693635
  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1751-1097.2007.00215.x
  • Puch, F., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.5c08422
  • Bochet, C. G., et al. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Organic & Biomolecular Chemistry. Available at: https://www.researchgate.net/publication/51624458_Photolysis_of_ortho-nitrobenzylic_derivatives_The_importance_of_the_leaving_group
  • Ma, H., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.9b02381
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angewandte Chemie. Available at: https://www.researchgate.
  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Photochemistry and Photobiology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2504332/

Sources

Technical Support Center: Purification of Pyrrole-2-Carbaldehyde After Photolytic Release

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of pyrrole-2-carbaldehyde, with a specific focus on the challenges encountered after its release from a photolabile protecting group (PPG).

Introduction: The Challenge of Purifying Pyrrole-2-Carbaldehyde

Pyrrole-2-carbaldehyde is a valuable synthetic intermediate in the development of various pharmaceuticals and functional materials.[1][2][3] However, its purification is often challenging due to its inherent instability. The pyrrole ring is electron-rich and susceptible to polymerization under acidic conditions, while the aldehyde functional group is prone to oxidation.[1][4] These stability issues are compounded when the aldehyde is generated via photolytic cleavage of a PPG, as the resulting reaction mixture contains not only the target molecule but also byproducts from the photocage itself.

This guide will provide a comprehensive overview of the purification process, from understanding the initial post-photolysis reaction mixture to detailed purification protocols and troubleshooting common issues.

Understanding the Post-Photolysis Reaction Mixture

The first step in any successful purification is to understand the composition of the mixture you are working with. After photolytic release, your reaction vessel will typically contain:

  • Pyrrole-2-carbaldehyde: Your target molecule.

  • Photolabile Protecting Group Byproducts: The chemical remnants of the photocage. For the commonly used o-nitrobenzyl (oNB) protecting group, the primary byproduct is o-nitrosobenzaldehyde, which can undergo further reactions to form oligomers.[5]

  • Unreacted Starting Material: The protected pyrrole-2-carbaldehyde that did not undergo photolysis.

  • Solvent and other reagents: Any other components of your reaction mixture.

The presence of these components, particularly the PPG byproducts and the inherent instability of pyrrole-2-carbaldehyde, necessitates a carefully chosen purification strategy.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of pyrrole-2-carbaldehyde after photolytic release.

Issue 1: Low yield of purified pyrrole-2-carbaldehyde.
  • Possible Cause 1: Incomplete Photolysis. The photolytic cleavage may not have gone to completion.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal irradiation time. Ensure your light source has the correct wavelength and sufficient intensity for the specific PPG used.

  • Possible Cause 2: Degradation of Pyrrole-2-carbaldehyde during workup or purification. The aldehyde is sensitive to air, light, heat, and acidic conditions.[1]

    • Solution: Work quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged exposure to acidic conditions, such as standard silica gel.[6] Use deactivated silica gel or an alternative purification method like bisulfite extraction.

  • Possible Cause 3: Adduct Formation with PPG Byproducts. The reactive o-nitrosobenzaldehyde byproduct can potentially react with your target aldehyde.

    • Solution: Consider adding a scavenger for the nitroso byproduct, such as a diene, to the reaction mixture during photolysis.[5]

Issue 2: The purified pyrrole-2-carbaldehyde is discolored (yellow, brown, or black).
  • Possible Cause 1: Co-elution of colored PPG byproducts. The byproducts of the PPG can be colored and may have similar polarity to your target molecule.

    • Solution: Optimize your chromatography conditions. A different solvent system or a different stationary phase may be required. HPLC can provide better separation than flash chromatography.

  • Possible Cause 2: Degradation of pyrrole-2-carbaldehyde. As mentioned, the aldehyde can darken upon exposure to air and light due to oxidation and polymerization.[1]

    • Solution: Purify the aldehyde quickly after photolysis and store it under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen).

Issue 3: Multiple spots on TLC after purification.
  • Possible Cause 1: Incomplete separation. The chosen purification method may not be adequate to separate all impurities.

    • Solution: If using column chromatography, try a shallower solvent gradient or a different solvent system. If using bisulfite extraction, ensure the extraction is performed thoroughly. A final purification step, such as recrystallization or preparative HPLC, may be necessary.

  • Possible Cause 2: On-column degradation. If using silica gel chromatography, the acidic nature of the silica may be causing the pyrrole-2-carbaldehyde to decompose.

    • Solution: Use silica gel that has been deactivated with a base like triethylamine. To prepare, wash the silica gel with a solvent containing a small percentage of triethylamine before packing the column.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify pyrrole-2-carbaldehyde after photolytic release?

A1: There is no single "best" method, as the optimal choice depends on the scale of your reaction and the nature of the impurities. For small-scale purifications where high purity is required, preparative HPLC is often the method of choice. For larger scales, a combination of bisulfite extraction to remove non-aldehyde impurities followed by flash chromatography on deactivated silica gel is a robust strategy.

Q2: Can I use standard silica gel for column chromatography?

A2: It is not recommended . Pyrrole and its derivatives are known to be sensitive to acidic conditions, and the acidic surface of standard silica gel can cause significant degradation and polymerization, leading to low yields and a discolored product.[4] Always use deactivated (neutralized) silica gel.

Q3: My pyrrole-2-carbaldehyde seems to be degrading in solution. How can I minimize this?

A3: Pyrrole-2-carbaldehyde is known to be unstable in solution, with one study showing a 50% decrease in concentration in a buffered solution over 18 hours at 30°C.[7] To minimize degradation, prepare solutions immediately before use and keep them cold. If possible, perform subsequent reactions at lower temperatures.

Q4: How can I confirm that the impurities in my purified product are from the photolabile protecting group?

A4: The best way to identify the impurities is by using analytical techniques such as LC-MS and NMR . By comparing the mass spectra and NMR signals of your impure sample to the known fragmentation patterns and chemical shifts of the PPG and its byproducts, you can confirm their presence. For instance, after cleavage of an o-nitrobenzyl-based PPG, you would look for signals corresponding to o-nitrosobenzaldehyde or its derivatives.[8][9]

Experimental Protocols

Protocol 1: Purification via Bisulfite Extraction

This method is particularly useful for separating aldehydes from non-aldehyde impurities, such as the byproducts of the PPG.[10][11][12][13][14]

Materials:

  • Crude post-photolysis reaction mixture

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate or other suitable organic solvent

  • Deionized water

  • 50% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or DMF.[11] For aliphatic aldehydes, DMF can improve removal rates.[14]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel and shake to extract the non-aldehyde impurities (including the PPG byproducts).

  • Separation: Allow the layers to separate. The aqueous layer contains the bisulfite adduct of pyrrole-2-carbaldehyde, while the organic layer contains the impurities. Drain and collect the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde: Transfer the aqueous layer to a clean separatory funnel. Add an equal volume of a fresh organic solvent. While stirring or shaking, carefully add 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[11] This will reverse the bisulfite addition and regenerate the free aldehyde, which will be extracted into the organic layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer with one or two more portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the purified pyrrole-2-carbaldehyde.

Protocol 2: Flash Chromatography on Deactivated Silica Gel

This protocol is suitable for separating pyrrole-2-carbaldehyde from impurities with different polarities.

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Crude post-photolysis reaction mixture

  • Standard chromatography equipment

Procedure:

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) containing 1-2% triethylamine. Let it stand for about 30 minutes, then pack the column with this slurry.

  • Loading the Sample: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb the sample onto a small amount of deactivated silica gel and load it onto the column.

  • Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The polarity of the solvent system will need to be optimized based on the polarity of your product and impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure pyrrole-2-carbaldehyde.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Property[7]ValueConditions
Stability in Solution~50% degradation18 hours at 30°C in buffered solution
AppearanceWhite to brown solidRoom temperature
Degradation ProductsPyrrole-2-carboxylic acid, polymersExposure to air, light, heat, acid

Visualizations

Workflow for Purification of Pyrrole-2-Carbaldehyde

G cluster_0 Post-Photolysis Workup cluster_1 Purification Strategy cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Initial Analysis (TLC, LC-MS) Initial Analysis (TLC, LC-MS) Crude Reaction Mixture->Initial Analysis (TLC, LC-MS) Bisulfite Extraction Bisulfite Extraction Initial Analysis (TLC, LC-MS)->Bisulfite Extraction Non-aldehyde impurities present Chromatography (Deactivated Silica) Chromatography (Deactivated Silica) Initial Analysis (TLC, LC-MS)->Chromatography (Deactivated Silica) Polar impurities Pure Pyrrole-2-carbaldehyde Pure Pyrrole-2-carbaldehyde Bisulfite Extraction->Pure Pyrrole-2-carbaldehyde Chromatography (Deactivated Silica)->Pure Pyrrole-2-carbaldehyde Characterization (NMR, MS) Characterization (NMR, MS) Pure Pyrrole-2-carbaldehyde->Characterization (NMR, MS)

Caption: General workflow for the purification of pyrrole-2-carbaldehyde.

Troubleshooting Decision Tree

G cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? check_photolysis Incomplete Photolysis? start->check_photolysis Low Yield discolored Product Discolored? start->discolored Impure optimize_photolysis Optimize irradiation time/intensity check_photolysis->optimize_photolysis Yes check_degradation Degradation during purification? check_photolysis->check_degradation No use_deactivated_silica Use deactivated silica/bisulfite extraction check_degradation->use_deactivated_silica Yes optimize_chromatography Optimize chromatography/recrystallize discolored->optimize_chromatography Yes multiple_spots Multiple Spots on TLC? discolored->multiple_spots No change_purification Change purification method (e.g., HPLC) multiple_spots->change_purification Yes

Caption: Decision tree for troubleshooting purification issues.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • Scite.ai. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • Kessler, M., & Gademann, K. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(35), 22846–22853. [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Thompson, L. A., & Ellman, J. A. (1996). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 61(25), 8912-8920. [Link]
  • Kim, S. H., & Lee, M. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4019-4022. [Link]
  • Titchiner, G. D., Marshall, S. A., Miscikas, H., & Leys, D. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column?
  • ResearchGate. (n.d.).
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
  • Maeda, K., & Otsuka, H. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
  • Titchiner, G. D., Marshall, S. A., Miscikas, H., & Leys, D. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • Yoshikawa, Y., & Abe, H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]
  • Organic Chemistry Portal. (2018).
  • Lee, J., Lee, J., Kim, K. H., & Kim, J. (2020). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 68(47), 13736–13745. [Link]
  • Glen Research. (n.d.). Deprotection Guide. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2022).

Sources

Technical Support Center: Navigating Nitro-Group Interference in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by nitro-containing compounds in organometallic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected reactivity, low yields, or complete reaction failure when a nitro group is present on a substrate. Here, we synthesize peer-reviewed data and field-proven insights to provide actionable troubleshooting strategies and a deeper mechanistic understanding of the interference.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the use of nitro-substituted substrates in organometallic reactions.

Q1: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) failing with a nitro-substituted aryl halide?

A: The failure of these reactions can stem from several factors related to the nitro group's potent electronic properties. The strong electron-withdrawing nature of the nitro group can deactivate the aromatic ring, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Additionally, the nitro group itself can act as a ligand or a poison to the palladium catalyst, sequestering the active metal center and halting catalysis.[3][4] In some cases, under reductive conditions that can be generated during the reaction, the nitro group can be reduced to an amine or other intermediates, leading to undesired side products.[5][6][7]

Q2: I'm observing a complex mixture of colored byproducts in my reaction. What are they and why do they form?

A: The formation of colored byproducts, often yellow, orange, or brown, is a classic sign of nitro group reduction. The reduction of a nitro group (-NO₂) to an amine (-NH₂) proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[7] These highly reactive intermediates can couple with each other to form colored dimeric species such as azoxy (-N=N(O)-) and azo (-N=N-) compounds, leading to a complex and often intractable product mixture.[8]

Q3: Can I use Grignard or organolithium reagents on a substrate that contains a nitro group?

A: Generally, no. Aromatic and aliphatic nitro groups are incompatible with highly reactive organometallics like Grignard and organolithium reagents.[9] These strong nucleophiles and bases will readily react with the electrophilic nitrogen of the nitro group rather than the intended target (e.g., a carbonyl or halide).[8][10] This reaction can lead to a variety of products, including N-substituted hydroxylamines or complex decomposition pathways, and will consume your organometallic reagent.[8][11]

Q4: Is it possible to use the nitro group as a leaving group in a cross-coupling reaction?

A: Yes, this is an increasingly popular strategy known as "denitrative cross-coupling." Under specific catalytic conditions, typically employing a palladium catalyst with a highly electron-donating ligand (like BrettPhos), the C-NO₂ bond can undergo oxidative addition, allowing the nitro group to be replaced.[12][13][14] This turns a potential liability into a synthetic asset, as nitroarenes are often cheap and readily available starting materials.[2][14][15]

Q5: Are there any "nitro-proof" organometallic reagents I can use?

A: While no reagent is universally "nitro-proof," some organometallics are significantly more tolerant of the nitro group. Organoboron reagents (used in Suzuki coupling), for instance, are generally compatible.[2] Organozinc reagents also exhibit better functional group tolerance compared to their Grignard or organolithium counterparts and may be a viable alternative in some cases. The key is the reduced nucleophilicity and basicity of these reagents, which minimizes direct attack on the nitro group.

Troubleshooting Workflows & Diagnostic Guides

When a reaction fails, a systematic approach is crucial. Use the following guides to diagnose and resolve common issues based on the type of organometallic reaction you are performing.

Initial Troubleshooting Workflow for Failed Reactions

This general workflow can be applied to any reaction involving a nitro-containing substrate that has failed to yield the desired product.

G General Troubleshooting Workflow start Reaction Failed: Low Yield or No Product check_sm 1. Confirm Starting Material Integrity - Purity (NMR, LCMS) - Degradation? start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture - TLC, LCMS, NMR - Identify byproducts check_sm->analyze_crude no_reaction No Reaction Observed (Starting Material Recovered) analyze_crude->no_reaction Mainly SM side_products Side Products Formed (Complex Mixture) analyze_crude->side_products New spots/peaks catalyst_issue Potential Catalyst Issue: - Poisoning by NO₂/intermediates - Insufficient activity for C-X activation no_reaction->catalyst_issue conditions_issue Potential Conditions Issue: - Temperature too low - Incorrect solvent/base no_reaction->conditions_issue reduction_pathway Nitro Group Reduction Pathway: - Formation of amines, azo/azoxy compounds - Source of reductant? (Solvent, additives) side_products->reduction_pathway denitration_pathway Unintended Denitrative Pathway: - Is the nitro group being lost? - Check for C-H activation or homocoupling side_products->denitration_pathway solve_catalyst Solution: - Increase catalyst loading - Switch to robust, electron-rich ligand (e.g., BrettPhos) - Use a different metal (e.g., Ni, Cu) catalyst_issue->solve_catalyst solve_conditions Solution: - Increase temperature - Screen solvents and bases - Ensure inert atmosphere conditions_issue->solve_conditions solve_reduction Solution: - Use anhydrous/degassed solvents - Avoid reductive additives (e.g., some bases) - Consider a milder reductant if reduction is intended reduction_pathway->solve_reduction solve_denitration Solution: - If undesired, lower temperature - If desired, optimize for denitrative coupling denitration_pathway->solve_denitration

Caption: General troubleshooting workflow for organometallic reactions.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki, Heck, and Sonogashira couplings are pillars of modern synthesis, but the nitro group presents a formidable challenge.

Problem: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting to couple a nitro-substituted aryl halide with a boronic acid, but you recover most of your starting material.

Causality & Troubleshooting:

  • Insufficient Catalyst Activity: The electron-withdrawing nitro group makes the C-X bond stronger and the aryl ring less electron-rich, hindering the rate-determining oxidative addition step.[2]

    • Solution: Switch to a catalyst system known for higher activity. Palladium catalysts with bulky, electron-rich phosphine ligands like BrettPhos, SPhos, or XPhos are often effective.[12][13][14] These ligands promote the oxidative addition step.

  • Catalyst Poisoning: The nitro group or its partially reduced intermediates can coordinate to the palladium center, leading to deactivation.[3][4][16]

    • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). While not ideal for atom economy, this can sometimes overcome gradual catalyst deactivation. Ensure the reaction is run under strictly inert conditions to prevent oxidative degradation of the catalyst, which can be exacerbated by the presence of the nitro substrate.

Problem: Dominant Side Reaction - Nitro Group Reduction

Instead of the desired biaryl product, you isolate the corresponding aniline or a mixture of colored azo/azoxy compounds.[6][7]

Causality & Troubleshooting:

  • Reductive Reaction Environment: The base, solvent, or even the organoboron reagent can act as a reductant at elevated temperatures. For example, bases like K₂CO₃ in DMF/H₂O at high temperatures can facilitate nitro group reduction.[6]

    • Solution:

      • Change the Base: Switch to a non-reducing base like CsF or K₃PO₄.

      • Lower the Temperature: If possible, use a more active catalyst that allows the reaction to proceed at a lower temperature (e.g., < 100 °C).

      • Solvent Choice: Use rigorously degassed, anhydrous solvents. Protic solvents or water can sometimes facilitate reduction pathways.

Advanced Strategy: Embracing Denitrative Coupling

If your substrate is a nitroarene without a halide, you can leverage the nitro group as the leaving group itself. This is a powerful, modern approach.[2][14][15]

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling [14]

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Pre-catalyst that forms the active Pd(0) species.
Ligand BrettPhos (10 mol%)A highly electron-rich ligand essential for C-NO₂ bond activation.[12][13]
Base CsF (3.0 equiv)Fluoride bases are often effective in these couplings.
Solvent Toluene or PhCF₃Anhydrous, non-protic solvents are preferred.
Temperature 130-150 °CHigh temperature is required to drive the difficult oxidative addition.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), and CsF (3.0 equiv).

  • Add the Pd(OAc)₂ (0.05 equiv) and BrettPhos (0.10 equiv).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purify by column chromatography.

Guide 2: Reactions with Grignard and Organolithium Reagents

These reagents are powerful but lack subtlety, often leading to direct reaction with the nitro group.

Problem: Complete Consumption of Reagent with No Desired Product

You add your Grignard or organolithium reagent to a nitro-containing substrate, and an exothermic reaction occurs, but workup reveals none of the expected product.

Causality & Troubleshooting:

  • Direct Attack on the Nitro Group: The primary reaction pathway is the nucleophilic addition of the organometallic reagent to the electrophilic nitrogen atom of the nitro group.[8][9][10][11] This is an irreversible side reaction that consumes the reagent.

  • Acid-Base Chemistry: For nitroalkanes, the α-protons are acidic and can be deprotonated by these strong bases.[17] For nitroarenes, ortho-protons can also be deprotonated.[10]

G Competing Pathways: Grignard Reagent + Nitroarene cluster_reactants Reactants cluster_products Potential Outcomes R-MgX Grignard Reagent (R-MgX) desired_product Desired Product (e.g., Tertiary Alcohol) R-MgX->desired_product Desired Path: Attack on other electrophile (HIGHLY UNFAVORED) undesired_product Undesired Product (Attack on Nitro Group) R-MgX->undesired_product Actual Path: Direct attack on -NO₂ (HIGHLY FAVORED) Ar-NO2 Nitro-Substituted Substrate (e.g., with a ketone) Ar-NO2->desired_product Ar-NO2->undesired_product

Caption: Reaction pathways for Grignard reagents with nitro-substrates.

Solutions & Alternatives:

  • Protecting Group Strategy: This is often not feasible for the nitro group itself, as it is generally considered non-reactive except to reduction or strong nucleophiles.[18] It is more practical to consider the nitro group as a "protected amine" and carry out the reduction in a later step. If another functional group is the target, it may need to be protected.[19][20][21]

  • Change the Organometallic Reagent:

    • Organozinc Reagents (Reformatsky/Negishi): These reagents are less basic and nucleophilic and show much higher tolerance for nitro groups.

    • Organocuprates (Gilman Reagents): These softer nucleophiles may selectively react with other functional groups (like α,β-unsaturated ketones) in the presence of a nitro group.

  • Reverse the Polarity (Umpolung): If applicable to your synthesis, redesign the route so that the nitro-containing fragment is the nucleophile, for example, by generating a carbanion alpha to the nitro group in a nitroalkane.

References
  • Bartoli, G., et al. (n.d.). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. RSC Publishing.
  • Wikipedia. (n.d.). Bartoli indole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reagent Reactions with 3-Nitro-2-hexene.
  • ACS Publications. (2023). P(III)-Promoted Reductive Coupling of Aromatic and Aliphatic Nitro Compounds with Grignard Reagents. Organic Letters.
  • Chemistry Stack Exchange. (2018).
  • ACS Publications. (2020).
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  • NIH. (2020). A Walk through Recent Nitro Chemistry Advances. PMC.
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  • ResearchGate. (2012). Reaction between lithioorganics and compounds carrying an NO2 group.
  • BenchChem. (n.d.).
  • Pearson+. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances.
  • RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
  • ResearchGate. (n.d.). Simultaneous reduction of nitro- to amino-group in the palladium-catalyzed Suzuki cross-coupling reaction | Request PDF.
  • SpringerLink. (2020).
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Wikipedia. (n.d.). Nitro compound.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance, when... | Study Prep.
  • Organic Chemistry D
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • MDPI. (n.d.).
  • SlideShare. (n.d.). Organolithium Compounds and Reactions | PPS.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF.
  • YouTube. (2020). Sonogashira Coupling.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in the Reduction of 4-Nitrobenzyl Alcohol.
  • ACS Publications. (2023).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • NIH. (n.d.). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC.
  • Reddit. (2021). Protecting a nitro group : r/Chempros.
  • NIH. (n.d.).
  • David Publishing. (n.d.).
  • RSC Publishing. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • iitb.ac.in. (2020). Protecting Groups.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • RSC Publishing. (n.d.). Shining light on the nitro group: distinct reactivity and selectivity.

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Technical Support Center: Optimizing Photocleavage Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for photocleavage reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights to help you navigate the complexities of solvent effects on the efficiency of your photocleavage experiments. This resource is structured to address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of solvents in photocleavage reactions.

Q1: How does solvent polarity affect the efficiency of my photocleavage reaction?

Solvent polarity is a critical parameter that can significantly influence the efficiency of a photocleavage reaction by affecting the energies of the ground and excited states of the photosensitive molecule.[1][2][3][4] The choice of solvent can alter the rates of internal conversion and intersystem crossing, which in turn impacts the excited singlet state lifetimes and triplet state quantum yields.[1]

For instance, polar solvents can stabilize polar excited states, potentially leading to a red shift in the absorption spectrum (a shift to longer wavelengths).[5] This stabilization can influence the energy landscape of the reaction and affect the rate of bond cleavage. In some cases, increasing solvent polarity can lead to a decrease in the fluorescence quantum yield, suggesting that the non-radiative decay pathways, including the desired photocleavage, are more favored.[6] Conversely, for certain molecules, a more polar and protic environment can enhance photochemical activity.[7]

It is crucial to consider the specific nature of your photolabile group. For example, with nitroaromatic compounds, the effect of solvent polarity can sometimes be minimal, with exceptions where strong interactions between the solvent and the excited state of the molecule can dramatically increase reactivity.[8][9]

Q2: I'm observing low cleavage yields. Could the "cage effect" be the culprit, and how is it related to the solvent?

Yes, the "cage effect" is a common reason for low quantum yields in photocleavage reactions that proceed through a radical pair intermediate.[10][11][12][13][14] After the initial light-induced bond cleavage, the resulting radical fragments are momentarily trapped in a "cage" of surrounding solvent molecules.[10]

Within this cage, the radicals can either recombine to reform the starting material (geminate recombination), which is an unproductive pathway, or they can diffuse apart and escape the cage to react as desired.[10][13] The efficiency of cage escape is highly dependent on the viscosity of the solvent.[10][11][12]

  • High Viscosity Solvents: Increase the residence time of the radical pair within the solvent cage, thus favoring recombination and lowering the overall photocleavage yield.[12][15]

  • Low Viscosity Solvents: Facilitate the diffusion of the radical fragments out of the cage, leading to a higher probability of productive reactions.[10]

Therefore, if you are experiencing low yields, consider using a less viscous solvent to enhance the cage escape of the reactive intermediates.

Q3: Can hydrogen bonding with the solvent interfere with my photocleavage reaction?

Absolutely. Hydrogen bonding interactions between the solvent and the photosensitive molecule can have a profound impact on the photocleavage efficiency.[16][17][18][19] These interactions can alter the electronic and steric environment of the chromophore, influencing its photophysical properties and the reaction pathway.[16][17]

For example, intramolecular hydrogen bonding within the photosensitive molecule itself can be a key factor controlling the reaction, and the solvent can modulate the strength of this internal hydrogen bond.[16][17][20] Protic solvents, which are hydrogen bond donors (e.g., alcohols, water), can form intermolecular hydrogen bonds with the substrate. This can either facilitate or hinder the photocleavage process depending on the specific mechanism.[1][2] In some systems, transient hydrogen bonding of a carbonyl group to a protic solvent can modify the excited-state dynamics.[1][2]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental issues.

Problem 1: Low or No Photocleavage Yield

You've irradiated your sample according to the protocol, but analysis (e.g., by HPLC, NMR) shows a low conversion to the desired cleaved product.

Initial Diagnostic Questions:
  • Is your light source appropriate? Confirm the wavelength and intensity of your light source are suitable for the photolabile group you are using.[21] Many common linkers, like o-nitrobenzyl, are cleaved efficiently with near-UV light.[22]

  • Is your compound degrading? Photodegradation of the starting material or the product can be a competing process.[23] Analyze your reaction mixture for unexpected byproducts.

  • Is the reaction simply slow? Increase the irradiation time and monitor the reaction progress at several time points.[24][25]

Solvent-Specific Troubleshooting Steps:
  • Evaluate Solvent Polarity: The stability of intermediates and transition states in a photocleavage reaction can be highly dependent on the solvent's polarity.[3][4] If your reaction involves polar intermediates, a more polar solvent might increase the cleavage efficiency. Conversely, for less polar intermediates, a nonpolar solvent could be more suitable.

  • Decrease Solvent Viscosity to Mitigate Cage Effects: If your photocleavage proceeds via a radical mechanism, the cage effect could be limiting your yield.[10][12]

    • Action: Switch to a solvent with a lower viscosity. For example, if you are using glycerol, try switching to methanol or acetonitrile.

  • Consider the Role of Hydrogen Bonding:

    • Protic vs. Aprotic Solvents: If your molecule has hydrogen bond accepting or donating groups, the choice between a protic (e.g., methanol, ethanol) and an aprotic solvent (e.g., acetonitrile, THF) can be critical.[7] Intermolecular hydrogen bonding with a protic solvent could either stabilize a key intermediate, facilitating the reaction, or it could create an energy barrier.[1][2]

    • Experiment: Screen a small set of solvents with varying hydrogen bonding capabilities.

Experimental Protocol: Solvent Screening for Improved Yield
  • Prepare identical, small-scale reaction mixtures of your photocleavable compound.

  • Dissolve each in a different solvent from the screening set (see table below).

  • Irradiate all samples simultaneously under identical conditions (light source, temperature, concentration).

  • After a fixed time, quench the reactions and analyze the yield of the cleaved product by a suitable analytical method (e.g., HPLC, LC-MS).

  • Compare the results to identify the optimal solvent or a promising class of solvents for further optimization.

Table 1: Suggested Solvents for Initial Screening

SolventPolarity (Dielectric Constant)Viscosity (cP at 20°C)Hydrogen Bonding
Hexane1.890.31Non-polar, Aprotic
Toluene2.380.59Non-polar, Aprotic
Dichloromethane (DCM)9.080.44Polar, Aprotic
Tetrahydrofuran (THF)7.580.55Polar, Aprotic
Acetonitrile (MeCN)37.50.37Polar, Aprotic
Methanol (MeOH)32.70.59Polar, Protic
Water80.11.00Polar, Protic

Data sourced from various chemical property databases.[26][27][28][29]

Problem 2: Slow Reaction Rate

The photocleavage reaction is proceeding, but it takes an impractically long time to reach a satisfactory yield.

Causality and Troubleshooting:

A slow reaction rate can be due to a low quantum yield of photolysis, which is directly influenced by the solvent environment. The solvent can affect the lifetime of the excited state and the efficiency of the bond-breaking step.

  • Optimize Solvent Polarity for Excited State Reactivity: The nature of the excited state (e.g., n,π* vs. π,π) can be influenced by solvent polarity, which in turn affects its reactivity.[1][30] For instance, polar solvents tend to stabilize π,π states.[30]

  • Investigate Protic vs. Aprotic Effects: Proton transfer from or to the solvent can be a key step in some photocleavage mechanisms.[31] If your mechanism involves proton transfer, a protic solvent may be necessary to achieve a reasonable reaction rate.

  • Check for Quenching: Some solvents or impurities can quench the excited state of your molecule, deactivating it before it has a chance to react. Ensure you are using high-purity, spectroscopy-grade solvents.

Problem 3: Formation of Side Products

Your reaction mixture shows the formation of significant amounts of unintended byproducts, complicating purification and reducing the yield of the desired product.

Causality and Troubleshooting:

The solvent can influence the reaction pathway, leading to different products. For example, in non-nucleophilic solvents, certain photolabile groups might yield one set of side products, while in the presence of a nucleophilic solvent like methanol, different byproducts may be formed.[30][31]

  • Solvent Reactivity: Consider if your solvent could be reacting with any of the intermediates. For example, a nucleophilic solvent like an alcohol could potentially react with a carbocation intermediate.

  • Radical Reactions with the Solvent: If your photocleavage involves radical intermediates, they might abstract a hydrogen atom from a susceptible solvent molecule, leading to undesired products.[31]

  • Control Reaction Pathways: By carefully selecting a non-reactive solvent, you can often minimize the formation of side products. For instance, if you suspect your intermediates are reacting with a protic solvent, switching to an aprotic solvent of similar polarity might solve the issue.

Section 3: Visualizing Key Concepts

The Jablonski Diagram and Solvent Effects

The following diagram illustrates how a solvent can influence the different de-excitation pathways of a photo-excited molecule.

Jablonski cluster_0 Electronic States S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Solvent can influence rate) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Solvent can influence rate) Cleavage Products Cleavage Products S1->Cleavage Products Photocleavage (Solvent affects efficiency) T1->S0 Phosphorescence T1->Cleavage Products Photocleavage (Solvent affects efficiency)

Caption: Jablonski diagram illustrating the influence of the solvent on various photophysical and photochemical pathways.

The Solvent Cage Effect

This diagram illustrates the competing pathways of recombination and cage escape for a radical pair generated during photocleavage.

CageEffect Start R-X + hν Cage Solvent Cage [R• •X] Start->Cage Photocleavage Recombination R-X (Starting Material) Cage:f0->Recombination Geminate Recombination (Favored in viscous solvents) Escape R• + X• (Cage Escape) Cage:f0->Escape Diffusion (Favored in non-viscous solvents) Products Cleavage Products Escape->Products

Caption: The solvent cage effect, showing the competition between recombination and cage escape.

References

  • Arai, T. (n.d.). Effect of Intramolecular Hydrogen Bonding on Photocleavage Reaction of (3-Benzazolyl-2-hydroxy-5-methylphenyl) Methyl Acetate.
  • Honda, T., Ishida, Y., & Arai, T. (2016). Effect of Intramolecular Hydrogen Bonding on Photocleavage Reaction of (3-Benzazolyl-2-hydroxy-5-methylphenyl) Methyl Acetate. [Source not available].
  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research.
  • [Source not available]. (n.d.). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. NIH.
  • [Source not available]. (2022). Photocleavage-based Photoresponsive Drug Delivery. Photochemistry and Photobiology.
  • Givens, R. S., & Klán, P. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. PubMed.
  • [Source not available]. (n.d.). Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. PMC.
  • Honda, T., Ishida, Y., & Arai, T. (2016). Control of Photocleavage Reaction by Intramolecular Hydrogen Bonding in (3-Benzoxazolyl-2-hydroxy-5-methylphenyl)methyl Acetate. Semantic Scholar.
  • [Source not available]. (n.d.). Photocleavage‐based Photoresponsive Drug Delivery. ResearchGate.
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  • [Source not available]. (n.d.). A Modern Approach to the Cage Effect in Liquids. Juniper Publishers.
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minimizing phototoxicity in biological applications of caged compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Phototoxicity in Live-Cell Experiments

Welcome to the technical support center for researchers utilizing caged compounds. As Senior Application Scientists, we understand that the power of photorelease technology comes with the critical responsibility of ensuring experimental integrity. A primary challenge in this field is phototoxicity—light-induced damage that can compromise cellular health and confound results.

This guide is designed to provide you with a deep understanding of the causes of phototoxicity and to offer practical, field-proven strategies for its mitigation. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to design robust, reliable, and reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering potential phototoxicity.

Q1: What is phototoxicity in the context of caged compounds?

A1: Phototoxicity is cellular damage or death resulting from the interaction of light with a photosensitizing molecule—in this case, the caged compound or its photolabile protecting group (PPG).[1][2] The uncaging light source, particularly high-energy UV light, can trigger the formation of cytotoxic molecules, primarily reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA.[3][4][5][6] This is a non-immunologic reaction that is distinct from the intended biological effect of the released molecule.[7]

Q2: What are the common signs of phototoxicity in my cell culture or tissue sample?

A2: Phototoxicity can manifest in a spectrum of cellular responses, from subtle to severe. It is crucial to monitor your samples for these indicators:

  • Morphological Changes: Look for cell blebbing, vacuolization, rounding, or detachment from the substrate.

  • Functional Impairment: This can include altered mitochondrial function, changes in proliferation rates, or unexpected fluctuations in signaling pathways (e.g., artifactual calcium signals).[1]

  • Synaptic Rundown: In neuroscience applications, a gradual decrease in the response to repeated uncaging can indicate phototoxic effects rather than synaptic depression.[8][9]

  • Outright Cell Death: In severe cases, you will observe apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[1][3]

Q3: My experiment uses a standard nitrobenzyl-caged compound with UV light. Is phototoxicity inevitable?

A3: Not inevitable, but it is a significant risk that must be actively managed. Traditional nitroaromatic cages (like MNI or CDNI) are activated by near-UV light (340-380 nm), a range known to be potentially damaging to cells.[3][8] However, the power levels and exposure times required for many biological experiments can be kept below the phototoxic threshold.[8] The key is to perform rigorous control experiments to determine the safe illumination window for your specific cell type and experimental setup.

Q4: What is the fundamental difference between one-photon (1P) and two-photon (2P) uncaging?

A4: The primary difference lies in how the caging chromophore is excited.

  • One-Photon (1P) Uncaging: A single, high-energy photon (e.g., UV or blue light) is absorbed to break the bond and release the active molecule. This excitation occurs along the entire light path through the sample.[10]

  • Two-Photon (2P) Uncaging: Two lower-energy, longer-wavelength photons (e.g., near-infrared, NIR) are absorbed almost simultaneously to achieve the same excitation. This is a non-linear process that requires a high photon density, which only occurs at the precise focal point of the laser.[3][11]

Q5: Why is two-photon (2P) uncaging considered superior for reducing phototoxicity?

A5: Two-photon excitation offers several critical advantages that collectively minimize phototoxicity.[1][3]

  • Localized Excitation: Uncaging is confined to a tiny femtoliter-scale focal volume, protecting the rest of the cell from harmful radiation.[3][10]

  • Reduced Scattering: The longer NIR wavelengths (e.g., 720-900 nm) scatter less within biological tissue, allowing for a sharper focus and deeper penetration.[1][3]

  • Lower Photon Energy: The individual NIR photons are less energetic than UV photons, reducing the risk of off-target damage.[1]

The diagram below illustrates the fundamental difference in the excitation volume between these two modalities.

Caption: 1P vs. 2P Excitation Volume.

Section 2: In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to diagnosing and solving phototoxicity issues.

Problem: I observe acute cell death or significant morphological changes immediately after uncaging.

Possible CauseRecommended Solution & Rationale
Excessive Light Dosage Solution: Systematically reduce laser power and/or illumination duration. Rationale: The total number of photons delivered to your sample is the primary driver of phototoxicity. It is essential to find the minimum photon dose that yields a sufficient biological response. This threshold must be determined empirically for each cell type and caged compound.[8][9]
Inappropriate Wavelength Solution: If using a UV laser (e.g., 355 nm), try shifting to a longer wavelength like 405 nm if your cage has sufficient absorbance there.[12][13] If possible, switch to a two-photon excitation system using NIR light (720-900 nm).[3][14] Rationale: Shorter wavelength UV light has higher energy and is more readily absorbed by endogenous cellular chromophores, leading to off-target damage. Longer wavelengths are generally less phototoxic.[15]
Highly Sensitive Cell Type Solution: In addition to optimizing light dose, consider supplementing the imaging medium with antioxidants like ascorbic acid or rutin.[16] Rationale: Some cell types, particularly stem cells or primary neurons, are inherently more sensitive to oxidative stress.[10] Antioxidants can help neutralize the ROS generated during illumination, providing a buffer against phototoxic damage.[16]

Problem: My uncaging efficiency is low, forcing me to use high laser power, which then causes phototoxicity.

Possible CauseRecommended Solution & Rationale
Low Quantum Yield of Cage Solution: Switch to a caged compound with a higher quantum yield or a larger two-photon cross-section. For example, for glutamate uncaging, CDNI-Glu is ~5 times more efficient than MNI-Glu.[8][14] For visible light uncaging, DEAC450-caged compounds are highly efficient.[17][18] Rationale: A more efficient cage requires fewer photons to release the same amount of active molecule. This allows you to use significantly lower (and safer) light levels to achieve the desired biological effect, directly reducing phototoxicity.[8][9]
Wavelength Mismatch Solution: Ensure your laser wavelength is optimally matched to the absorption spectrum of the caged compound. For 2P uncaging, the optimal wavelength is often, but not always, double the 1P absorption maximum.[14] Rationale: Using a sub-optimal wavelength means more energy is wasted and must be compensated for by increasing laser power, which increases phototoxicity.
Inner Filter Effect Solution: For extracellular uncaging with high concentrations (>0.5 mM) of a UV-absorbing cage, switch to a longer wavelength (e.g., 405 nm) where the bulk solution absorbs less light. Rationale: At high concentrations, the caged compound in the solution between the objective and the focal plane can absorb most of the uncaging light, preventing it from reaching the target. This is less of a problem at longer wavelengths where the extinction coefficient is lower.[13]

The following workflow provides a decision-making framework for troubleshooting phototoxicity.

TroubleshootingWorkflow start Start: Observe signs of phototoxicity (e.g., cell stress, death, artifactual response) control1 Control 1: Illuminate sample WITHOUT caged compound (Same light dose) start->control1 q1 Is there still phototoxicity? control1->q1 solution1 YES: Light dose is the primary problem. 1. Reduce laser power/duration. 2. Switch to longer wavelength (e.g., 405nm or 2-photon NIR). 3. Add antioxidants to media. q1->solution1 Yes control2 NO: Light dose alone is safe. Proceed to Control 2: Apply caged compound WITHOUT illumination. q1->control2 No q2 Is the caged compound biologically active (agonist/antagonist) or toxic on its own? control2->q2 solution2 YES: The caged compound is not inert. 1. Lower the compound concentration. 2. Screen for a different, more inert caged version of your molecule. q2->solution2 Yes conclusion NO: The phototoxicity arises from the photochemical reaction itself. 1. Use a more efficient cage (higher quantum yield) to lower the required light dose. 2. Switch to 2-photon uncaging to limit reaction volume. q2->conclusion No

Caption: A workflow for diagnosing phototoxicity.

Section 3: Essential Experimental Protocols

Trustworthy data can only be built upon a foundation of rigorous validation. The following protocols are designed to be self-validating systems for assessing and minimizing phototoxicity.

Protocol 1: Determining the Phototoxicity Threshold

Objective: To empirically determine the maximum illumination parameters (power and duration) that your sample can tolerate without showing signs of phototoxicity.

Methodology:

  • Prepare Samples: Plate your cells or prepare your tissue slices as you would for the actual uncaging experiment.

  • Establish a Health Metric: Choose a sensitive and quantifiable measure of cell health.

    • For Electrophysiology: Monitor a stable electrophysiological parameter like resting membrane potential or input resistance. A significant change post-illumination indicates stress.[8]

    • For Imaging: Use a live/dead viability assay (e.g., Calcein-AM/Propidium Iodide) or a fluorescent reporter for apoptosis (e.g., Caspase-3 sensor).

  • Create a Light-Dose Matrix: Design a grid of experimental conditions, varying laser power (e.g., from 5% to 100% of maximum) and illumination duration (e.g., 1 ms to 500 ms).

  • Systematic Illumination (Control): Illuminate different regions of your sample according to the matrix without any caged compound present. This isolates the effect of the light itself.

  • Quantify and Analyze: After a set recovery period (e.g., 30 minutes), apply your health metric and quantify the results.

  • Plot the Threshold: Create a plot of cell viability/function vs. laser power and duration. The "safe harbor" is the range of parameters that show no significant difference from un-illuminated control cells. This is your operating window.

  • Self-Validation: Repeat the experiment using the determined "maximum safe" parameters multiple times on the same cell. The absence of rundown or decline in the health metric validates your threshold.[9]

Protocol 2: Control Experiments for Uncaging

Objective: To definitively attribute the observed biological effect to the photoreleased molecule, not to an artifact of the process.

Methodology: For every uncaging experiment, you MUST perform the following three controls:

  • Control A: Light Only:

    • Procedure: Illuminate the sample using the exact same laser parameters as your experiment, but in the absence of the caged compound.[19]

    • Expected Result: No biological response.

    • If a Response Occurs: This indicates your illumination is causing a phototoxic artifact. You must return to Protocol 1 and reduce your light dose.

  • Control B: Caged Compound Only:

    • Procedure: Perfuse the sample with the caged compound at the final experimental concentration, but do not illuminate with the uncaging laser.[20]

    • Expected Result: No biological response.

    • If a Response Occurs: The caged compound itself is not biologically inert; it may be acting as an agonist or antagonist at its receptor.[8][20] You must lower its concentration or find a different, more inert caged version.

  • Control C: Post-Uncaging Byproduct Control:

    • Procedure: Fully photolyze a stock solution of your caged compound in a cuvette. Then, perfuse your sample with this solution containing the released molecule and the photolysis byproducts.

    • Expected Result: The biological response should match the application of the pure, uncaged molecule.

    • If a Discrepancy Occurs: The photolysis byproducts may have their own biological activity, which could be confounding your results.[19] This is a known issue when releasing very high concentrations of the caged molecule.

Section 4: Best Practices & Advanced Strategies

Proactive experimental design is the most effective way to prevent phototoxicity.

Choosing the Right Photolabile Protecting Group (PPG)

The choice of the "cage" is as important as the molecule it carries. Modern PPGs are engineered for greater efficiency and compatibility with live-cell experiments.

PPG FamilyCommon ExamplesOptimal Wavelength (1P / 2P)Key Advantages & Considerations
Nitroindolinyl MNI, CDNI~350-380 nm / ~720-740 nmAdvantages: Well-characterized, fast release kinetics. CDNI is significantly more 2P-efficient than MNI.[8][14] Considerations: Requires UV/near-UV light, potential for phototoxicity must be carefully controlled.
Coumarin-based DEAC, DEAC450~375-450 nm / ~720-900 nmAdvantages: Uncaged with longer, less damaging visible or NIR light. High quantum yields. DEAC450 allows for 2P uncaging at 900 nm, providing excellent wavelength orthogonality with nitroaromatics at 720 nm.[17][18][21] Considerations: Can sometimes be fluorescent, requiring careful selection of imaging channels.
Ruthenium-Bipyridyl RuBi~450-475 nm / Not idealAdvantages: Uncaged with blue light, far from the UV range.[18] Considerations: Generally lower quantum yields compared to newer coumarin cages, requiring higher light doses.
The Power of Wavelength Orthogonality

A key advantage of modern PPGs like DEAC450 is the ability to perform "two-color" uncaging. By pairing a nitroaromatic cage (e.g., CDNI-Glutamate, uncaged at 720 nm) with a coumarin cage (e.g., DEAC450-GABA, uncaged at 900 nm), you can independently release two different biomolecules in the same preparation with minimal crosstalk, opening up sophisticated experimental designs.[17][18][22]

TwoColorUncaging cluster_lasers Light Sources cluster_cages Caged Compounds in Sample cluster_release Selective Photorelease laser1 720 nm Laser cage1 CDNI-Glutamate (Absorbs at 720 nm) laser1->cage1 excites cage2 DEAC450-GABA (Absorbs at 900 nm) laser1->cage2 minimal excitation laser2 900 nm Laser laser2->cage1 minimal excitation laser2->cage2 excites release1 Released Glutamate cage1->release1 releases release2 Released GABA cage2->release2 releases

Caption: Wavelength orthogonality in two-photon uncaging.

References
  • Ellis-Davies, G. C. R. (2011). Two-photon uncaging: New prospects in neuroscience and cellular biology.
  • Ge, L., et al. (2024). Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. Chemical Science. [Link]
  • Royal Society of Chemistry. (2024). Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. RSC Publishing. [Link]
  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Israel Journal of Chemistry. [Link]
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols. [Link]
  • Ellis-Davies, G. C. R. (2018). Phototoxicity thresholds for 2-photon uncaging on neurons.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: Photorelease technology for control of cellular chemistry and physiology.
  • Danylchuk, D., et al. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics. [Link]
  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods. [Link]
  • Ogden, D., et al. (2009).
  • Howard-Jones, A. R., et al. (2006).
  • Knor, G., et al. (2022). Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Sensors. [Link]
  • Piant, S., Bolze, F., & Specht, A. (2012). Two-photon uncaging, from neuroscience to materials.
  • Howard-Jones, A. R., et al. (2006). Cryophotolysis of a caged oxygen compound for use in low temperature biological studies. Photochemical & Photobiological Sciences. [Link]
  • Ellis-Davies, G. C. R. (2013). Useful caged compounds for cell physiology. Accounts of Chemical Research. [Link]
  • Stawarski, M., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCr Journals. [Link]
  • Amatrudo, J. M., et al. (2014). Wavelength-selective one- and two-photon uncaging of GABA. PubMed. [Link]
  • Blakeburn, R. (2011). Capturing compounds in cages for chemical control. RSC Blogs. [Link]
  • Olson, J. P., et al. (2013). Optically Selective Two-photon Uncaging of Glutamate at 900 nm. Journal of the American Chemical Society. [Link]
  • Amatrudo, J. M., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Chemical Neuroscience. [Link]
  • Matera, C., et al. (2021). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI. [Link]
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it.
  • Ellis-Davies, G. C. R. (2014). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience. [Link]
  • Walker, J. W., & Trentham, D. R. (1994). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA). [Link]
  • Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]
  • DermNet. (n.d.). Drug-induced Photosensitivity. DermNet. [Link]
  • Medscape. (2023). Drug-Induced Photosensitivity. Medscape. [Link]
  • Onselen, J., et al. (2023). The phenomenon of phototoxicity and long-term risks of commonly prescribed and structurally diverse drugs. PubMed Central. [Link]
  • Wolska, H., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI. [Link]
  • Ujváry, A., et al. (2021).

Sources

Technical Support Center: Enhancing Aqueous Solubility of Nitrobenzyl-Caged Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for tackling one of the most common challenges in the application of photoremovable protecting groups: poor aqueous solubility of nitrobenzyl-caged molecules.

Troubleshooting and FAQs

This section directly addresses common issues encountered during experimental work.

Q1: My nitrobenzyl-caged compound, which dissolved perfectly in DMSO, crashed out of solution when I added it to my aqueous buffer. What happened and what should I do first?

A: This is a classic solubility problem. The nitrobenzyl cage is inherently hydrophobic, and while your parent molecule might be soluble, the addition of the cage can dramatically decrease its aqueous solubility.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it does not sufficiently increase the aqueous solubility of the compound itself. When the DMSO concentration is diluted below a critical threshold by your aqueous buffer, the compound precipitates.

Immediate Troubleshooting Steps:

  • Confirm Precipitation: Ensure the cloudy appearance is indeed your compound precipitating and not a reaction with the buffer components. Centrifuge a small sample; if a pellet forms, it's likely your compound.

  • Increase Co-solvent (with caution): You can try to re-dissolve the compound by preparing your final solution with a higher percentage of DMSO. However, be aware that DMSO concentrations above 0.5-1% can have significant, often undesirable, effects on biological systems (e.g., cell membranes, enzyme activity). This is a temporary fix, not a robust solution.

  • Lower the Concentration: Attempt the experiment at the lowest feasible concentration of your caged compound. You might be operating above its solubility limit.

If these simple steps are insufficient or incompatible with your experimental design, you will need to employ a more robust solubilization strategy, as detailed in the sections below.

Q2: I need to use my caged compound for in vivo studies. Which solubilization strategies are most suitable?

A: For in vivo applications, biocompatibility is paramount. The ideal strategy should not only solubilize the compound but also be non-toxic and not interfere with the biological activity or the uncaging process.

  • Highly Recommended: Covalent modification of the cage with ionizable groups like carboxylates is often the best approach.[3] These modifications can significantly increase intrinsic solubility and are generally well-tolerated biologically. The α-carboxy-2-nitrobenzyl (CNB) cage is a prime example known for good water solubility.

  • Good Alternative: Formulation with modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a widely accepted method in pharmaceutical development to improve the solubility and bioavailability of hydrophobic drugs.[4][5]

  • Use with Caution: PEGylation is also a viable strategy but requires careful characterization to ensure the PEG chain does not sterically hinder the molecule's function or its interaction with the target.[6]

  • Avoid: High concentrations of organic co-solvents like DMSO should be avoided for systemic in vivo applications due to potential toxicity.

Q3: Will modifying the nitrobenzyl cage to increase solubility affect its photochemical properties?

A: Yes, absolutely. This is a critical consideration. The electronic environment of the nitrobenzyl ring directly influences the efficiency and rate of photolysis.

  • Electron-donating groups (like methoxy groups in the DMNB cage) tend to red-shift the absorption maximum (a desirable trait), but often decrease the quantum yield of uncaging.[7]

  • Electron-withdrawing groups can have complex effects. For example, introducing a second carboxyl group can either slow down or speed up release depending on its position on the aromatic ring.[3] A carboxyl group at the 5-position was found to maintain high hydrophilicity while enabling a faster release rate compared to the 4-position counterpart.[3]

Crucial Advice: Any new, modified caged compound must be photochemically characterized to determine its absorption spectrum, quantum yield (Φ), and uncaging rate to ensure it still meets your experimental requirements.

Q4: How do I choose between a covalent chemical modification and a non-covalent formulation strategy?

A: The choice depends on your experimental context, synthetic capabilities, and the specific molecule being caged. Use the following decision workflow to guide your choice.

G start Is my caged compound solubility insufficient? cosolvent Try minimal co-solvent (<1% DMSO/EtOH). Is this sufficient & compatible? start->cosolvent success Proceed with Experiment cosolvent->success Yes choice Need a robust solution. Do I have synthetic chemistry capabilities? cosolvent->choice No covalent Covalent Modification choice->covalent Yes noncovalent Non-Covalent Formulation choice->noncovalent No / Prefer not carboxy Add Ionizable Groups (-COOH, -SO3H) (High Impact, Re-synthesis) covalent->carboxy peg PEGylation (Increases Size, Biocompatible) covalent->peg cyclo Cyclodextrin Complexation (Simple, Biocompatible) noncovalent->cyclo nano Nanoparticle Encapsulation (Advanced Drug Delivery) noncovalent->nano

Caption: Decision workflow for selecting a solubilization strategy.

Core Concepts: The Root of the Solubility Problem

The parent ortho-nitrobenzyl (o-NB) group is an aromatic hydrocarbon, making it inherently nonpolar and hydrophobic. When you attach this group to your molecule of interest (the substrate), you are significantly increasing the compound's nonpolar surface area. This favors self-aggregation in aqueous media and precipitation over solvation by water molecules. For a compound to dissolve, the energy gained from water-solute interactions must overcome the energy of the compound's crystal lattice and the disruption of water-water hydrogen bonds. Hydrophobic compounds like the basic nitrobenzyl cage do not interact favorably with water, leading to poor solubility.[2] The challenge is to tip this energetic balance in favor of dissolution.

Strategies for Increasing Aqueous Solubility

We can broadly classify the methods into two categories: permanently altering the caged molecule itself (Chemical Modification) or using an external agent to help it dissolve (Formulation Strategies).

A. Chemical Modification of the Caging Group

This approach involves re-designing the photolabile group to include hydrophilic functionalities. This is often the most robust solution as it addresses the intrinsic property of the molecule.

G cluster_covalent Chemical Modification Sites on a Nitrobenzyl Cage nb alpha_label α-Position: -COOH (e.g., CNB) alpha_label->nb pos5_label Position 5: -OCH2COOH (e.g., CMNB) -COOH pos5_label->nb pos4_label Position 4: -SO3H (Sulfonate) -PEG Chain pos4_label->nb

Caption: Key sites for introducing hydrophilic groups on the nitrobenzyl cage.
1. Introduction of Ionizable Groups (Carboxylates & Sulfonates)

Principle: Adding strongly acidic groups like carboxylic acids (-COOH) or sulfonic acids (-SO₃H) is the most effective way to increase water solubility.[8] At neutral pH, these groups deprotonate to form negatively charged carboxylates (-COO⁻) or sulfonates (-SO₃⁻). This charge allows for strong ion-dipole interactions with water and enables the formation of highly soluble salts (e.g., sodium or potassium salts).

Common Examples:

  • α-carboxy-2-nitrobenzyl (CNB): This cage has a carboxyl group on the benzylic carbon (the "α-position"). It is well-established and provides good water solubility.

  • 5-carboxymethoxy-2-nitrobenzyl (CMNB): Features a carboxymethoxy group on the aromatic ring, which also confers significant water solubility.

  • α,5-dicarboxy-2-nitrobenzyl: This cage includes two carboxyl groups, leading to very high hydrophilicity while maintaining favorable photolysis kinetics.[3]

2. Introduction of Polar, Non-Ionizable Groups (PEGylation)

Principle: PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule.[9] PEG is a highly water-soluble, non-toxic, and non-immunogenic polymer.[10] Attaching a PEG chain increases the molecule's hydrodynamic volume and overall hydrophilicity, effectively creating a "shell" of water molecules around the compound, which enhances its solubility.[6][11]

Method: PEGylation typically requires a reactive "handle" on the caged compound, such as an amine or hydroxyl group, which can be coupled to an activated PEG reagent (e.g., PEG-NHS ester).[9][12]

B. Formulation & Encapsulation Strategies

These methods use excipients or carrier molecules to solubilize the existing, unmodified caged compound without altering its chemical structure.

1. Cyclodextrin Complexation

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] The hydrophobic nitrobenzyl portion of the caged compound can become encapsulated within the CD's nonpolar cavity, forming a "host-guest" inclusion complex.[15] The outside of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water.[4]

Commonly Used CDs:

  • β-Cyclodextrin (β-CD): Widely used, but has limited water solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified CD with much higher aqueous solubility and an improved safety profile, making it very common in pharmaceutical formulations.[4][5]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity.[13]

2. Co-Solvent Systems

Principle: A co-solvent is a water-miscible organic solvent that, when added to water, alters the polarity of the bulk solvent system. Solvents like DMSO, ethanol, or propylene glycol can disrupt water's hydrogen bond network and create a more favorable environment for dissolving hydrophobic compounds.[16]

Limitations: This is often the simplest but least robust method. As noted in the FAQ, the compound can precipitate upon dilution. Furthermore, the co-solvent itself can interfere with biological assays, making this approach unsuitable for many applications.[17]

3. Nanoparticle Encapsulation

Principle: For advanced drug delivery, the hydrophobic caged compound can be encapsulated within nanoparticles made from biocompatible polymers like polylactic-co-glycolic acid (PLGA) or polyvinylpyrrolidone (PVP).[18][19] Techniques such as co-precipitation or solvent exchange are used to trap the drug within a polymeric matrix, creating a stable, water-dispersible formulation.[18][20] This is typically reserved for therapeutic applications requiring controlled or targeted release.

Summary of Solubilization Strategies

StrategyPrinciple of ActionImpact on PhotochemistryProsCons
Carboxylation / Sulfonation Covalent addition of ionizable groups increases polarity and allows salt formation.[3][8]Can alter λmax and quantum yield; requires re-characterization.[3]High and permanent solubility increase; generally biocompatible.Requires chemical re-synthesis and purification of the caged compound.
PEGylation Covalent attachment of hydrophilic PEG polymer chains.[9]Generally minimal, but steric hindrance is possible.Increases solubility and in vivo circulation time; low toxicity.[6]Increases molecular weight; may sterically hinder biological activity; requires synthesis.
Cyclodextrin Complexation Non-covalent encapsulation of the hydrophobic cage within the CD's cavity.[13][14]Minimal; may slightly protect the cage from hydrolysis.Simple to prepare; biocompatible (esp. HP-β-CD); no chemical modification needed.[4]Increases formulation complexity; potential for competitive displacement of the guest molecule.
Co-Solvents Reduces the polarity of the aqueous medium.[16]Can affect quantum yield and byproduct formation.Very simple to implement for initial screening.Compound may precipitate on dilution; solvent may be toxic or interfere with the assay.[17]
Nanoparticle Encapsulation Physical entrapment within a polymer matrix.[19]Can cause light scattering, affecting uncaging efficiency.High drug loading possible; enables controlled release.Complex formulation; requires specialized equipment; mainly for drug delivery applications.

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a stock solution of a hydrophobic caged compound using HP-β-CD via the co-precipitation method.[15]

Materials:

  • Hydrophobic nitrobenzyl-caged compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q)

  • Volatile organic solvent in which the caged compound is soluble (e.g., Ethanol, Acetone)

  • Vortex mixer, magnetic stirrer, rotary evaporator (or vacuum line)

Methodology:

  • Determine Molar Ratio: Start with a molar ratio of 1:1 (Caged Compound:HP-β-CD). This can be optimized later (e.g., 1:2, 1:5) if solubility is still insufficient.

  • Dissolve Components:

    • Accurately weigh the caged compound and dissolve it in a minimal amount of the chosen organic solvent in a round-bottom flask.

    • In a separate container, accurately weigh the corresponding molar amount of HP-β-CD and dissolve it in the desired final volume of high-purity water. Gentle warming (40-50°C) and stirring can aid dissolution.

  • Combine Solutions: Slowly add the caged compound solution (in organic solvent) dropwise to the aqueous HP-β-CD solution while vigorously stirring. A fine precipitate of the inclusion complex may form.

  • Equilibrate: Continue to stir the mixture at room temperature for 12-24 hours to allow for the complete formation of the inclusion complex. The flask should be sealed to prevent solvent evaporation.

  • Remove Organic Solvent: Remove the organic co-solvent under reduced pressure using a rotary evaporator. This step is critical. The goal is to obtain a clear aqueous solution.

  • Clarify and Sterilize: If any non-complexed material has precipitated, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and collect the clear supernatant. For biological experiments, sterile-filter the final solution through a 0.22 µm filter.

  • Confirm Concentration: Use UV-Vis spectrophotometry to measure the absorbance of the final solution at the λmax of your caged compound and use a standard curve (prepared in a solubilizing solvent like DMSO) to determine the final concentration.

Protocol 2: General Synthesis of an α-Carboxy-Nitrobenzyl (CNB) Caged Alcohol/Phenol

This protocol outlines a representative synthesis for caging an alcohol or phenol (R-OH) with a CNB photolabile group, adapted from general principles.[21]

Materials:

  • 2-Bromo-2-(2-nitrophenyl)acetic acid

  • The alcohol/phenol to be caged (R-OH)

  • A non-nucleophilic base (e.g., Proton-Sponge®, DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Standard organic chemistry glassware and purification equipment (silica gel chromatography)

Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol/phenol (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Addition of Caging Reagent: In a separate flask, dissolve 2-bromo-2-(2-nitrophenyl)acetic acid (1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirring alcohol/base mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the desired caged compound. The carboxylic acid on the CNB group provides a useful handle for purification.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The aqueous solubility of the final product can be tested by attempting to dissolve it in a buffered aqueous solution (e.g., PBS at pH 7.4). If the carboxylic acid is present, the compound should exhibit significantly enhanced solubility compared to its non-carboxylated analogue.

References

  • Al-Kassas, R., et al. (2016). A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles. PubMed.
  • IJCRT. (n.d.). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Crini, G., et al. (2024). Cyclodextrins: Properties and Applications. PMC - NIH.
  • Fournier, L., et al. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate.
  • Zolnik, B. S., & Burgess, D. J. (2008). Principles of encapsulating hydrophobic drugs in PLA/PLGA microparticles. PubMed.
  • Arai, T. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate.
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Validation & Comparative

A Comparative Guide to the HPLC Analysis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde Photochemical Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals engaged in photochemistry, reaction monitoring, and analytical chemistry.

Introduction: The Power of Light in Chemical Synthesis

In the precise world of pharmaceutical development and biochemical research, the ability to control reactions in time and space is paramount. Photolabile protecting groups (PPGs), often called "caged compounds," are molecular tools that offer this control.[1][2] These groups are temporarily attached to a molecule, rendering it inactive until a pulse of light releases the "caged" compound to perform its function.[2] Among the most venerable and widely used PPGs is the 2-nitrobenzyl group, prized for its efficient cleavage upon exposure to near-UV light.[2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the photochemical cleavage of a specific caged compound: 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde . This molecule is a relevant intermediate in the synthesis of pharmacologically active compounds, such as the vasopressin receptor antagonist, Lixivaptan.[4] We will explore a robust HPLC protocol, compare it with alternative analytical strategies, and provide the technical rationale behind each methodological choice to ensure accurate and reproducible results.

The Cleavage Reaction: Releasing the Pyrrole Moiety

The central reaction involves irradiating the parent compound with UV light, typically around 340-365 nm, to break the benzyl-pyrrole bond.[5][6] The generally accepted mechanism, a Norrish Type II reaction, involves an intramolecular hydrogen abstraction by the excited nitro group, leading to an aci-nitro intermediate.[1][7][8] This transient species then rearranges to release the desired pyrrole-2-carbaldehyde and form the byproduct, 2-nitrosobenzaldehyde.

Understanding this reaction is crucial for analysis, as the goal is to separate and quantify three key components: the starting material, the liberated pyrrole, and the nitroso byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Cleavage Products A This compound B UV Light (λ ≈ 365 nm) A->B C Pyrrole-2-carbaldehyde B->C D 2-Nitrosobenzaldehyde B->D

Caption: Photochemical cleavage of the 2-nitrobenzyl protecting group.

Core Methodology: Reversed-Phase HPLC Analysis

HPLC is the premier technique for monitoring this reaction due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal, as it effectively separates compounds based on their polarity. The nonpolar stationary phase (like C18) will retain the larger, more hydrophobic starting material longer than the smaller, more polar cleavage products.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis.

1. Instrumentation and Columns:

  • System: Agilent 1200 Series HPLC or equivalent.[9]

  • Detector: Diode Array Detector (DAD) for spectral analysis and quantification.

  • Column: A C18 stationary phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for its excellent resolving power with aromatic compounds.[10]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Rationale: A buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. Formic acid helps to protonate silanol groups on the column, reducing peak tailing and ensuring sharp, symmetrical peaks for the aldehyde products. Acetonitrile is a common organic modifier providing good elution strength.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelengths:

    • 260 nm: For detection of the nitroaromatic starting material.

    • 295 nm: An optimal wavelength for pyrrole-2-carbaldehyde.

    • Rationale: Using a DAD allows for simultaneous monitoring at multiple wavelengths, which is critical because the chromophores of the reactants and products differ significantly.[3] This ensures optimal sensitivity for each component.

4. Gradient Elution Program: A gradient elution is superior to an isocratic method for this analysis because it effectively separates the polar products from the nonpolar starting material in a single run.

Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)
0.070%30%
10.030%70%
12.030%70%
12.170%30%
15.070%30%
Rationale: The run starts with a higher aqueous content to retain and resolve the early-eluting, polar products. The gradient then shifts to a higher organic content to elute the more strongly retained, nonpolar starting material. The final steps re-equilibrate the column for the next injection.
Workflow for Reaction Monitoring

G A Prepare Sample: Dissolve reaction mixture in mobile phase B Inject Sample (10 µL) A->B C Perform HPLC Separation (Gradient Elution) B->C D Detect with DAD (Monitor 260 nm & 295 nm) C->D E Integrate Peak Areas D->E F Quantify Components (Calculate % Cleavage) E->F

Caption: Standard workflow for HPLC-based reaction monitoring.

Comparative Analysis: Evaluating the Alternatives

While the described HPLC method is robust, different research needs may call for alternative approaches. Here, we compare the primary method against other analytical techniques.

TechniquePrincipleSpeedResolutionQuantitative AccuracyStructural InformationCost per Sample
HPLC (C18, Gradient) Partition ChromatographyModerateExcellentExcellentNo (requires MS)Moderate
Thin-Layer Chromatography (TLC) Adsorption ChromatographyFastLowPoor (Semi-quantitative)NoLow
Nuclear Magnetic Resonance (NMR) Nuclear Spin in B-fieldSlowN/A (No Separation)Good (with internal std.)ExcellentHigh
HPLC-MS Chromatography + Mass AnalysisModerateExcellentExcellentExcellentHigh
HPLC vs. Thin-Layer Chromatography (TLC)

TLC is often used for rapid, qualitative reaction monitoring.[11]

  • Advantages: TLC is fast, inexpensive, and requires minimal sample preparation. It can quickly confirm the disappearance of starting material and the appearance of new spots corresponding to products.

  • Disadvantages: TLC offers poor resolution compared to HPLC and is not suitable for accurate quantification.[12] Co-elution of the cleavage products is likely, making it difficult to assess reaction progress precisely.

  • Verdict: Use TLC for quick preliminary checks, but rely on HPLC for accurate kinetic studies and yield determination.

HPLC vs. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information about molecules in a solution.[13]

  • Advantages: NMR is unparalleled for structure confirmation.[13] It can definitively identify the cleavage products without the need for reference standards, provided the spectra can be unambiguously assigned. Online NMR can even be used for reaction monitoring.[14]

  • Disadvantages: NMR is significantly less sensitive than HPLC and is not a separation technique.[15] If the reaction mixture contains impurities, the spectra can become crowded and difficult to interpret. Accurate quantification requires a carefully chosen internal standard and longer acquisition times.[14]

  • Verdict: HPLC is superior for separation and quantification of reaction components. NMR is the gold standard for identifying unknown products or impurities observed in the chromatogram. The two techniques are highly complementary.[15]

Alternative HPLC Detectors: DAD vs. Mass Spectrometry (MS)
  • Diode Array Detector (DAD): Provides UV-Vis absorbance data, which is excellent for quantification when reference standards are available. It is robust and cost-effective.

  • Mass Spectrometry (MS): An HPLC-MS system provides mass-to-charge ratio data for each eluting peak. This offers definitive identification of the products without requiring standards and is invaluable for identifying unexpected byproducts.[6]

  • Verdict: For routine monitoring of a known reaction, DAD is sufficient and economical. For discovery, impurity profiling, or when reference standards are unavailable, HPLC-MS is the more powerful choice.

Logical Framework for Method Selection

G rnode rnode A What is the analytical goal? B Need accurate quantification? A->B Quantification C Need structural identification? A->C Identification D Quick check of reaction progress? A->D Qualitative Check r1 Use Gradient HPLC-DAD B->r1 Yes r2 Use TLC B->r2 No C->r1 No (Known Products) r3 Use NMR or HPLC-MS C->r3 Yes r4 Use TLC D->r4

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine and accurate analysis of this compound cleavage, a gradient reversed-phase HPLC method with DAD detection provides the optimal balance of resolution, sensitivity, and quantitative accuracy. It allows for clear separation of the starting material from its key photoproducts, enabling precise calculation of cleavage efficiency and reaction kinetics. While techniques like TLC and NMR have important roles in a chemist's toolkit, HPLC remains the workhorse for quantitative reaction monitoring. For advanced applications involving unknown byproduct identification or impurity profiling, upgrading the detection method to mass spectrometry (HPLC-MS) is the logical and superior choice. This guide provides the foundational knowledge and comparative insights necessary for researchers to select and implement the most appropriate analytical strategy for their specific objectives.

References
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A Researcher's Guide to Characterizing Photouncaging Reactions with MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and analysis of molecular interactions are paramount. Photouncaging, the light-induced release of a biologically active substance, offers unparalleled spatiotemporal control over these processes. The ability to accurately characterize the efficiency and kinetics of photouncaging reactions is crucial for their successful application. This guide provides an in-depth comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other analytical techniques for this purpose, supported by experimental data and protocols.

The Synergy of Light and Mass: Why MALDI-TOF MS for Photouncaging?

Photouncaging reactions involve the cleavage of a photolabile protecting group (PPG) from a molecule of interest upon irradiation with light of a specific wavelength.[1][2] This releases the "caged" molecule, activating its function. The challenge lies in monitoring this transformation, which often occurs rapidly and in complex biological matrices.

MALDI-TOF MS has emerged as a powerful tool for this application due to its unique advantages:

  • Speed and High Throughput: MALDI-TOF MS can analyze samples within minutes, making it ideal for monitoring the rapid kinetics of photouncaging reactions.[3][4][5]

  • Sensitivity: It offers high sensitivity, allowing for the detection of both the caged precursor and the uncaged product even at low concentrations.[6][7]

  • Soft Ionization: As a "soft" ionization technique, MALDI-TOF MS minimizes fragmentation of the analyte molecules, providing clear molecular ion peaks for both the reactant and the product.[6][8] This is crucial for unambiguous identification and quantification.

  • Tolerance to Complex Mixtures: The technique is relatively tolerant to salts and other impurities often found in biological samples, simplifying sample preparation.[6][7]

Comparative Analysis: MALDI-TOF MS vs. Alternative Techniques

While techniques like HPLC and fluorescence spectroscopy can be used to monitor photouncaging, MALDI-TOF MS offers distinct advantages.

FeatureMALDI-TOF MSHPLCFluorescence Spectroscopy
Principle Mass-to-charge ratioSeparation by polarityEmission of light
Speed Fast (minutes per sample)Slower (minutes to hours)Fast (seconds to minutes)
Information Molecular weight of all speciesRetention time and quantityIndirect measure of uncaging
Specificity High (mass accuracy)Moderate (co-elution possible)Can be low (background fluorescence)
Sample Prep SimpleMore complexCan be simple
Quantification Relative quantification is straightforward; absolute requires internal standards.[9][10][11]Well-established for absolute quantificationCan be complex to quantify accurately

As the table illustrates, MALDI-TOF MS provides direct and unambiguous detection of both the caged and uncaged species based on their distinct molecular weights, offering a significant advantage over indirect methods.

Experimental Design: A Self-Validating Protocol

The key to trustworthy results lies in a well-designed, self-validating experimental protocol. This involves careful consideration of the MALDI matrix, laser parameters, and the inclusion of appropriate controls.

The Crucial Role of the MALDI Matrix

The choice of matrix is critical in MALDI-TOF MS, as it absorbs the laser energy and facilitates the ionization of the analyte.[12] For photouncaging studies, the matrix must be chosen to avoid unintentional cleavage of the photolabile group by the MALDI laser itself, which typically operates in the UV range (e.g., 337 nm or 355 nm).[13][14][15]

  • Problem: Many common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) absorb strongly at the same wavelengths used for both MALDI and, in some cases, photouncaging.[13][14] This can lead to premature uncaging during the analysis, confounding the results.

  • Solution: Sinapinic acid (SA) is often a better choice for photolabile compounds as it has a strong absorbance near 337 nm, effectively shielding the analyte from the MALDI laser and minimizing in-source decay.[13][14]

Experimental Workflow for Characterizing a Photouncaging Reaction

The following workflow provides a robust framework for characterizing a photouncaging reaction using MALDI-TOF MS.

Caption: Experimental workflow for MALDI-TOF MS analysis of a photouncaging reaction.

Step-by-Step Protocol: Uncaging of a Protected Peptide

This protocol details the characterization of the photouncaging of a peptide protected with a common photolabile group, such as an o-nitrobenzyl group.

Materials:

  • Caged Peptide (e.g., NVOC-Gly-Phe-Ala)

  • MALDI Matrix: Sinapinic acid (SA)

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), Ultrapure water

  • MALDI Target Plate

  • UV Light Source (e.g., 365 nm LED)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the caged peptide in 50:50 ACN:water with 0.1% TFA.

    • Prepare a saturated solution of sinapinic acid in 50:50 ACN:water with 0.1% TFA.

  • Sample Spotting:

    • On a MALDI target plate, mix 1 µL of the caged peptide solution with 1 µL of the sinapinic acid solution.

    • Allow the spot to air-dry completely. This is the "time zero" (T0) sample.

    • Prepare multiple identical spots for irradiation at different time points.

  • Photouncaging:

    • Place the MALDI plate under the UV light source.

    • Irradiate the spots for defined periods (e.g., 1, 2, 5, 10, and 30 minutes). Ensure one spot is left unirradiated as the T0 control.

  • MALDI-TOF MS Analysis:

    • Insert the MALDI plate into the mass spectrometer.

    • Acquire mass spectra from the center of each spot in positive ion reflectron mode.

    • Collect data over a mass range that includes the molecular weights of both the caged and uncaged peptides.

  • Data Analysis:

    • Identify the peaks corresponding to the caged peptide [M+H]⁺ and the uncaged peptide [M+H]⁺.

    • Calculate the relative intensity of the uncaged product at each time point to monitor the reaction progress.

Data Interpretation and Quantitative Analysis

A key strength of MALDI-TOF MS is the ability to monitor the appearance of the uncaged product and the disappearance of the caged precursor simultaneously.

Hypothetical Experimental Data

The following table presents hypothetical data from the photouncaging of NVOC-Gly-Phe-Ala (Caged MW = 530.5 Da) to Gly-Phe-Ala (Uncaged MW = 279.3 Da).

Irradiation Time (min)Caged Peptide Intensity (a.u.)Uncaged Peptide Intensity (a.u.)% Uncaged
050,00000
142,5007,50015
235,00015,00030
520,00030,00060
107,50042,50085
30< 1,00049,000>98

% Uncaged = (Intensity of Uncaged) / (Intensity of Caged + Intensity of Uncaged) * 100

This data clearly shows the time-dependent conversion of the caged peptide to its uncaged form. For more rigorous quantification, an internal standard with a similar mass and chemical properties can be added to each sample spot.[10]

Visualizing the Chemical Transformation

The underlying chemical reaction can be visualized to better understand the process.

photouncaging_reaction cluster_reaction Photouncaging of NVOC-Protected Peptide Caged NVOC-Peptide (Caged) Uncaged Peptide (Uncaged) Caged->Uncaged hv (light) Byproduct Nitroso-aldehyde Byproduct Caged->Byproduct hv (light)

Caption: General scheme of a photouncaging reaction of an o-nitrobenzyl protected compound.

Troubleshooting and Advanced Considerations

  • In-source Decay: If significant uncaging is observed in the T0 sample, consider using a matrix with even stronger UV absorption or reducing the MALDI laser fluence.[16]

  • Reaction Kinetics: For very fast reactions, a quench-flow apparatus can be coupled with MALDI-TOF MS to study pre-steady-state kinetics.[17]

  • Complex Systems: When working in complex biological media, sample cleanup using techniques like ZipTips may be necessary to remove interfering substances.[18]

Conclusion

MALDI-TOF MS offers a rapid, sensitive, and direct method for the characterization of photouncaging reactions. Its ability to simultaneously monitor both the reactant and product provides clear and unambiguous data on reaction efficiency and kinetics. By carefully selecting the matrix and employing a well-designed experimental protocol, researchers can obtain high-quality, reliable data to advance their work in drug delivery, cell biology, and materials science. This guide provides the foundational knowledge and practical steps to successfully implement this powerful analytical technique.

References

  • Low, T. Y., et al. (2003). MALDI-MS analysis of peptides modified with photolabile arylazido groups. Journal of the American Society for Mass Spectrometry, 14(11), 1279-1285. [Link]
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A Senior Application Scientist's Guide to Photolabile Protecting Groups: 2-Nitrobenzyl vs. Coumarin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in biology and drug development, the ability to initiate a biological process with the flick of a light switch offers unparalleled spatiotemporal control. Photolabile protecting groups (PPGs), or "caging" groups, are the molecular tools that make this possible. By temporarily masking a molecule's active site, they allow for its targeted release using light as a non-invasive trigger.[1][2]

Among the myriad of PPGs developed, two families stand out for their widespread use and distinct characteristics: the classical 2-nitrobenzyl (oNB) derivatives and the versatile, fluorescent coumarin -based cages. The choice between them is not trivial; it is a critical experimental decision that hinges on the specific demands of the biological system, the required wavelength of light, and the desired efficiency of photorelease.

This guide provides an in-depth comparison of these two preeminent classes of PPGs. We will dissect their photochemical mechanisms, compare their performance based on key experimental metrics, and provide practical protocols to help you select and validate the optimal caging strategy for your research.

The Archetype: 2-Nitrobenzyl (oNB) Protecting Groups

First introduced in the 1970s, the oNB group is the cornerstone of photolabile chemistry.[1] Its mechanism is well-understood and has been the foundation for countless studies.

Mechanism of Uncaging

The photorelease process for oNB derivatives is an intramolecular redox reaction. Upon absorption of a UV photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately cleaves the bond to the protected molecule.[3][4][5] This process generates the free molecule of interest and a 2-nitrosobenzaldehyde (or ketone) byproduct.[3][6]

oNB_Mechanism Start oNB-Caged Molecule (R-X) Excited Excited State (n→π*) Start->Excited UV Absorption Photon Photon (hν) ~300-365 nm AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement End Released Molecule (R-H) + 2-Nitroso Byproduct Cyclic->End Cleavage Coumarin_Mechanism Start Coumarin-Caged Molecule (R-X) Excited Singlet Excited State (S1) Start->Excited Visible Light Absorption Photon Photon (hν) ~365-450+ nm CIP Contact Ion Pair (CIP) [Coumarin]⁺[Payload]⁻ Excited->CIP Heterolytic Cleavage (k1) CIP->Start Recombination (unproductive, k-1) Product Released Molecule (R⁻) + Coumarin Byproduct (fluorescent) CIP->Product Payload Release (productive, k2)

Caption: Uncaging mechanism of coumarin-based PPGs.

Photochemical Properties & Performance
  • Activation Wavelength: A major advantage of coumarins is their absorption in the visible light spectrum (typically 365-450 nm, with some derivatives extending beyond 500 nm). [2][7]This minimizes cellular phototoxicity and allows for deeper tissue penetration.

  • Quantum Yield (Φ): Quantum yields are highly variable (0.01 to >0.2) and depend heavily on the coumarin structure and the nature of the leaving group (the payload). [2][8][9]Structural modifications that stabilize the cationic intermediate can dramatically increase the quantum yield by disfavoring the unproductive recombination pathway. [10]* Two-Photon Activation: Many coumarin derivatives possess significantly larger two-photon action cross-sections compared to oNB groups. [11]This makes them superior candidates for applications requiring high-resolution, 3D spatial control, such as in neuroscience.

  • Fluorescent Byproduct: The coumarin-derived byproduct is often highly fluorescent. [12]This can be a double-edged sword: it provides a convenient real-time reporter for monitoring drug release, but it can also interfere with other fluorescent imaging modalities used in the experiment. [13][14]

Head-to-Head Comparison: Performance Metrics

The choice between oNB and coumarin PPGs requires a careful evaluation of their properties in the context of the planned experiment.

Property2-Nitrobenzyl (oNB) DerivativesCoumarin-Based DerivativesRationale & Field Insight
Activation Wavelength (1P) 300-365 nm (UV-A) [2]365-450+ nm (Visible) [2][7]Coumarins are preferred for live-cell and in-vivo work to avoid UV-induced phototoxicity.
Quantum Yield (Φ) Typically 0.01 - 0.3 [2]Highly variable, 0.01 - >0.2 [8][9]While oNB can have high Φ, coumarin Φ is more tunable via synthetic modification to optimize for specific payloads. [10]
Two-Photon Cross-Section Very small [11]Good to excellent [2][11]For 3D spatial control and deep-tissue uncaging, coumarins are the clear choice.
Key Byproducts 2-Nitrosoaldehydes/ketones [6]Hydroxylated coumarins [15]oNB byproducts can be reactive. [5]Coumarin byproducts are often fluorescent, which can be used as a reporter. [12]
Release Kinetics Generally fast (ns to µs) [4]Fast, but can be influenced by CIP lifetime [10]Both are typically fast enough for most biological applications.
Payload Generality Broad scope (alcohols, amines, acids) [1]Broad, but efficiency is sensitive to leaving group pKa [1]oNB is often more "plug-and-play," while coumarin performance may require more optimization for a given payload.
Solubility Generally hydrophobic; can be modifiedTunable via substitutionBoth scaffolds can be synthetically modified with hydrophilic groups to improve aqueous solubility.

Experimental Design & Protocols

Authoritative science requires self-validating systems. When comparing or utilizing PPGs, it is crucial to quantify the photorelease and account for all species in solution.

Workflow for Selecting and Validating a PPG

Caption: Decision workflow for PPG selection and validation.

Protocol: Comparative Photouncaging Analysis by HPLC

This protocol provides a robust method for quantifying the efficiency of photorelease for any caged compound.

Objective: To determine the quantum yield and byproduct formation of a caged compound upon irradiation.

Materials & Equipment:

  • Caged compound (e.g., oNB-substrate and Coumarin-substrate)

  • Solvent (e.g., PBS with 1-5% DMSO, or as appropriate for the biological assay)

  • Calibrated light source (e.g., LED or filtered lamp at 365 nm for oNB, 420 nm for coumarin)

  • Radiometer/power meter

  • Quartz cuvettes or microplates

  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV-Vis detector

  • Analytical standards of the uncaged molecule and the caged compound

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of both the caged compound and the free (uncaged) molecule. Run these on the HPLC to generate standard curves for accurate quantification.

  • Sample Preparation:

    • Prepare a stock solution of the caged compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final experimental concentration (e.g., 10-50 µM) in the photolysis buffer.

    • Prepare a "Dark Control" sample by wrapping a cuvette containing the solution completely in aluminum foil.

    • Prepare an "Irradiated Sample" in a separate, identical cuvette.

  • Irradiation:

    • Measure the light intensity (power) of your source at the sample position using the radiometer.

    • Place both the Dark Control and Irradiated Sample in the light path (or a temperature-controlled holder).

    • Irradiate the sample for a defined period (e.g., 1, 2, 5, 10 minutes). It is crucial to collect samples at multiple time points to establish kinetics.

    • At each time point, immediately take an aliquot from both the irradiated and dark samples for analysis.

  • HPLC Analysis:

    • Inject the collected aliquots onto the HPLC system.

    • Use a suitable gradient method (e.g., water/acetonitrile with 0.1% TFA) to separate the caged compound, the released molecule, and any byproducts.

    • Monitor the elution profile at multiple wavelengths to identify all species.

  • Data Analysis:

    • Using the standard curves, calculate the concentration of the remaining caged compound and the newly formed free molecule in each sample.

    • Confirm that the concentration in the Dark Control sample remains unchanged, validating the compound's stability.

    • Plot the concentration of the released molecule versus irradiation time to determine the release rate.

    • The quantum yield (Φ) can be calculated using actinometry, a more advanced procedure where a compound with a known quantum yield is irradiated under identical conditions for comparison.

Trustworthiness Check: The inclusion of a dark control is non-negotiable. It validates that the release is light-dependent and not due to hydrolysis or thermal degradation. Quantifying both the disappearance of the starting material and the appearance of the product provides a mass balance, ensuring a clean conversion and identifying any potential side reactions.

Conclusion and Future Outlook

The choice between 2-nitrobenzyl and coumarin photolabile protecting groups is a classic dilemma of balancing established reliability against modern versatility.

  • Choose 2-Nitrobenzyl when your system can tolerate UV light, your payload is sensitive to the heterolytic cleavage mechanism of coumarins, or when you need to avoid any potential fluorescence from byproducts. Its predictable nature makes it a robust choice for many in-vitro applications. [1][16]

  • Choose Coumarin for live-cell or in-vivo applications where visible light activation is critical to maintain biological integrity. [7]It is the superior choice for two-photon uncaging experiments and when the ability to monitor release via fluorescence is an advantage. [12][11] The field of PPG development continues to evolve rapidly, with new scaffolds offering activation at near-infrared (NIR) wavelengths, improved quantum efficiencies, and bio-orthogonal activation schemes. [17][18]However, the fundamental principles of photochemical validation detailed here remain the gold standard. A thorough understanding of the mechanisms and properties of these two foundational PPG families empowers researchers to make informed decisions, ensuring that their light-activated experiments are both precise and reliable.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
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A Comparative Guide to Photolabile Protecting Groups for Aldehydes: Alternatives to the Nitrobenzyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis and chemical biology, the ability to mask and unmask reactive functional groups with temporal and spatial precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, allowing for the release of a functional group upon irradiation with light, a traceless and orthogonal deprotection strategy.[1] For decades, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse for this purpose. However, its limitations, including the generation of reactive nitroso byproducts and the requirement for UV irradiation which can be detrimental to sensitive biological systems, have spurred the development of novel alternatives.[2][3]

This guide provides a comprehensive comparison of modern alternatives to the classical o-nitrobenzyl-based protecting groups for aldehydes, with a focus on their performance, stability, and practical application. We will delve into the mechanistic underpinnings, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal PPG for their specific synthetic challenge.

The Rise of a New Generation of Photolabile Protections

The ideal photolabile protecting group for an aldehyde should exhibit high efficiency in both its introduction and photolytic removal, demonstrate stability to a wide range of chemical reagents, and release the desired aldehyde cleanly with minimal side reactions. Here, we compare three prominent classes of PPGs that have emerged as powerful alternatives to the traditional o-nitrobenzyl group: salicyl alcohol derivatives , coumarin-based diols , and the refined o-nitrophenylethylene glycol .

Mechanistic Overview: A Common Theme of Photorearrangement

While structurally diverse, these PPGs often share a common mechanistic theme for the release of the protected aldehyde. The process is initiated by the absorption of a photon, leading to an excited state that triggers an intramolecular rearrangement. This rearrangement ultimately leads to the collapse of the acetal and the liberation of the free aldehyde.

cluster_0 General Deprotection Pathway Protected Aldehyde Protected Aldehyde Excited State Excited State Protected Aldehyde->Excited State Rearranged Intermediate Rearranged Intermediate Excited State->Rearranged Intermediate Intramolecular Rearrangement Free Aldehyde Free Aldehyde Rearranged Intermediate->Free Aldehyde Byproduct Byproduct Rearranged Intermediate->Byproduct

Figure 1: Generalized workflow for photolytic deprotection of an aldehyde.

Comparative Analysis of Aldehyde Photolabile Protecting Groups

The choice of a PPG is a multi-faceted decision, balancing photochemical properties with chemical stability. The following sections and tables provide a detailed comparison to guide this selection process.

Photochemical Properties

A critical aspect of a PPG is its photochemical efficiency, which is a combination of its molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φ) of photorelease.

Protecting GroupTypical λmax (nm)Typical Deprotection λ (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrophenylethylene glycol ~260-350350Fair to GoodWell-established, but generates o-nitroso byproducts which can be reactive. Requires UV light.[2][4]
Salicyl Alcohol Derivatives ~280-330>2800.03 - 0.3High deprotection efficiency, stable to acidic conditions. Some derivatives allow for wavelength-selective deprotection.[5]
Bhc-diol (Coumarin-based) ~350-400>365GoodLonger wavelength absorption, suitable for biological applications. Can be used for two-photon uncaging.[4][6]
Stability to Common Reagents

The stability of the protected aldehyde to various reaction conditions is crucial for its successful application in a multi-step synthesis. Acetals, in general, are stable to basic and nucleophilic conditions but are labile to acid.[5][7] However, the specific structure of the photolabile acetal can modulate this reactivity.

Protecting GroupStrong AcidsMild AcidsStrong BasesNucleophiles & Hydrides
o-Nitrophenylethylene glycol LabileModerately StableStableStable
Salicyl Alcohol Derivatives StableStableStableStable
Bhc-diol (Coumarin-based) LabileModerately StableStableStable

In-Depth Look at the Alternatives

o-Nitrophenylethylene Glycol

This protecting group is a direct evolution of the classical o-nitrobenzyl chemistry, forming a cyclic acetal with the aldehyde.[4]

cluster_1 o-Nitrophenylethylene Glycol Protection Aldehyde Aldehyde Protected Aldehyde Protected Aldehyde Aldehyde->Protected Aldehyde o-Nitrophenylethylene glycol o-Nitrophenylethylene glycol o-Nitrophenylethylene glycol->Protected Aldehyde p-TsOH, Benzene, reflux

Figure 2: Protection of an aldehyde using o-nitrophenylethylene glycol.

The photolytic cleavage proceeds via the well-known o-nitrobenzyl rearrangement, yielding the free aldehyde and o-nitroso-α-hydroxyacetophenone.[4][8] While effective, the generation of the nitroso byproduct can be a drawback in biological systems or with sensitive substrates.[2]

Experimental Protocol: Protection of Benzaldehyde with o-Nitrophenylethylene Glycol

  • To a solution of benzaldehyde (10 mmol) in 125 mL of benzene, add o-nitrophenylethylene glycol (30 mmol) and p-toluenesulfonic acid (100 mg).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting acetal by column chromatography on silica gel.

Salicyl Alcohol Derivatives

A newer class of PPGs based on salicylaldehyde and its derivatives offers significant advantages, including high deprotection efficiency and remarkable stability under various chemical conditions.[3][6] These are often formed from diols such as 5-methoxysalicyl alcohol.

cluster_2 Salicyl Alcohol Derivative Deprotection Protected Aldehyde Protected Aldehyde Zwitterionic Intermediate Zwitterionic Intermediate Protected Aldehyde->Zwitterionic Intermediate hν (>280 nm) Free Aldehyde Free Aldehyde Zwitterionic Intermediate->Free Aldehyde Byproduct Byproduct Zwitterionic Intermediate->Byproduct

Figure 3: Deprotection mechanism of a salicyl alcohol-protected aldehyde.

A key advantage of this class is the potential for orthogonal deprotection. By tuning the substituents on the salicyl ring, the absorption maxima of the resulting acetals can be shifted, allowing for the selective removal of one protecting group in the presence of another using different wavelengths of light.

Experimental Protocol: Protection of an Aliphatic Aldehyde with 5-Methoxysalicyl Alcohol

  • In a round-bottom flask, dissolve the aliphatic aldehyde (0.2 mmol) and 5-methoxysalicyl alcohol (0.3 mmol, 1.5 equiv) in 1.0 mL of benzene.

  • Add p-toluenesulfonic acid (0.02 mmol, 10 mol %).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is often pure enough for subsequent steps, or can be purified by column chromatography.[6]

Bhc-diol (Coumarin-based)

Coumarin-based PPGs are particularly attractive for applications in chemical biology due to their longer wavelength absorption profiles, which minimizes photodamage to cells.[4][6] 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) has emerged as a promising reagent for the protection of aldehydes and ketones.[4][6]

The extended conjugation of the coumarin system allows for excitation at wavelengths above 365 nm, and these protected compounds are suitable for both single- and two-photon uncaging experiments.[4][6]

Experimental Protocol: Deprotection of a Bhc-diol Protected Aldehyde

  • Prepare a solution of the Bhc-diol protected aldehyde in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Irradiate the solution with a light source emitting at >365 nm (e.g., a filtered mercury lamp or a specific wavelength LED).

  • Monitor the progress of the deprotection by HPLC or TLC.

  • Once the deprotection is complete, the solvent can be removed under reduced pressure, and the crude product can be purified by standard methods to isolate the free aldehyde.

Conclusion

The field of photolabile protecting groups has evolved significantly, offering a diverse toolbox for the modern synthetic chemist. While the o-nitrobenzyl group remains a useful tool, the alternatives presented here—salicyl alcohol derivatives and coumarin-based diols—provide compelling advantages in terms of cleaner reactions, stability to a broader range of conditions, and more biologically compatible deprotection wavelengths. The choice of the optimal PPG will always be context-dependent, and this guide provides the foundational data and protocols to make an informed decision, enabling more sophisticated and efficient synthetic strategies.

References

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesis Purity for Lixivaptan Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precursor Purity in Lixivaptan Synthesis

Lixivaptan is a selective vasopressin V2 receptor antagonist under investigation for treating Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] As with any active pharmaceutical ingredient (API), the safety and efficacy of the final drug product are intrinsically linked to the purity of its starting materials and intermediates. The molecular complexity of Lixivaptan, a substituted benzazepine derivative, necessitates a robust analytical strategy to ensure that its precursors are free from impurities that could carry through to the final API, potentially altering its pharmacological profile or introducing toxicity.[3][4]

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities in new drug substances must be rigorously controlled and characterized.[5][6] These guidelines classify impurities into organic, inorganic, and residual solvents, with stringent thresholds for reporting, identification, and toxicological qualification.[7][8] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Lixivaptan precursors. It is structured not as a rigid protocol, but as a logical, tiered workflow that reflects a field-proven strategy for ensuring scientific integrity and regulatory compliance. We will explore the causality behind our choice of techniques, moving from high-throughput screening to definitive structural elucidation.

A Tiered Approach to Purity Validation: From Screening to Elucidation

A robust purity validation strategy is not reliant on a single technique but employs an orthogonal approach, where different analytical methods with distinct chemical principles are used to build a comprehensive purity profile. This tiered workflow ensures both efficiency and analytical rigor.

G cluster_0 Synthesis & Work-up cluster_1 Tier 1: Purity Assessment & Quantification cluster_3 Final Disposition synth Synthesized Lixivaptan Precursor (Crude Product) hplc High-Performance Liquid Chromatography (HPLC-UV) - Purity (%) Calculation - Major Impurity Detection synth->hplc Initial Sample lcms LC-High Resolution Mass Spectrometry (LC-HRMS) - Accurate Mass & Formula Generation hplc->lcms Impurity > Identification Threshold (e.g., >0.10% as per ICH Q3A) [3] report Certificate of Analysis (CoA) - Purity Specification - Impurity Profile hplc->report Purity > 99.5% (No impurities > 0.10%) nmr Nuclear Magnetic Resonance (NMR) - Definitive Structural Elucidation lcms->nmr nmr->report Structure Confirmed

Caption: Tiered workflow for precursor purity validation.

Tier 1: High-Performance Liquid Chromatography (HPLC) for Purity Screening

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in pharmaceutical development.[9][10] Its primary strength lies in its ability to separate complex mixtures with high resolution and quantify components accurately.[11] For precursor analysis, a reversed-phase HPLC method with UV detection is the logical first step. It is a robust, reliable, and cost-effective method to quickly assess the purity percentage of the main component and detect any significant impurities.

The choice of a gradient elution (as opposed to isocratic) is causal; precursors and their related impurities often span a range of polarities. A gradient ensures that both early-eluting polar impurities and late-eluting nonpolar by-products are resolved and eluted from the column in a reasonable timeframe, providing a complete picture of the sample.

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 stationary phase is versatile for a wide range of organic molecules like Lixivaptan precursors.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for amine-containing compounds, which are common in such syntheses.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the precursor sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm, or a wavelength determined by the UV spectrum of the precursor. A DAD is invaluable for checking peak purity and selecting the optimal wavelength.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B (Linear Ramp)

      • 20-25 min: 90% B (Hold)

      • 25-26 min: 90% to 10% B (Return to Initial)

      • 26-30 min: 10% B (Equilibration)

  • Data Analysis (Trustworthiness):

    • System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%). This is a self-validating step.

    • Purity Calculation: Purity is determined by area normalization. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.[12]

    • Reporting Threshold: Per ICH Q3A guidelines, all impurities exceeding the reporting threshold (typically 0.05%) must be reported.[5]

Tier 2: Definitive Identification of Unknown Impurities

If the HPLC analysis reveals impurities above the identification threshold (e.g., >0.10% for a drug with a maximum daily dose <2g), their identity must be determined.[7] This requires more powerful analytical tools capable of providing detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula

Expertise & Experience: Mass spectrometry (MS) is unparalleled in its sensitivity and ability to provide molecular weight information.[13] Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is the logical next step. HRMS instruments (like Orbitrap or TOF) can measure the mass-to-charge ratio (m/z) with extremely high precision (typically < 5 ppm), allowing for the confident determination of an impurity's elemental composition.[14] This is a critical step in moving from a simple retention time on a chromatogram to a concrete molecular formula.

G hplc HPLC-UV shows Impurity Peak > 0.10% collect Fraction Collection of Impurity Peak via Preparative HPLC hplc->collect Isolate Impurity hrms LC-HRMS Analysis collect->hrms Analyze Isolate nmr NMR Analysis (1H, 13C, COSY, HSQC, HMBC) collect->nmr Analyze Isolate formula Determine Elemental Composition (e.g., C20H18N2O3) hrms->formula structure Elucidate Final Structure & Positional Isomerism nmr->structure

Caption: Experimental workflow for impurity identification.

Experimental Protocol: LC-HRMS Analysis
  • System: An HPLC or UHPLC system coupled to an HRMS instrument via an electrospray ionization (ESI) source.

  • Methodology: The same chromatographic method from the HPLC-UV screen can often be adapted. The key difference is the detector.

  • Ionization: ESI in positive mode is typically effective for nitrogen-containing heterocyclic compounds like Lixivaptan precursors.

  • Data Acquisition:

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000).

    • The instrument's software will use the accurate mass measurement of the impurity's molecular ion ([M+H]+) to generate a list of possible elemental compositions.

  • Data Analysis (Trustworthiness): The list of potential formulas is narrowed down based on chemical plausibility. For example, formulas that are inconsistent with the precursor's structure or known reaction pathways (e.g., containing an unreasonable number of oxygen or nitrogen atoms) are discarded. This cross-validation with synthetic knowledge is a key part of ensuring trustworthy results.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Experience: While HRMS provides a molecular formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise chemical structure of an organic molecule.[11][15] It provides information on the connectivity of atoms and their spatial relationships. For an unknown impurity, a suite of NMR experiments is required to piece together the molecular puzzle.

  • ¹H NMR: Reveals the number of different types of protons and their neighboring environments.[16][17]

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[18]

Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: This is the most critical step. The impurity must be isolated in sufficient quantity (typically >1 mg) and high purity (>95%) for unambiguous analysis. This is usually achieved via preparative HPLC.

  • Solvent: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not contain protons which would interfere with the spectrum.[16]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is necessary to achieve the resolution needed for complex molecules.

  • Data Acquisition: Run the full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC).

  • Data Analysis (Trustworthiness): The structure is elucidated by systematically interpreting the spectra. For example, an HMBC correlation between a methyl proton signal and a carbonyl carbon signal definitively places that methyl group adjacent to the carbonyl group. This process of building the structure piece-by-piece from direct experimental evidence provides the highest level of trustworthiness. The proposed structure must be consistent with all NMR data and the molecular formula from HRMS.

Methodology Comparison: A Quantitative Overview

To aid researchers in selecting the appropriate analytical tools, the table below summarizes the key performance characteristics of the discussed techniques.

Parameter HPLC-UV LC-HRMS NMR Spectroscopy
Primary Function Separation & QuantificationMolecular Formula IdentificationDefinitive Structure Elucidation
Sensitivity High (ng range)Very High (pg-fg range)[13]Low (mg-µg range)[18]
Specificity Moderate (based on retention time & UV)High (based on accurate mass)Very High (based on atomic connectivity)
Throughput High (10-30 min/sample)High (10-30 min/sample)Low (hours to days per structure)
Cost (Relative) LowHighVery High
Key Strength Robust quantification, workhorse for purity checks.[9]Unambiguous elemental composition of unknowns.[14]Gold standard for structure confirmation, isomer differentiation.[15]
Key Limitation Cannot identify unknown peaks without standards.Cannot differentiate isomers, quantification is complex.Requires pure, isolated sample in significant amounts.

Conclusion

The validation of synthesis purity for Lixivaptan precursors is not a task for a single analytical method but requires a multi-faceted, orthogonal strategy. This guide outlines a logical and field-tested workflow that leverages the strengths of different techniques to build a complete and trustworthy purity profile. By starting with the high-throughput screening capability of HPLC-UV for quantification, we efficiently assess batch purity. For batches requiring further investigation, LC-HRMS provides rapid and accurate molecular formula information, significantly narrowing the possibilities for unknown impurities. Finally, NMR spectroscopy serves as the ultimate arbiter, providing the unequivocal structural evidence needed to fully characterize an impurity. This tiered approach ensures that Lixivaptan precursors meet the stringent purity requirements mandated by regulatory bodies like the ICH, ultimately contributing to the development of a safe and effective therapeutic agent.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
  • Impurity Profiling with HRMS. (n.d.). Toref-Standards.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • Mass spectrometry in impurity profiling. (2025).
  • Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan. (2007). PubMed.
  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria. (n.d.). IntechOpen.
  • Structure Elucid
  • How to calculate the percentage purity using the HPLC? (2013).
  • Structural elucid
  • Lixivaptan. (n.d.). Wikipedia.
  • Lixivaptan: a novel vasopressin receptor antagonist. (n.d.). PubMed.
  • A Flexible Approach for the Preparation of Substituted Benzazepines: Application to the Synthesis of Tolvaptan. (2006). PubMed.

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A Researcher's Guide to Nitrobenzyl Protecting Groups: A Comparative Study of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and chemical biology, photolabile protecting groups (PPGs) offer an unparalleled level of control, allowing chemists to initiate reactions with the flick of a light switch.[1] This spatiotemporal precision is invaluable in applications ranging from the synthesis of complex biomolecules to the controlled release of therapeutic agents.[2][3] Among the pioneering and most robust classes of PPGs are the nitrobenzyl derivatives, valued for their stability, synthetic accessibility, and reliable cleavage under UV irradiation.[4]

However, not all nitrobenzyl isomers are created equal. The position of the nitro group on the aromatic ring—ortho, meta, or para—dramatically influences the photochemical mechanism and, consequently, the group's efficacy as a photolabile protector. This guide offers a detailed, data-driven comparison of these three isomers, providing the mechanistic insights and practical data necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

The Decisive Factor: Mechanism of Photocleavage

The utility of the nitrobenzyl group as a PPG is critically dependent on an efficient intramolecular photochemical reaction. The process for the archetypal ortho-nitrobenzyl (o-NB) group is a well-established Norrish Type II-like rearrangement.[1][2]

The key steps are as follows:

  • Photoexcitation: Upon absorption of a UV photon (typically in the 280-350 nm range), the nitro group is promoted to an excited state.[1][2]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom bonded to the leaving group). This is the rate-determining step and is only sterically feasible when the nitro group is in the ortho position.[5][6]

  • Intermediate Formation: This hydrogen transfer generates a transient aci-nitro intermediate.[7][8]

  • Rearrangement and Release: The aci-nitro species is unstable and undergoes a series of rapid electronic and atomic rearrangements. This process typically involves a cyclic intermediate that ultimately fragments to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and forms ortho-nitrosobenzaldehyde as a byproduct.[2][7][8]

This intramolecular pathway is the cornerstone of the o-NB group's success. As we will see, its absence in the meta and para isomers renders them far less effective for photocleavage applications.

G cluster_mechanism Photocleavage Mechanism of o-Nitrobenzyl Group A o-Nitrobenzyl Protected Substrate (R-X) B Photoexcitation (hν, ~350 nm) A->B C Excited State [Ar(NO2)*-CH2-X] B->C D Intramolecular H-Abstraction C->D Rate-Limiting Step E aci-Nitro Intermediate D->E F Cyclic Intermediate Formation E->F G Rearrangement & Fragmentation F->G H Released Substrate (R-H) + o-Nitrosobenzaldehyde G->H

Caption: General photocleavage pathway for o-nitrobenzyl protecting groups.

Head-to-Head Isomer Comparison: A Data-Driven Analysis

The profound difference in performance between the isomers stems directly from the mechanism described above. The ortho isomer is uniquely positioned for efficient intramolecular hydrogen abstraction, while the meta and para isomers are not, leading to dramatically lower quantum yields of uncaging.[2] The quantum yield (Φu) is a critical measure of a PPG's efficiency, representing the fraction of absorbed photons that result in a cleavage event.[9]

Parameterortho-Nitrobenzyl (o-NB)meta-Nitrobenzyl (m-NB)para-Nitrobenzyl (p-NB)
Cleavage Mechanism Efficient intramolecular H-abstraction (Norrish Type II-like)[2]Inefficient; lacks proximity for direct intramolecular H-abstractionInefficient; lacks proximity for direct intramolecular H-abstraction[2]
Typical λmax ~280-350 nm[2]Similar to o-NB and p-NBSimilar to o-NB and m-NB
Quantum Yield (Φu) Moderate to High (typically 0.05 - 0.5)[10]Very Low / NegligibleVery Low / Negligible[2]
Photocleavage Rate Relatively Fast (minutes to hours)[11]Extremely Slow / ImpracticalExtremely Slow / Impractical[2]
Primary Byproduct o-Nitrosobenzaldehyde[2]N/A (due to lack of cleavage)N/A (due to lack of cleavage)
Primary Application Photolabile Protecting Group for a wide range of functional groups[4]Rarely used as a PPGStandard, stable protecting group (cleaved by non-photolytic means, e.g., hydrogenation)[12]

Expert Insights:

  • Ortho-Nitrobenzyl (o-NB): This is the industry standard for nitrobenzyl-based photocaging. Its mechanism is reliable, and its properties are well-understood.[3] The primary drawback is the formation of the o-nitrosobenzaldehyde byproduct, which is also photoactive and can absorb irradiation, potentially lowering the overall efficiency or interfering with biological systems.[13] In some applications, scavengers like semicarbazide are used to trap this aldehyde.[14] The cleavage efficiency can be further tuned by adding substituents to the aromatic ring or the benzylic carbon.[1][5]

  • Meta-Nitrobenzyl (m-NB): Due to the geometry, the nitro group cannot readily abstract a hydrogen from the benzylic position. Consequently, the quantum yield for photocleavage is exceptionally low, making it unsuitable for use as a PPG.

  • Para-Nitrobenzyl (p-NB): Like the meta isomer, the para positioning of the nitro group prevents the efficient intramolecular reaction required for cleavage.[2] As a result, the p-nitrobenzyl group is highly stable to UV irradiation. This stability makes it a useful non-photolabile protecting group for alcohols and amides, typically removed under reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C) or strong basic conditions.[12]

Experimental Protocol: Photocleavage of an o-Nitrobenzyl Ether

This protocol provides a representative workflow for the photodeprotection of an alcohol protected as an o-nitrobenzyl ether.

Trustworthiness through Self-Validation: This protocol incorporates monitoring by Thin Layer Chromatography (TLC), which provides an internal validation checkpoint. The disappearance of the starting material and the appearance of the deprotected product and nitroso-byproduct confirm that the reaction is proceeding as expected under the chosen conditions.

Methodology:

  • Preparation:

    • Dissolve the o-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz or borosilicate glass reaction vessel. The concentration is typically in the range of 1-10 mM.

    • Causality: Quartz is used for its high UV transparency below 300 nm. The solvent must be transparent at the irradiation wavelength and should not react with the substrate or products.

    • Purge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes.

    • Causality: This step removes dissolved oxygen, which can quench the excited state of the PPG or lead to unwanted side reactions with the nitroso byproduct.

  • Irradiation:

    • Place the reaction vessel in a photolysis reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • Use an appropriate filter (e.g., a Pyrex filter) to isolate the desired wavelength range (typically >320 nm) to minimize potential photodamage to the substrate or products.[11]

    • Maintain a constant temperature, often near room temperature, using a cooling system.

    • Causality: Filtering the light is crucial for selectivity. Higher energy light (<300 nm) can cause non-specific degradation, while selecting the λmax of the PPG maximizes cleavage efficiency.

  • Monitoring:

    • Periodically take aliquots from the reaction mixture and analyze them by TLC or LC-MS to monitor the progress of the reaction.

    • Visualize the TLC plate under a UV lamp. The starting material (UV active) should diminish over time, while a new spot corresponding to the deprotected product appears. The o-nitrosobenzaldehyde byproduct is also typically visible as a distinct spot.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by monitoring), concentrate the reaction mixture in vacuo.

    • Purify the residue using column chromatography to separate the deprotected product from the o-nitrosobenzaldehyde byproduct and any unreacted starting material.

    • Characterize the final product using standard analytical techniques (NMR, MS, etc.).

G cluster_workflow Experimental Workflow for Photocleavage A 1. Prepare Solution (Substrate in UV-transparent solvent) B 2. Deoxygenate (Purge with N2/Ar) A->B C 3. Irradiate (UV lamp with filter, e.g., 350 nm) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E Reaction Complete? D->E E->C No F 5. Workup (Solvent removal) E->F Yes G 6. Purify (Column Chromatography) F->G H Characterized Product G->H

Caption: Step-by-step workflow for a typical photodeprotection experiment.

Conclusion

The selection of a protecting group is a critical decision in chemical synthesis. When photolability is required, the positional chemistry of the nitrobenzyl group is paramount. This guide demonstrates that the ortho-nitrobenzyl group is a robust and efficient photolabile protecting group, owing to a favorable intramolecular rearrangement mechanism. In stark contrast, the meta- and para-nitrobenzyl isomers are photochemically inert under standard conditions due to steric infeasibility of the required hydrogen abstraction step. The para-nitrobenzyl group, in particular, should be regarded as a stable, non-photolabile protecting group. By understanding these fundamental mechanistic differences, researchers can confidently select the appropriate tool for achieving precise control over their chemical and biological systems.

References

  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | ACS Omega. Source: ACS Omega. [Link]
  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews.
  • Title: Photolabile protecting group - Wikipedia. Source: Wikipedia. [Link]
  • Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC. Source: PubMed Central. [Link]
  • Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Journal of the American Chemical Society.
  • Title: Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Source: Oxford Academic. [Link]
  • Title: Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Source: PubMed. [Link]
  • Title: Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups - Oxford Academic. Source: Oxford Academic. [Link]
  • Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Source: NIH. [Link]
  • Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Source: Journal of High School Science. [Link]
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  • Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews.
  • Title: Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC. Source: NIH. [Link]
  • Title: Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF.
  • Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Source: University of Groningen research portal. [Link]
  • Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Source: onlinelibrary.wiley.com. [Link]
  • Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. Source: NIH. [Link]
  • Title: Understanding Ortho, Para, and Meta Directors. Source: Master Organic Chemistry. [Link]
  • Title: Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. Source: MDPI. [Link]
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The Orthogonality of 2-Nitrobenzyl Protecting Groups in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the strategic selection and deployment of protecting groups are paramount. True mastery lies in achieving orthogonality—the selective removal of one protecting group in the presence of others. Among the diverse arsenal of protective strategies, photolabile protecting groups (PPGs) offer a unique mode of cleavage, relying on light as a traceless reagent. This guide provides an in-depth technical assessment of the venerable 2-nitrobenzyl (o-NB) protecting group, critically evaluating its orthogonality against a landscape of contemporary alternatives, supported by experimental data and field-proven insights.

The Principle of Orthogonality and the Rise of Photolabile Protecting Groups

In the multi-step construction of complex molecular architectures, functional groups that are not intended to react must be temporarily masked. An ideal protecting group should be introduced efficiently, remain robust through various reaction conditions, and be cleaved with high yield under specific, non-interfering conditions. The concept of orthogonality, first articulated in peptide synthesis, refers to a set of protecting groups where each can be removed in any order without affecting the others.[1]

Photolabile protecting groups have carved a significant niche in this field by introducing a deprotection method that is, in principle, completely orthogonal to chemical reagents.[2] The ability to trigger deprotection with spatial and temporal precision using light is a powerful tool, particularly in the synthesis of sensitive biomolecules and in chemical biology applications.[3]

The 2-Nitrobenzyl Group: A Photochemical Workhorse

The 2-nitrobenzyl group is one of the most established and widely used photolabile protecting groups.[3] It can be used to protect a wide array of functional groups, including alcohols, phenols, carboxylates, phosphates, and amines.[2][4]

Mechanism of Photocleavage

The cleavage of a 2-nitrobenzyl ether proceeds via an intramolecular redox reaction, often described as a Norrish Type II process. Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is excited. This is followed by the abstraction of a benzylic hydrogen atom by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization, ultimately releasing the protected functional group and generating 2-nitrosobenzaldehyde as a byproduct.[2][5]

G cluster_mechanism Photocleavage Mechanism of a 2-Nitrobenzyl Ether Start 2-Nitrobenzyl Protected Alcohol (R-O-CH2-Ar-NO2) Excitation Excited State [R-O-CH2-Ar-NO2]* Start->Excitation hv (UV light) H_Abstraction Hydrogen Abstraction Excitation->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Cyclization & Rearrangement Aci_Nitro->Rearrangement Products Released Alcohol (R-OH) + 2-Nitrosobenzaldehyde Rearrangement->Products

Caption: Photocleavage mechanism of a 2-nitrobenzyl ether.

A critical aspect of the 2-nitrobenzyl group's utility is its stability under various non-photolytic conditions. For instance, the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group is stable to strong acids like 100% trifluoroacetic acid (TFA) and HCl in dioxane, allowing for the selective removal of acid-labile groups such as the tert-butoxycarbonyl (Boc) group.[1] However, like other benzylic ethers, it is susceptible to cleavage by catalytic hydrogenation.[1] A recently discovered alternative cleavage method involves treatment with 20% aqueous NaOH in methanol at 75 °C, which presents a potential limitation to its orthogonality in the presence of base-sensitive functionalities.[6]

Comparative Analysis of Photolabile Protecting Groups

The choice of a photolabile protecting group is a nuanced decision that depends on several factors, including the wavelength of light required for cleavage, the efficiency of the process (quantum yield), and the nature of the photolytic byproducts.

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established, predictable mechanism.[7] Drawbacks: Requires potentially phototoxic UV light, relatively low quantum yield, reactive photobyproducts (2-nitrosobenzaldehyde).[7][8]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NVOC) ~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB.[7] Drawbacks: Often lower quantum yield than oNB.
p-Hydroxyphenacyl (pHP) 300-350300-3500.1-0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics, clean photoproducts.[8][9] Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM) 350-450365-4500.01-0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[7] Drawbacks: Quantum yield can be sensitive to the leaving group.
7-Nitroindoline (NI) 300-380350-4050.02-0.2Features: Faster release kinetics than some oNB derivatives.[7] Drawbacks: Can have lower stability.
BODIPY-based 480-520488-5300.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications.[7] Drawbacks: Synthetically more complex.

Data compiled from various sources.[7][8][9]

The Challenge of Photolytic Byproducts

A significant consideration in the use of 2-nitrobenzyl groups is the formation of 2-nitrosobenzaldehyde. This byproduct can react with the newly liberated amine functional groups to form imines, thereby reducing the yield of the desired product.[1] This issue is often mitigated by the addition of aldehyde scavengers, such as semicarbazide, to the reaction mixture.[1] In contrast, the photolysis of p-hydroxyphenacyl esters proceeds via a photo-Favorskii rearrangement to yield a carboxylic acid as the exclusive photoproduct, which is generally less reactive towards the deprotected substrate.[9]

Chromatic Orthogonality: A Wavelength-Selective Approach

A powerful strategy for achieving orthogonality among photolabile protecting groups is "chromatic orthogonality," where different groups are cleaved by light of different wavelengths. This allows for the sequential deprotection of multiple functional groups in the same molecule by simply changing the wavelength of irradiation. For example, a 3',5'-dimethoxybenzoin ester, which is sensitive to 254 nm light, can be selectively cleaved in the presence of a 2-nitroveratryl (a derivative of 2-nitrobenzyl) ester, which is preferentially cleaved at 420 nm.

G cluster_chromatic Decision Workflow for Chromatic Orthogonality Start Molecule with two different PPGs (A & B) Irradiate_Lambda1 Irradiate at λ1 Start->Irradiate_Lambda1 Cleavage_A PPG A is cleaved Irradiate_Lambda1->Cleavage_A Intermediate_1 Intermediate with PPG B intact Cleavage_A->Intermediate_1 Irradiate_Lambda2 Irradiate at λ2 Intermediate_1->Irradiate_Lambda2 Cleavage_B PPG B is cleaved Irradiate_Lambda2->Cleavage_B Final_Product Fully Deprotected Molecule Cleavage_B->Final_Product

Caption: A workflow illustrating the concept of chromatic orthogonality.

Experimental Protocols

Protection of a Primary Alcohol with 2-Nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using 2-nitrobenzyl bromide.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Nitrobenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzyl bromide (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Photolytic Deprotection of a 2-Nitrobenzyl Ether

This protocol outlines a general procedure for the photolytic cleavage of a 2-nitrobenzyl ether.

Materials:

  • 2-Nitrobenzyl-protected compound

  • Solvent (e.g., ethanol, dioxane, or chloroform)

  • Photochemical reactor with a medium-pressure mercury lamp (e.g., Pyrex immersion-type)

  • (Optional) Aldehyde scavenger, such as semicarbazide hydrochloride

Procedure:

  • Prepare a solution of the 2-nitrobenzyl-protected compound (0.01-0.05 M) in a suitable solvent in a quartz or Pyrex reaction vessel. Note: Pyrex will filter out wavelengths below ~300 nm.

  • If the deprotected product is an amine, consider adding an aldehyde scavenger (1.5-2.0 equiv) to the solution.

  • Place the reaction vessel in the photochemical reactor and irradiate with a medium-pressure mercury lamp. The reaction should be cooled, for example, with a water jacket.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the deprotected product by an appropriate method, such as column chromatography, to separate it from the 2-nitrosobenzaldehyde byproduct and any scavenger adducts.

G cluster_protocol General Workflow for Photolytic Deprotection Start Prepare solution of 2-nitrobenzyl protected substrate Scavenger Add aldehyde scavenger (optional, for amine deprotection) Start->Scavenger Irradiation Irradiate with UV light in photochemical reactor Scavenger->Irradiation Monitoring Monitor reaction progress (TLC/HPLC) Irradiation->Monitoring Monitoring->Irradiation Continue if incomplete Workup Solvent removal Monitoring->Workup Reaction complete Purification Purify product (e.g., chromatography) Workup->Purification

Caption: A generalized experimental workflow for photolytic deprotection.

Case Studies in Complex Synthesis

The strategic use of the 2-nitrobenzyl group is well-illustrated in the total synthesis of complex natural products.

Synthesis of ent-Fumiquinazoline G: In the synthesis of ent-fumiquinazoline G, a 2-nitrobenzyl group was used to protect an amide nitrogen of a diketopiperazine. This allowed for the application of an aza-Wittig reaction, a key step in the synthetic route. The photolabile nature of the o-NB group was crucial for its removal in the final step of the synthesis without affecting the rest of the sensitive molecule.

Synthesis of (-)-Diazonamide A: The total synthesis of the marine natural product (-)-diazonamide A also featured the use of a photolabile protecting group. While the specific details of its application vary among different synthetic approaches, the use of a PPG underscores the need for a mild and highly selective deprotection strategy in the late stages of constructing such a complex and highly functionalized molecule.[9][10][11][12][13]

Conclusion

The 2-nitrobenzyl protecting group remains a valuable and highly relevant tool in the synthetic chemist's toolbox. Its key strength lies in its "traceless reagent" deprotection, offering a high degree of orthogonality with respect to a wide range of chemical reagents, particularly strong acids. However, its application is not without challenges. The requirement for UV irradiation, which can be detrimental to sensitive substrates, its relatively modest quantum yields, and the reactivity of its 2-nitrosobenzaldehyde byproduct are important considerations.

The development of newer photolabile protecting groups, such as p-hydroxyphenacyl and various coumarin and BODIPY-based systems, has expanded the options available to chemists, offering advantages such as higher quantum yields, cleavage with visible light, and cleaner reaction profiles. The concept of chromatic orthogonality further enhances the power of photolabile protecting groups, enabling intricate, multi-level deprotection strategies.

Ultimately, the choice of a photolabile protecting group, whether it be the classic 2-nitrobenzyl or a more modern alternative, must be made on a case-by-case basis, carefully weighing the specific demands of the synthetic route against the unique properties of each group. A thorough understanding of their mechanisms, stabilities, and potential pitfalls is essential for their successful application in the synthesis of complex molecules.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. (n.d.).
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  • Singh, B. K., & Rotella, D. P. (2011). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC.
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  • Snider, B. B., & Busuyek, M. V. (2001). Total Synthesis of (+)-Fumiquinazoline G and (+)-Dehydrofumiquinazoline G.
  • Carro, E., & Etchenique, R. (2021). Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. MDPI.
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  • BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids.
  • Albericio, F. (2019). Amino Acid-Protecting Groups.
  • Bley, F., Schaper, K., & Görner, H. (2007). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. PubMed.
  • Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC.
  • Sperry, J. (2016). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC.
  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS.
  • Wirz, J. (2005).
  • Wirz, J. (2005). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary a ci -Nitro Intermediates.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Toyooka, N. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI.
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A Senior Application Scientist's Guide to Comparing Quantum Yields of Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the ability to control the release of a bioactive molecule with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), often called "cages," offer this control by masking the function of a molecule until it is liberated by a pulse of light.[1][2][3] However, not all PPGs are created equal. The efficiency of this light-triggered release is a critical parameter for any application, from fundamental neuroscience to targeted photopharmacology.[4][5] This guide provides an in-depth comparison of the quantum yields of major PPG classes, supported by the underlying photochemical principles and a detailed protocol for their experimental determination.

The central metric for evaluating the efficiency of a PPG is its uncaging quantum yield (Φu) . This value represents the probability that the absorption of a single photon will result in the cleavage of the protecting group and the release of the active molecule.[2] It is defined as the ratio of the number of released molecules to the number of absorbed photons.[6][7]

A high quantum yield is essential for practical applications, as it allows for efficient uncaging with lower light doses, minimizing potential phototoxicity to biological samples and reducing irradiation times.[8][9] The overall photorelease efficiency, often termed the uncaging cross-section (δu), is the product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φu).[2][10] While a high extinction coefficient ensures efficient light absorption, a high quantum yield ensures that this absorbed energy is productively channeled into the desired cleavage reaction.[11]

G cluster_0 The Efficiency Equation cluster_1 Key Parameters Photon Photon Absorption Uncaging Molecule Release Photon->Uncaging Efficiency Overall Efficiency (δu) Uncaging->Efficiency note δu = ε * Φu Efficiency->note Epsilon Molar Extinction Coefficient (ε) Epsilon->Efficiency Contributes to Phi Quantum Yield (Φu) Phi->Efficiency Contributes to

Fig 1. Relationship between key photochemical parameters.

Comparative Analysis of Major PPG Classes

The selection of a PPG is often dictated by the desired wavelength of activation, the nature of the functional group to be caged, and, critically, the quantum yield. Below, we compare the three most prominent classes of PPGs.

o-Nitrobenzyl (o-NB) Derivatives

The o-nitrobenzyl scaffold is the most traditional and widely used class of PPGs due to its synthetic accessibility and versatility.[12] The uncaging mechanism proceeds via a Norrish Type II reaction, where an excited-state intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group initiates the release.[13]

  • Quantum Yield (Φu): The parent o-nitrobenzyl group exhibits a modest quantum yield. However, its photochemical properties are highly tunable through substitution on the aromatic ring and the benzylic carbon.[13] For instance, the addition of a second nitro group to form a 2,6-dinitrobenzyl PPG can significantly increase the quantum yield.[13]

  • Factors Influencing Φu:

    • Substituents: Electron-donating groups on the aromatic ring can shift the absorption to longer wavelengths but often decrease the quantum yield.[8][9] A balance must be struck between achieving a desirable absorption wavelength and maintaining a practical release efficiency.[8]

    • Leaving Group: The nature of the caged molecule (the leaving group) has a strong influence on the quantum yield. Groups that stabilize a radical intermediate tend to be released more efficiently.[14]

  • Recent Developments: Studies have focused on creating o-NB derivatives that absorb in the visible or near-infrared range, though this often comes at the cost of a reduced quantum yield.[8][9] Overcoming this trade-off remains a key challenge.[8]

Coumarin-Based PPGs

Coumarin-based PPGs are prized for their generally higher extinction coefficients, longer-wavelength absorption (often >350 nm), and, in many cases, higher quantum yields compared to o-NB derivatives.[4] Many also exhibit fluorescence, allowing for diagnostic tracking of the uncaging process.

  • Quantum Yield (Φu): Quantum yields for coumarin PPGs can vary widely but are often in a useful range. For example, a derivative of 7-(diethylamino)coumarin (DEAC), named DEAC450, was used to cage the neurotransmitter GABA with a quantum yield of 0.39.[15]

  • Factors Influencing Φu:

    • Photolysis Mechanism: The uncaging of coumarins proceeds through a heterolytic cleavage mechanism, forming a contact ion pair (CIP) as a key intermediate. The stability and fate of this intermediate are crucial in determining the quantum yield.[16]

    • Solvent and Payload: The efficiency can be highly dependent on solvent polarity and the nature of the payload, which affects the stability of the CIP.[16]

  • Recent Developments: A groundbreaking strategy to enhance the quantum yield involves stabilizing the intermediate chromophore cation formed during photolysis. By introducing allylic substituents at the cleavage site, researchers achieved up to a 35-fold increase in quantum yield, making the release process far more efficient.[11][17] This approach also rendered the quantum yield largely independent of solvent polarity, a significant practical advantage.[16]

Quinoline-Based PPGs

Quinoline-based PPGs have emerged as highly efficient cages, particularly for two-photon excitation (2PE) applications, which allow for greater spatial precision in deep tissue.[18][19]

  • Quantum Yield (Φu): This class boasts some of the highest reported quantum yields. Systematic modifications to the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) scaffold have led to PPGs with remarkable quantum yields, reaching as high as 0.88.[18]

  • Factors Influencing Φu: Structure-property relationship studies have been extensive. Swapping substituents on the quinoline ring significantly alters the photochemical properties.[20] For example, a cyano group in the CyHQ chromophore led to a 3-fold increase in sensitivity for acetate release compared to its bromo-substituted (BHQ) counterpart.[20] Electron-rich substituents at the C4 position have been shown to favor photolysis efficiency.[18]

  • Advantages: Besides high quantum yields, many quinoline PPGs exhibit good aqueous solubility and thermal stability, making them well-suited for physiological studies.[18][21]

Summary of Quantum Yields
Photoremovable Protecting Group (PPG) ClassTypical Wavelength (λmax)Molar Extinction (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu) RangeKey Features & Notes
o-Nitrobenzyl (o-NB) 300-365 nm1,000 - 5,0000.01 - 0.20Highly tunable via substituents. Φu often decreases with red-shifted absorption.[8][9][13]
Coumarin-based 350-450 nm15,000 - 45,0000.02 - 0.40High extinction coefficients. Cation stabilization strategies can boost Φu >35-fold.[10][11][15][17]
Quinoline-based (e.g., CyHQ) 320-380 nm5,000 - 10,000Up to 0.88 Excellent one- and two-photon efficiency. Good aqueous solubility.[18][19]
p-Hydroxyphenacyl (pHP) 300-360 nm10,000 - 20,000~0.1 - 0.3Features a skeletal rearrangement upon release.[1][3][13]
BODIPY-based 500-650 nm>70,0000.01 - 0.20Very high extinction coefficients for visible light activation. Inverse correlation between fluorescence and uncaging yields.[10]

Experimental Protocol: Determination of Uncaging Quantum Yield

Accurate determination of Φu is critical for comparing PPGs. The most common and reliable method is relative quantum yield determination using a chemical actinometer—a chemical system with a well-characterized and known quantum yield.[6][7] Potassium ferrioxalate is a versatile and widely used actinometer for the UV-A and blue spectral regions (250-500 nm).[22]

Principle of the Method

The experiment involves irradiating the sample (caged compound) and the actinometer solution under identical conditions (wavelength, photon flux, geometry).[22] By measuring the number of molecules photoreacted in both the sample and the actinometer, and knowing the quantum yield of the actinometer, one can calculate the quantum yield of the sample.

Experimental Workflow Diagram

G start Start prep_sample Prepare Sample Solution (Caged Compound) start->prep_sample prep_act Prepare Actinometer (Potassium Ferrioxalate) start->prep_act measure_abs Measure Initial Absorbance (A₀) at λ_irr prep_sample->measure_abs irradiate Irradiate Sample & Actinometer (Identical Conditions) prep_act->irradiate measure_abs->irradiate measure_photolysis Monitor Photolysis (e.g., UV-Vis or HPLC) irradiate->measure_photolysis measure_act_rxn Quantify Actinometer Reaction (Form Fe²⁺-phenanthroline complex) irradiate->measure_act_rxn calc_molecules Calculate Molecules Uncaged from Sample measure_photolysis->calc_molecules calc_photons Calculate Photons Absorbed by Actinometer measure_act_rxn->calc_photons calc_phi Calculate Quantum Yield (Φu) calc_photons->calc_phi calc_molecules->calc_phi end End calc_phi->end

Fig 2. Workflow for quantum yield determination via chemical actinometry.
Step-by-Step Methodology

Objective: To determine the uncaging quantum yield (Φu) of a caged compound at a specific wavelength (e.g., 350 nm).

Materials:

  • Caged compound of interest

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-phenanthroline solution

  • Sodium acetate buffer

  • Monochromatic light source (e.g., lamp with a bandpass filter or a laser)

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Protocol:

  • Preparation of Actinometer Solution:

    • Causality: The ferrioxalate solution is light-sensitive and must be prepared in the dark or under red light to prevent premature photoreaction.[22]

    • Prepare a 6.0 mM solution of K₃[Fe(C₂O₄)₃] in 0.05 M H₂SO₄. Handle this solution in a darkroom.

  • Preparation of Sample Solution:

    • Prepare a solution of the caged compound in the desired solvent (e.g., buffered aqueous solution).

    • The concentration should be adjusted so that the absorbance at the irradiation wavelength is between 0.1 and 1.0 to ensure sufficient light absorption without significant inner filter effects.[23]

  • Irradiation Procedure:

    • Causality: Identical irradiation conditions are essential for a valid comparison. This includes the same cuvette, the same position relative to the light source, and the same irradiated volume.[22]

    • Actinometer Irradiation: Place a known volume (e.g., 2 mL) of the actinometer solution in a quartz cuvette. Irradiate for a short, precisely measured time (t), such that the total conversion is less than 10%.

    • Sample Irradiation: In the exact same setup, irradiate an identical volume of the sample solution for a measured time. Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them (e.g., by HPLC or UV-Vis to measure the disappearance of the caged compound or appearance of the product).

  • Analysis of the Actinometer:

    • Causality: The photoreduction of Fe³⁺ to Fe²⁺ is quantified by forming a stable, colored complex with 1,10-phenanthroline, which has a strong absorbance at 510 nm.

    • Take a precise aliquot of the irradiated actinometer solution.

    • Add 1,10-phenanthroline solution and sodium acetate buffer.

    • Dilute to a known final volume and allow time for color development.

    • Measure the absorbance at 510 nm. Calculate the concentration of Fe²⁺ formed using a pre-determined calibration curve. From this, calculate the total moles of Fe²⁺ produced.

  • Calculation of Photon Flux:

    • The number of photons absorbed by the actinometer can be calculated using the formula:

      • Moles of photons = (moles of Fe²⁺ formed) / Φ_act

      • Where Φ_act is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., Φ = 1.21 at 350 nm in 0.05 M H₂SO₄).

    • The photon flux (I₀) in einsteins s⁻¹ (moles of photons per second) is then calculated by dividing the moles of photons by the irradiation time (t).

  • Calculation of Sample Quantum Yield (Φu):

    • From the analysis of the irradiated sample (Step 3), determine the initial rate of reaction (moles of compound uncaged per second).

    • The quantum yield of the sample (Φu) is calculated as:

      • Φu = (moles of sample reacted / time) / (I₀ * F)

      • Where I₀ is the photon flux determined from the actinometer experiment and F is the fraction of light absorbed by the sample solution, calculated from its absorbance (A) as F = 1 - 10⁻ᴬ.

Conclusion and Future Outlook

The quantum yield is a decisive factor in the performance and applicability of a photoremovable protecting group. While classic o-nitrobenzyl compounds remain workhorses in the field, modern scaffolds based on coumarin and quinoline now offer vastly superior quantum efficiencies, with some quinoline derivatives approaching the theoretical maximum of unity.[18] Recent breakthroughs in rationally designing PPGs, such as strategies to stabilize cationic intermediates, have demonstrated that the once-challenging task of improving quantum yield is now achievable.[11][17] For researchers in drug development and chemical biology, selecting a PPG with a high quantum yield is a critical step toward conducting cleaner, faster, and more efficient experiments with minimal light-induced side effects, ultimately accelerating the pace of discovery.

References

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A Researcher's Guide to the Kinetic Analysis of Light-Induced Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of drug development, chemical biology, and materials science, the precise control over molecular activation is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an unparalleled level of spatiotemporal control by enabling the light-induced release of active molecules.[1][2] The efficacy of a PPG is not solely defined by its synthetic accessibility but is critically dependent on its reaction kinetics. This guide provides an in-depth, data-driven comparison of common PPGs, focusing on the analytical techniques used to characterize their deprotection kinetics.

The Imperative of Kinetic Analysis in PPG Selection

The rate at which a PPG is cleaved upon irradiation directly impacts its utility. For applications such as the rapid release of neurotransmitters to study neuronal signaling, a high quantum yield and fast release kinetics are essential.[3] Conversely, for controlled-release drug delivery, a slower, more sustained release profile might be desirable. Therefore, a thorough kinetic analysis is not merely an academic exercise but a critical step in the rational design and selection of a PPG for a specific application.

The overall uncaging efficiency of a PPG is a product of its molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield of uncaging (Φu).[4][5] This guide will delve into the experimental determination of these parameters for three widely used classes of PPGs: o-nitrobenzyl derivatives, coumarin-based cages, and BODIPY-based scaffolds.

Comparative Analysis of Common Photolabile Protecting Groups

The choice of a PPG is a multi-faceted decision, balancing factors like absorption wavelength, quantum yield, and synthetic accessibility.[1] The following table summarizes key kinetic and photophysical parameters for representative PPGs.

Photolabile Protecting GroupTypical λmax (nm)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl (oNB) *280-350[4]0.01 - 0.2[1]Features: Well-established chemistry, synthetically versatile.[6][7] Drawbacks: Requires UV activation, which can be damaging to biological samples; relatively low quantum yields.[8]
Coumarin-based (e.g., DEACM) 350-450[1]0.01 - 0.2+[1]Features: Visible light absorption, often fluorescent, good for two-photon applications.[9][10] Drawbacks: Quantum yield can be sensitive to the leaving group and substitution pattern.[9]
BODIPY-based 480-520[1]0.1 - 0.5[1]Features: High absorption in the visible spectrum, high quantum yields, excellent for two-photon uncaging.[3] Drawbacks: Can be synthetically more complex.

Experimental Workflows for Kinetic Analysis

A robust kinetic analysis of a light-induced deprotection reaction relies on accurate monitoring of the disappearance of the caged compound and the appearance of the uncaged product over time. The following sections detail standardized protocols using UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Setup for Photolysis

A standardized photolysis setup is crucial for reproducible kinetic measurements.

G cluster_0 Photolysis Setup Light_Source Light Source (e.g., LED, Mercury Lamp) Filter Bandpass Filter (to select wavelength) Light_Source->Filter Broadband Light Cuvette Quartz Cuvette with Stirring Filter->Cuvette Monochromatic Light Detector Spectrometer/Detector Cuvette->Detector Transmitted Light

Caption: A typical experimental setup for photochemical reactions.[11][12]

UV-Visible Spectroscopy: A Real-Time View of Deprotection

UV-Vis spectroscopy is a powerful and accessible technique for monitoring reaction kinetics in real-time, provided the caged and uncaged species have distinct absorption spectra.[13][14]

Causality Behind the Protocol: By monitoring the change in absorbance at a wavelength where the reactant and product have significantly different molar extinction coefficients, we can directly track the concentration changes over time, as described by the Beer-Lambert Law.[15]

Self-Validating System: The presence of clear isosbestic points in the time-resolved spectra indicates a clean conversion from a single reactant to a single product, validating the assumed reaction pathway.[16]

Experimental Protocol:

  • Prepare a stock solution of the caged compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration that gives an initial absorbance between 1 and 1.5 at λmax.

  • Transfer the solution to a quartz cuvette with a magnetic stir bar.

  • Place the cuvette in a thermostatted spectrophotometer equipped with a light source for irradiation.

  • Record an initial absorbance spectrum before irradiation.

  • Initiate irradiation with a filtered, collimated light source at the desired wavelength.

  • Acquire full absorbance spectra at regular time intervals during irradiation.

  • Plot the absorbance at a chosen wavelength (e.g., the λmax of the starting material) against time.

  • Determine the reaction rate constant by fitting the data to the appropriate kinetic model (e.g., first-order decay).

HPLC Analysis: Quantifying Reactants and Products

HPLC is the gold standard for separating and quantifying the components of a reaction mixture, offering high resolution and accuracy.[17] It is particularly useful when spectral changes in UV-Vis are ambiguous or when multiple products are formed.

Causality Behind the Protocol: Reverse-phase HPLC separates molecules based on their polarity. The caged compound is typically more non-polar than the deprotected, more polar product.[17] This difference in polarity leads to different retention times, allowing for their separation and quantification.

Self-Validating System: The integration of peak areas corresponding to the starting material and product at each time point should sum to a constant value (assuming no degradation), confirming mass balance and the integrity of the analysis.

Experimental Protocol:

  • Prepare a stock solution of the caged compound and irradiate it in a temperature-controlled vessel with constant stirring.

  • At specific time intervals , withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution in the dark at low temperature).

  • Inject the quenched aliquot into an HPLC system equipped with a C18 column and a UV detector.[17]

  • Develop a separation method using an appropriate mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Monitor the elution profile at a wavelength where both the starting material and product absorb.

  • Integrate the peak areas for the caged and uncaged compounds at each time point.

  • Plot the concentration of the starting material (calculated from the peak area relative to a standard curve) versus time to determine the reaction kinetics.

G cluster_1 HPLC Kinetic Analysis Workflow Irradiation Irradiate Sample Aliquoting Withdraw Aliquots at Time Intervals Irradiation->Aliquoting Quenching Quench Reaction Aliquoting->Quenching Injection Inject into HPLC Quenching->Injection Analysis Separate & Quantify Peaks Injection->Analysis Kinetics Plot Concentration vs. Time Analysis->Kinetics

Caption: Workflow for HPLC-based kinetic analysis of deprotection.

NMR Spectroscopy: A Mechanistic Deep Dive

NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring, offering insights into reaction mechanisms and the formation of intermediates.[18][19]

Causality Behind the Protocol: The chemical environment of atomic nuclei changes as the deprotection reaction proceeds, leading to shifts in their resonance frequencies in the NMR spectrum. By monitoring the integrals of peaks unique to the reactant and product, their relative concentrations can be determined over time.[20]

Self-Validating System: The observation of expected chemical shift changes and the absence of significant unassigned peaks provide confidence in the assigned structures of the reactant, product, and any observed intermediates.

Experimental Protocol:

  • Prepare a solution of the caged compound in a deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum before irradiation.

  • Irradiate the sample directly in the NMR spectrometer using a fiber-optic light guide or an LED insert.[21][22]

  • Acquire a series of ¹H NMR spectra at set time intervals during irradiation.

  • Integrate the signals corresponding to specific protons of the starting material and the product.

  • Calculate the relative concentrations from the integral values.

  • Plot the concentration of the starting material versus time to determine the reaction rate.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of moles of product formed divided by the number of moles of photons absorbed.[5]

Experimental Protocol:

  • Measure the photon flux of the light source at the irradiation wavelength using a calibrated photodiode or chemical actinometry.

  • Irradiate a solution of the caged compound for a specific time, ensuring that the absorbance change is linear with time (typically <10% conversion).

  • Determine the number of moles of product formed using HPLC or UV-Vis spectroscopy with a known molar extinction coefficient.

  • Calculate the number of photons absorbed by the sample from the photon flux, irradiation time, and the sample's absorbance.

  • Calculate the quantum yield using the formula: Φ = (moles of product) / (moles of photons absorbed).

Conclusion

The kinetic analysis of light-induced deprotection is a critical component in the development and application of photolabile protecting groups. By employing a combination of UV-Vis spectroscopy, HPLC, and NMR, researchers can gain a comprehensive understanding of the reaction rates, quantum yields, and underlying mechanisms. This data-driven approach enables the informed selection of the most appropriate PPG for a given application, ultimately accelerating innovation in fields ranging from fundamental biology to advanced therapeutics.

References

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efficacy of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde vs. other caged aldehydes

For researchers in drug development and cell biology, newer caging strategies offer significant advantages. Coumarin- and other visible-light-activated PPGs provide a more biocompatible approach, minimizing phototoxicity and enabling deeper tissue penetration, particularly when combined with two-photon excitation techniques. The choice of a caged aldehyde should therefore be guided by the specific demands of the experiment, balancing synthetic accessibility with photochemical performance and biological compatibility. The continued development of PPGs that absorb in the red or near-infrared spectrum remains a key goal for advancing the field. [22]

References

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A Researcher's Guide to Photolytic Byproducts of Common Caging Groups: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug development, photolabile protecting groups, or "caging" groups, offer an unparalleled level of spatiotemporal control over the release of bioactive molecules. The precise activation of a compound with a pulse of light allows for the interrogation of complex biological processes with minimal disruption. However, the act of "uncaging" is a chemical reaction that inevitably generates byproducts from the caging moiety itself. These photolytic byproducts are often overlooked, yet they can possess their own bioactivity, cytotoxicity, or interfere with downstream analytical measurements, thereby confounding experimental results.

This guide provides a comprehensive comparison of the photolytic byproducts generated from four major classes of caging groups: o-nitrobenzyl, coumarin, quinoline, and BODIPY-based derivatives. We will delve into their respective photolysis mechanisms, the identity and yield of their major byproducts, and the potential biological consequences of these molecular remnants. Furthermore, we will provide detailed experimental protocols for the characterization and quantification of these byproducts, empowering researchers to make informed decisions in the design and execution of their photopharmacology experiments.

The Critical Need for Byproduct Evaluation

The ideal caging group should be biologically inert before photolysis and, upon irradiation, release the active molecule with high efficiency. Crucially, the byproducts of this photoreaction should also be benign, exhibiting no biological activity or toxicity.[1][2] Unfortunately, this is not always the case. The byproducts of some of the most commonly used caging groups have been shown to be reactive and can interfere with biological systems.[1] Therefore, a thorough understanding and evaluation of these photolytic byproducts are paramount for the rigorous interpretation of experimental data.

Comparative Analysis of Caging Group Byproducts

Here, we compare the byproduct profiles of four widely used classes of photolabile protecting groups.

o-Nitrobenzyl (ONB) Derivatives

The o-nitrobenzyl caging group is one of the most established and widely used photolabile protecting groups. Its photochemistry has been extensively studied.

Photolysis Mechanism: Upon UV light absorption, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde (or a related ketone) byproduct.[3] This process is often accompanied by the release of a proton.[1]

Major Byproducts: The primary and most concerning byproduct of ONB cages is the corresponding 2-nitrosobenzaldehyde or 2-nitrosoacetophenone .[1][3]

Biological Implications: Nitrosoarenes are known to be highly reactive electrophiles that can react with nucleophilic residues in proteins, such as thiols (cysteine).[1] This reactivity can lead to enzyme inhibition and other off-target effects, potentially confounding the interpretation of experiments. While the quantum yield of uncaging for many ONB derivatives is relatively high (often around 60% for the formation of the nitroso byproduct), the inherent reactivity of this byproduct necessitates careful consideration and control experiments.[3]

Coumarin-Based Caging Groups

Coumarin-based caging groups have gained popularity due to their favorable photophysical properties, including absorption at longer wavelengths compared to ONB derivatives, which can reduce phototoxicity to cells.

Photolysis Mechanism: The photolysis of coumarin-4-ylmethyl cages typically proceeds through a photo-Favorskii rearrangement or a photoheterolysis mechanism. Upon irradiation, the caged molecule is released, and the coumarin moiety is transformed into a coumarin-4-ylmethanol derivative as a major byproduct.[4]

Major Byproducts: The main photolytic byproduct is a coumarin alcohol .[4] However, other minor byproducts can also be formed depending on the specific coumarin derivative and the reaction conditions. For instance, in some cases, photoisomerization can occur, leading to a decrease in uncaging efficiency.[5]

Biological Implications: Coumarin and its derivatives are a diverse class of compounds with a wide range of biological activities. While some coumarins are relatively benign, others can exhibit anticoagulant, antimicrobial, or cytotoxic effects.[6] The specific biological activity of the coumarin byproduct will depend on its exact chemical structure. Therefore, it is crucial to assess the potential effects of the liberated coumarin alcohol in the biological system under investigation.

Quinoline-Based Caging Groups

Quinoline-based caging groups, such as 8-bromo-7-hydroxyquinoline (BHQ), have emerged as promising alternatives, offering efficient one- and two-photon uncaging.[7][8]

Photolysis Mechanism: The photolysis of BHQ-caged compounds is proposed to occur through a solvent-assisted photoheterolysis (SN1) mechanism.[8][9] This process leads to the release of the caged molecule and the formation of 8-bromo-7-hydroxy-2-(hydroxymethyl)quinoline .[10]

Major Byproducts: The primary byproduct is the corresponding hydroxymethyl-quinoline derivative. However, studies have shown that for BHQ, a competing dehalogenation reaction can occur, leading to the formation of a debrominated byproduct, (7-hydroxyquinolin-2-yl)methyl acetate (HQ-OAc) .[10]

Biological Implications: The biological activity of quinoline derivatives is varied. Some are known to have therapeutic effects, while others can be cytotoxic. The presence of a halogen, such as bromine, can also influence the molecule's reactivity and toxicity. The potential for multiple byproducts from BHQ cages underscores the importance of careful analytical characterization of the photolysis mixture.

BODIPY-Based Caging Groups

BODIPY (boron-dipyrromethene) dyes are known for their excellent photophysical properties, including high molar extinction coefficients and sharp absorption bands in the visible region. These characteristics have led to their development as caging groups for visible-light applications.

Photolysis Mechanism: The photolysis mechanism of BODIPY cages is still under investigation but is thought to involve a photo-induced electron transfer process. This leads to the cleavage of the bond to the caged molecule.

Major Byproducts: The photostability of BODIPY dyes can be a concern, and they are known to degrade under light irradiation through various pathways, including oxidation and photocleavage.[11][12] The specific byproducts will depend on the structure of the BODIPY core and the reaction conditions. Studies on hydroxymethyl-BODIPYs have highlighted their potential for phototoxicity.[11]

Biological Implications: The phototoxicity of the BODIPY cage byproducts is a significant consideration. The generation of reactive oxygen species (ROS) upon irradiation can lead to cellular damage.[13] Therefore, while BODIPY cages offer the advantage of visible light activation, a thorough evaluation of the phototoxicity of the cage itself and its byproducts is essential.

Quantitative Data Summary

The following table summarizes key photochemical properties and major byproducts of the discussed caging groups. It is important to note that quantum yields can vary significantly depending on the specific derivative, the leaving group (the caged molecule), and the solvent.[14]

Caging Group FamilyTypical λmax (nm)Quantum Yield (Φ)Major Photolytic Byproduct(s)Potential Biological Concerns
o-Nitrobenzyl (ONB) 280-350~0.01 - 0.62-Nitrosobenzaldehyde/ketoneHigh reactivity with cellular nucleophiles (e.g., thiols), potential for enzyme inhibition.[1][3]
Coumarin 320-400~0.001 - 0.3Coumarin alcoholVaried bioactivity, potential for cytotoxicity depending on the specific structure.[6]
Quinoline (BHQ) ~365~0.02 - 0.1Hydroxymethyl-quinoline, Dehalogenated quinolinePotential for cytotoxicity and multiple byproducts.[10]
BODIPY 500-650VariableVarious degradation productsPhototoxicity, generation of reactive oxygen species.[11][13]

Experimental Protocols

To empower researchers to rigorously evaluate photolytic byproducts, we provide the following detailed experimental workflows.

Experimental Workflow for Photolysis and Byproduct Analysis

Caption: General workflow for the evaluation of photolytic byproducts.

Detailed Step-by-Step Methodologies

1. Controlled Photolysis of Caged Compounds

This protocol describes a general procedure for the controlled irradiation of a caged compound solution to generate photolytic byproducts for analysis.

  • Materials:

    • Caged compound of interest

    • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for biological relevance, or an organic solvent like acetonitrile/water for analytical purposes)

    • Quartz cuvette or 96-well plate with a quartz bottom

    • Light source with a specific wavelength output (e.g., LED, laser, or filtered lamp)

    • Radiometer to measure light intensity

    • Stirring mechanism (if using a cuvette)

  • Procedure:

    • Prepare a stock solution of the caged compound in a suitable solvent at a known concentration (e.g., 100 µM).

    • Transfer the solution to the quartz cuvette or well plate.

    • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the absorbance at the irradiation wavelength.

    • Place the sample in the irradiation setup. If using a cuvette, ensure gentle stirring to maintain a homogenous solution.

    • Irradiate the sample with light of the appropriate wavelength for a defined period. The irradiation time should be sufficient to generate a detectable amount of byproducts but avoid complete degradation of the starting material, which can complicate kinetic analysis. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

    • At the end of the irradiation period, immediately protect the sample from further light exposure.

    • Collect the sample for subsequent analysis. It is also recommended to have a non-irradiated control sample for comparison.

2. Quantification of Photolytic Byproducts by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of photolytic byproducts.[15]

  • Instrumentation and Columns:

    • A standard HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • A reverse-phase C18 column is a good starting point for the separation of many organic molecules.[16]

  • Sample Preparation:

    • If the photolysis was performed in a buffer containing non-volatile salts, a solid-phase extraction (SPE) step may be necessary to remove these salts before injection into the MS.

    • Dilute the photolyzed sample in the initial mobile phase to an appropriate concentration for analysis.

  • HPLC Method Development:

    • Mobile Phase Selection: A typical mobile phase for reverse-phase chromatography consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

    • Gradient Elution: Start with a gradient elution to separate the caged compound, the released molecule, and the various byproducts. A typical gradient might run from 5% to 95% organic solvent over 10-20 minutes.[17]

    • Detection: Use the mass spectrometer to detect the ions of interest. For quantification, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is highly specific and sensitive.

  • Quantification:

    • Standard Curve: Prepare a standard curve for the expected major byproduct using a certified reference standard, if available. This involves preparing a series of known concentrations of the standard and analyzing them by HPLC-MS/MS to generate a calibration curve of peak area versus concentration.

    • Analysis of Photolyzed Sample: Inject the photolyzed sample and determine the peak area of the byproduct.

    • Calculation: Use the calibration curve to calculate the concentration of the byproduct in the photolyzed sample. The yield of the byproduct can then be calculated as a percentage of the initial concentration of the caged compound.

3. In Vitro Cytotoxicity Assay of Photolytic Byproducts

This protocol provides a general framework for assessing the cytotoxicity of photolytic byproducts using a cell-based assay. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

  • Materials:

    • Mammalian cell line of interest (e.g., HeLa, HEK293)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Photolyzed solution containing the byproducts (prepared as in Protocol 1 and sterile-filtered)

    • Control solutions (non-irradiated caged compound, vehicle control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

    • Treatment: Remove the old medium and add fresh medium containing serial dilutions of the photolyzed solution. Include wells with non-irradiated caged compound, vehicle control (the solvent used to dissolve the caged compound), and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

      • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the cell viability against the concentration of the photolyzed solution to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizing Photolysis: Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate the generalized photolytic pathways for the discussed caging groups.

o-Nitrobenzyl (ONB) Caging Group Photolysis

ONB_Photolysis ONB o-Nitrobenzyl Caged Molecule (R-X) Excited_ONB Excited State [ONB-R-X]* ONB->Excited_ONB hν (UV) Aci_Nitro aci-Nitro Intermediate Excited_ONB->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Molecule (X) Aci_Nitro->Released_Molecule Nitroso_Byproduct 2-Nitroso Byproduct (R=O) Aci_Nitro->Nitroso_Byproduct

Caption: Photolysis mechanism of an o-nitrobenzyl caging group.

Coumarin-Based Caging Group Photolysis

Coumarin_Photolysis Coumarin_Cage Coumarin Caged Molecule (R-X) Excited_Coumarin Excited State [Coumarin-R-X]* Coumarin_Cage->Excited_Coumarin Carbocation Coumarin Carbocation Excited_Coumarin->Carbocation Heterolysis Released_Molecule Released Molecule (X⁻) Excited_Coumarin->Released_Molecule Heterolysis Coumarin_Alcohol Coumarin Alcohol Byproduct Carbocation->Coumarin_Alcohol + H₂O Quinoline_Photolysis BHQ_Cage BHQ Caged Molecule (R-X) Excited_BHQ Excited State [BHQ-R-X]* BHQ_Cage->Excited_BHQ Carbocation Quinoline Carbocation Excited_BHQ->Carbocation Photoheterolysis Released_Molecule Released Molecule (X⁻) Excited_BHQ->Released_Molecule Photoheterolysis Debrominated_Product Debrominated Byproduct Excited_BHQ->Debrominated_Product Side Reaction Quinoline_Alcohol Quinoline Alcohol Byproduct Carbocation->Quinoline_Alcohol + H₂O

Caption: Photolysis mechanism of a BHQ caging group.

Conclusion and Future Perspectives

The choice of a photolabile protecting group extends beyond considerations of uncaging efficiency and wavelength compatibility. A comprehensive evaluation of the photolytic byproducts is a critical, yet often neglected, aspect of rigorous experimental design in photopharmacology. The byproducts of common caging groups, such as the reactive nitrosoarenes from o-nitrobenzyl cages and the potentially bioactive coumarin and quinoline derivatives, can significantly impact experimental outcomes.

As the field moves towards more complex biological systems and in vivo applications, the demand for "truly" bio-orthogonal caging groups will undoubtedly increase. This necessitates the development of new caging strategies that not only offer superior photophysical properties but also generate genuinely inert byproducts. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools to critically evaluate the caging groups they employ, ultimately leading to more robust and reproducible scientific discoveries.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. (2025). Request PDF.
  • Photochemistry of o-nitrobenzaldehyde and related studies. (n.d.). The Journal of Physical Chemistry - ACS Publications.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC.
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  • 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope. (2005). PubMed.
  • Phototoxicity of hydroxymethyl-BODIPYs: are photocages that innocent? (2025). Chemical Science (RSC Publishing). DOI:10.1039/D5SC04032A
  • Coumarin‐4‐ylmethyl‐ and p‐Hydroxyphenacyl‐Based Photoacid Generators with High Solubility in Aqueous Media: Synthesis, Stability and Photolysis. (2025). ResearchGate.
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2007). Nature Methods.
  • Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. (2019). PMC - NIH.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace.
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2005). Journal of the American Chemical Society.
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  • Flash photolysis of caged compounds. (1993). Plymouth Marine Science Electronic Archive (PlyMSEA).
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  • Unraveling the mechanism of the photodeprotection reaction of 8-bromo- and 8-chloro-7-hydroxyquinoline caged acetates. (2012). SciSpace.
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  • Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. (2023). Bulgarian Chemical Communications.
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structural analysis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The this compound scaffold serves as a crucial intermediate in the synthesis of complex pharmaceuticals, including the vasopressin V2 receptor antagonist, Lixivaptan.[1] Its molecular geometry, dictated by the spatial arrangement of its pyrrole and nitrobenzyl rings, directly influences its reactivity and suitability for subsequent synthetic transformations.

This guide provides a comprehensive comparison of the structural analysis techniques applied to this class of compounds. We will delve into the foundational crystal structure of the parent compound, offer predictive insights into the structural effects of derivatization, and present detailed experimental protocols for key analytical methods. The focus is not merely on the data itself, but on the causal relationships between molecular structure and observable properties, providing a robust framework for future research and development.

Synthesis and Spectroscopic Characterization

The synthesis of the title compound and its derivatives is typically achieved through N-alkylation of pyrrole-2-carbaldehyde. The choice of a strong base and an aprotic polar solvent is critical to ensure efficient deprotonation of the pyrrole nitrogen, facilitating nucleophilic attack on the benzyl halide.

General Synthesis Protocol

A common and high-yielding synthesis involves the reaction of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide using sodium hydride (NaH) in N,N-dimethylformamide (DMF).[1]

Experimental Protocol: Synthesis of this compound

  • Preparation: Under an inert argon atmosphere, add sodium hydride (1.2 eq.) portion-wise to a solution of pyrrole-2-carboxaldehyde (1.0 eq.) in anhydrous DMF at 0°C. The inert atmosphere is crucial to prevent NaH from reacting with atmospheric moisture, and the low temperature controls the initial exothermic reaction.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium pyrrolide salt.

  • Alkylation: Add 2-nitrobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by carefully adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield colorless crystals.[1]

G cluster_prep Step 1: Preparation cluster_react Step 2: Reaction cluster_purify Step 3: Isolation & Purification p1 Pyrrole-2-carboxaldehyde in anhydrous DMF p2 Add NaH at 0°C (Inert Atmosphere) p1->p2 r1 Stir 30 min (Formation of Sodium Pyrrolide) p2->r1 r2 Add 2-Nitrobenzyl Bromide r1->r2 r3 Monitor by TLC r2->r3 i1 Quench with Water r3->i1 i2 Extract with Ethyl Acetate i1->i2 i3 Purify by Recrystallization/Chromatography i2->i3 end end i3->end Final Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure. The proton (¹H) and carbon (¹³C) NMR spectra provide a detailed fingerprint of the molecular environment. For 1-(2-nitrophenyl)-1H-pyrrole-2-carbaldehyde, a closely related analog, the aldehyde proton appears as a singlet around δ 9.48 ppm.[2] The aromatic protons of the pyrrole and nitrophenyl rings typically appear in the δ 6.5-8.2 ppm region.[2]

Comparative Structural Analysis: Insights from X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural data, revealing precise bond lengths, angles, and intermolecular interactions in the solid state.

Core Structure: this compound

The crystal structure of the parent compound has been determined, providing a benchmark for understanding its derivatives.[1] A key feature of its conformation is the significant twist between the pyrrole and benzene rings. The dihedral angle between the planes of these two rings is 83.96°.[1] This near-perpendicular arrangement is a direct consequence of steric hindrance between the ortho-substituents on both rings.

The nitro group is also slightly twisted out of the plane of the benzene ring by 5.92°.[1] In the crystal lattice, molecules are linked by weak C-H···O intermolecular hydrogen bonds, forming columns along the[3] direction.[1]

ParameterValueSignificance
Chemical Formula C₁₂H₁₀N₂O₃Confirms elemental composition.[1]
Crystal System TriclinicLow symmetry system, common for complex organics.[1]
Space Group P-1Indicates a centrosymmetric packing arrangement.
Pyrrole/Benzene Dihedral Angle 83.96 (6)°Shows a highly twisted conformation, minimizing steric clash.[1]
Nitro Group/Benzene Dihedral Angle 5.92 (8)°Slight twist, likely due to crystal packing forces.[1]
Key Intermolecular Interaction C-H···O Hydrogen BondsGoverns the packing of molecules in the solid state.[1]
Table 1: Key Crystallographic Data for this compound.[1]
Predictive Comparison with Derivatives

While crystallographic data for a wide range of derivatives are not publicly available, we can make informed predictions about how substituents would alter the core structure.

  • Alternative 1: Electron-Withdrawing Groups (e.g., -Cl, -CF₃) on the Benzyl Ring: Adding further electron-withdrawing groups would likely have a minimal impact on the core dihedral angle, which is dominated by sterics. However, it could influence crystal packing by altering the molecule's dipole moment and capacity for intermolecular interactions like halogen bonding.

  • Alternative 2: Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the Benzyl Ring: These groups are unlikely to change the sterically enforced perpendicular conformation. A methoxy group at the ortho-position, for instance, would likely increase steric hindrance, potentially pushing the dihedral angle even closer to 90°.

  • Alternative 3: Substituents on the Pyrrole Ring: Introducing substituents on the pyrrole ring, especially at the 5-position, would create significant steric clash with the benzyl group. This would necessitate a conformational change, likely preserving the twisted geometry to alleviate the new steric strain. This principle is fundamental in the design of conformationally restricted molecules in drug discovery.[4]

Methodologies for Comprehensive Structural Elucidation

To ensure trustworthy and replicable results, standardized and validated protocols are essential.

Protocol: Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of structure and stereochemistry.

  • Crystal Growth: High-quality single crystals are a prerequisite. Grow crystals by slow evaporation of a saturated solution of the purified compound. Common solvents include ethanol, ethyl acetate, or binary mixtures like petroleum ether/ethyl acetate.[1][5] The goal is to allow molecules to pack in a slow, ordered manner.

  • Data Collection: Mount a suitable crystal (0.1-0.3 mm in size) on a goniometer head.[5] Collect data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα) and a CCD detector.[1] Maintain the crystal at a low temperature (e.g., 113 K) to reduce thermal vibration and improve data quality.[1]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods (e.g., SHELXS) to determine initial atomic positions.[1] Refine the model against the experimental data using full-matrix least-squares (e.g., SHELXL), adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[1] The quality of the final structure is assessed by parameters like the R-factor.[5]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Complementary Analysis: Computational Studies

In the absence of experimental data for derivatives, computational methods such as Density Functional Theory (DFT) can provide valuable predictive insights. By building a model of a hypothetical derivative, researchers can perform a geometry optimization to predict its lowest energy conformation, including key dihedral angles. This in silico approach allows for the rapid screening of many potential derivatives to prioritize synthetic targets with desirable conformational properties, accelerating the drug design cycle.

References

  • Sun, N., Jia, Z.-P., & Zhang, Y. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1473. [Link]
  • ChemBK. (2024). This compound. ChemBK. [Link]
  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y.-d., & Wu, A.-x. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688-691. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Dziembowska, T., Rozwadowski, Z., Filarowski, A., & Hansen, P. E. (2001). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. Magnetic Resonance in Chemistry, 39(S1), S69-S77. [Link]
  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. [Link]
  • More, U. A., Joshi, S. D., Aminabhavi, T. M., & Kulkarni, V. H. (2014). Design, synthesis, molecular docking and 3D-QSAR studies of potent inhibitors of enoyl-acyl carrier protein reductase as potential antimycobacterial agents.
  • Jo, E., Kim, J., Lee, S., Kim, S. H., Kang, K. S., & Choi, H. (2021).
  • Royal Society of Chemistry. (n.d.). Supporting Information for a related study on pyrrole carbaldehydes. [Link]
  • Pipzine Chemicals. (n.d.). This compound. Pipzine Chemicals. [Link]
  • Yoshikawa, N., & Arihara, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. [Link]
  • Salerno, L., Modica, M. N., Pittalà, V., Romeo, G., Siracusa, M. A., Amata, E., ... & Marrazzo, A. (2019). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 10(9), 1595-1606. [Link]
  • Rossi, P., Paoli, P., Milazzo, S., Chelazzi, L., Giovannoni, M. P., Guerrini, G., ... & Conti, L. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.

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A Researcher's Guide to Optimizing Cleavage Efficiency: A Comparative Analysis of Solvent Systems in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For chemists and researchers engaged in peptide synthesis and drug development, the final cleavage of a newly synthesized peptide from its solid-phase resin support is a moment of truth. This critical step dictates not only the final yield but, more importantly, the purity of the product that will proceed to purification and downstream applications. The composition of the cleavage cocktail—a mixture of a strong acid, a solvent, and various "scavengers"—is the single most important variable in this process.

This guide provides an in-depth comparison of common cleavage solvent systems used in modern Fmoc-based solid-phase peptide synthesis (SPPS). We will move beyond simple protocol recitation to explore the chemical rationale behind cocktail selection, present comparative data, and offer detailed, validated methodologies to empower you to make informed decisions for your specific peptide.

The Fundamental Chemistry of Peptide Cleavage

In Fmoc-SPPS, peptides are assembled on a solid support resin via an acid-labile linker. The final release of the peptide and the simultaneous removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are typically achieved using a strong acid. Trifluoroacetic acid (TFA) is the reagent of choice due to its ability to effectively cleave these bonds without degrading the peptide backbone itself.

However, the cleavage process generates highly reactive electrophilic species, primarily carbocations, from the protecting groups. These cations can re-attach to electron-rich amino acid residues within your peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a host of unwanted side products that complicate purification.

This is where the "solvent system," more accurately termed the cleavage cocktail, becomes critical. The cocktail is not merely a solvent but a carefully balanced formulation where scavengers are added to the TFA to quench these reactive carbocations before they can damage the peptide. The choice of scavengers and their concentrations is dictated entirely by the amino acid composition of the target peptide.

Comparative Analysis of Common Cleavage Cocktails

The selection of a cleavage cocktail is a risk-management exercise. A "standard," gentle cocktail may be insufficient for a peptide laden with sensitive residues, leading to low purity. Conversely, an overly aggressive cocktail for a simple peptide is unnecessary and introduces more complex reagents that must be removed later.

Below is a comparative table of widely used cleavage cocktails. The choice depends on the presence of sensitive amino acids in the peptide sequence.[1]

Table 1: Comparison of TFA-Based Cleavage Cocktails

Cocktail Name Composition (% v/v) Key Scavengers & Roles Primary Application & Efficiency Limitations
Standard / "TFA-Water-TIS" TFA / H₂O / TIS (95 : 2.5 : 2.5)TIS (Triisopropylsilane): A powerful carbocation scavenger. Reduces Trt (trityl) and Pbf (pentamethyldihydrobenzofuran) groups.[2] Water: Assists in the hydrolysis of the peptide-resin bond and scavenges t-butyl cations.General Purpose: Excellent for simple peptides without sensitive residues like Cys, Met, or Trp. Provides high cleavage efficiency for most sequences.[2]High Risk of Side Reactions for peptides containing Trp, Met, or Cys.[3] TIS is not effective at preventing Trp alkylation.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Phenol: Scavenges carbocations, protects Tyr. Thioanisole: A soft scavenger, effective for protecting Trp and removing some Arg protecting groups (e.g., Mtr). EDT (1,2-Ethanedithiol): A strong reducing agent, prevents Cys oxidation and scavenges Trt groups.[4]"Gold Standard" for Complex Peptides: Highly effective for sequences containing any combination of Cys, Met, Trp, and Tyr.[5] Maximally inhibits a wide variety of side reactions.[5]Highly Odorous: EDT and thioanisole have strong, unpleasant odors requiring excellent fume hood ventilation. Can be overly aggressive for simple peptides.
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Anisole: A classic scavenger, particularly for protecting Tyr from alkylation. Thioanisole & EDT: Provide robust protection for Trp, Met, and Cys.Arg-rich Peptides: Particularly effective for peptides containing multiple Arg residues with sulfonyl-based protecting groups (Pbf, Pmc).[1] Also recommended for Trp-containing peptides.[1]Similar to Reagent K, it is highly noxious and may be overkill for less complex sequences.[3]
"Odorless" / Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Phenol & TIS: Combines the benefits of phenol for Tyr protection with the strong carbocation scavenging of TIS.Trp-Free Peptides with Tyr/Met: A good alternative to Reagent K when the primary sensitive residues are Tyr and Met, but not Cys or Trp. Eliminates the use of highly odorous thiols.[6]Not Suitable for Trp or Cys: Lacks the specific scavengers (thioanisole, EDT) needed to effectively protect Tryptophan and Cysteine residues.

Experimental Design: Protocols and Workflow

Trustworthiness in a protocol comes from its clarity and reproducibility. The following methods are standard, validated procedures. Crucially, all cleavage preparations and reactions must be performed in a well-ventilated fume hood. [3]

General Peptide Cleavage & Precipitation Workflow

The overall process, from the resin-bound peptide to the final crude product, follows a consistent path, illustrated below.

G cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_isolation Isolation & Purification Resin 1. Dry Peptide-Resin (0.1 mmol scale) Wash 2. Wash Resin (3x with DCM) Resin->Wash Dry 3. Dry Resin Under Vacuum/Nitrogen Wash->Dry React 5. Add Cocktail to Resin (10 mL / g resin) Dry->React Cocktail 4. Prepare Fresh Cleavage Cocktail Cocktail->React Agitate 6. Agitate at RT (2-3 hours) React->Agitate Filter 7. Filter Resin (Collect filtrate) Agitate->Filter Precipitate 8. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge 9. Centrifuge & Decant Precipitate->Centrifuge Wash_Ether 10. Wash Pellet (2x with Cold Ether) Centrifuge->Wash_Ether Dry_Crude 11. Dry Crude Peptide Wash_Ether->Dry_Crude Lyophilize 12. Dissolve & Lyophilize Dry_Crude->Lyophilize G cluster_problem Side Reaction Pathway cluster_solution Scavenging Pathway Trp Tryptophan (in Peptide Chain) Alkylated_Trp Alkylated Tryptophan (Impurity) Trp->Alkylated_Trp Alkylation tBu_cation t-Butyl Cation (from protecting group) tBu_cation->Alkylated_Trp Scavenged_Product Scavenged Cation tBu_cation->Scavenged_Product Thioanisole Thioanisole (Scavenger) Thioanisole->Scavenged_Product Traps Cation

Caption: Prevention of Tryptophan alkylation by a scavenger.

Causality Explained: Triisopropylsilane (TIS) is a "hard" scavenger that reacts irreversibly via hydride transfer, but it is not nucleophilic enough to effectively protect "soft" nucleophiles like the tryptophan indole ring. Thioanisole, a "soft" scavenger, is far more effective at intercepting the cations that would otherwise alkylate Trp. [5]Similarly, the thiol in 1,2-ethanedithiol (EDT) is essential for keeping the Cysteine side chain in its reduced state and preventing the formation of disulfide-bridged dimers during cleavage. [4]

Conclusion and Best Practices

The efficiency and purity of a synthetic peptide are not determined at the end of the process, but are rather a culmination of informed choices made at every step. For the critical final cleavage, the data and mechanisms presented here underscore a clear principle: the cleavage cocktail must be tailored to the specific amino acid composition of the peptide.

Key Takeaways:

  • Always Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on 10-20 mg to analyze the crude product by HPLC and Mass Spectrometry. [7]This allows you to optimize conditions without sacrificing valuable material.

  • Use Fresh Cocktails: Scavengers, particularly thiols, can degrade over time. Always prepare your cleavage cocktail immediately before use. [3]* Ensure Thorough Washing: Residual DMF, being basic, can neutralize the TFA and inhibit cleavage. [8]Thoroughly wash the resin with DCM before cleavage.

  • Don't Underestimate Scavengers: For any peptide containing Trp, Met, Cys, or multiple Arg residues, a simple TFA/TIS/Water cocktail is insufficient. The use of a comprehensive mixture like Reagent K is a proven strategy for maximizing purity. [5] By applying these principles and protocols, researchers can significantly improve the outcome of their peptide syntheses, ensuring a higher quality crude product that simplifies purification and accelerates the path to discovery.

References

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Cleavage Cocktails; Reagent B.Aapptec Peptides. [Link]
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail.Biotage. [Link]
  • Cleavage of synthetic peptides.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.PubMed. [Link]
  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.PMC - NIH. [Link]
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins.Polypeptide. [Link]
  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.PMC - NIH. [Link]
  • Tips & Tricks.American Peptide Society. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde. As a crucial intermediate in complex organic syntheses, its unique chemical structure, incorporating both a nitroaromatic system and an aldehyde functional group, necessitates a rigorous and informed approach to waste management. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound (C₁₂H₁₀N₂O₃) is a yellow to orange crystalline solid.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from its constituent functional groups and data on structurally similar chemicals.

  • Skin and Eye Irritation : The presence of the carbaldehyde group and the overall aromatic structure suggests it is likely an irritant. Direct contact with skin and eyes should be avoided.[1] Safety data for the related compound, pyrrole-2-carboxaldehyde, confirms it causes skin and serious eye irritation.[2][3][4]

  • Respiratory Irritation : Like many fine organic powders and aldehydes, inhalation may cause respiratory irritation.[2][3]

  • Toxicity : Nitroaromatic compounds are often toxic and can pose long-term environmental hazards. Nitrobenzene, for instance, is highly toxic to wildlife.[5][6] The compound is classified as harmful if swallowed based on data for 2-Nitrobenzaldehyde.

  • Reactivity : The nitro group makes the compound a potential oxidizing agent and may react violently with reducing agents.[6] It is crucial to prevent contact with incompatible materials during storage and disposal.

Property Information Source(s)
Chemical Formula C₁₂H₁₀N₂O₃[1][7]
Molecular Weight 230.22 g/mol [7][8]
Appearance Yellow to orange crystalline solid[1]
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol); low in water.[1][8]
Primary Hazards Skin, eye, and respiratory irritant; Harmful if swallowed.[1][2]
Environmental Hazard Potential for long-term aquatic toxicity due to the nitroaromatic structure.[5]

Regulatory Framework: A Shared Responsibility

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace.[10][11][12] As a generator of hazardous waste, you are legally responsible for its safe management from generation to final disposal. This protocol is designed to meet these regulatory standards, but always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.

Core Disposal Protocol: From Benchtop to Final Disposition

This protocol outlines the necessary steps for safely managing waste containing this compound. The fundamental principle is that this chemical waste must never be disposed of via standard trash or sanitary sewer systems.[13][14]

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling the compound or its waste, ensure you are wearing:

  • Chemical-resistant gloves (Nitrile or Neoprene).

  • Splash-proof safety goggles .

  • A fully buttoned laboratory coat .

  • Closed-toe shoes .

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[10]

Step 2: Waste Characterization and Segregation

All waste streams containing this compound must be treated as hazardous chemical waste .

Segregation is critical. Store this waste away from incompatible materials, particularly:

  • Strong acids and bases.

  • Strong oxidizing agents.

  • Reducing agents.

Keep waste streams separate. For example, do not mix solid waste (contaminated gloves, weigh paper) with liquid solvent waste.[13][15]

Step 3: Waste Collection and Container Management

For Solid Waste:

  • Unused or expired pure compound: Collect in its original container or a new, clean, sealable container made of compatible material (e.g., amber glass or High-Density Polyethylene - HDPE).

  • Contaminated labware (gloves, wipes, etc.): Place in a designated, lined container or a heavy-duty plastic bag clearly marked for hazardous waste.

For Liquid Waste (e.g., solutions from reactions or rinsing):

  • Collect in a sturdy, leak-proof container with a secure, screw-top cap.[13][16]

  • Compatible materials include glass or HDPE. Avoid metal containers for acidic solutions.[9]

  • Leave at least 10% headspace in the container to allow for vapor expansion.[15]

Container Integrity:

  • All waste containers must be kept tightly closed except when adding waste.[13][14] This prevents spills and the release of vapors.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.[11] Your institution's EHS department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .[17]

  • The full, unabbreviated chemical name: "this compound" .

  • An accurate list of all constituents in the container, including solvents, with percentages.

  • The specific hazard characteristics (e.g., Irritant, Toxic).

  • The accumulation start date (the date the first drop of waste was added).

Step 5: On-Site Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[15][17]

  • The SAA must be clearly marked.

  • Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[13]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[14][18]

Disposal Workflow Diagram

DisposalWorkflow Disposal Decision Workflow for this compound A Waste Generation (Pure compound, contaminated solids, solutions) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (Glass or HDPE) B->C D Is waste liquid? C->D E Collect in leak-proof liquid waste container. Leave 10% headspace. D->E Yes F Collect in designated, labeled solid waste container. D->F No G Affix Hazardous Waste Label. List all constituents. E->G F->G H Keep container tightly closed. G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Is container full or accumulation time limit reached? I->J J->I No K Contact EHS for waste pickup. J->K Yes L EHS transports to Central Accumulation Area for licensed disposal. K->L

Sources

A Senior Application Scientist's Guide to Handling 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde (CAS No. 22162-51-2). As a compound utilized in specialized organic synthesis, particularly for intermediates in drug development, a thorough understanding of its hazard profile is critical to ensure laboratory safety.[1] This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks

This compound is a solid, often appearing as yellow to orange crystals, and is classified with the GHS07 pictogram, indicating it is a substance that can cause less serious health effects.[1][2] The primary hazards associated with this compound are:

  • Acute Oral Toxicity: The compound is categorized as harmful if swallowed (H302).[2]

  • Skin Irritation: Direct contact can cause skin irritation.[1] While specific data for this molecule is limited, the parent structure, pyrrole-2-carboxaldehyde, is a known skin irritant (H315).[3][4][5]

  • Eye Irritation: It is expected to be an irritant to the eyes.[1] Pyrrole-2-carboxaldehyde is classified as causing serious eye irritation (H319).[3][4]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation (H335).[4]

Given these hazards, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal contact, ocular contact, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.

Protection Type Required PPE Rationale & Specifications
Hand Protection Nitrile or Neoprene GlovesPrevents skin irritation upon contact.[1][6] Standard nitrile gloves are generally sufficient for handling small quantities of the solid. For extended handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.[7] Always inspect gloves for tears or holes before use.
Eye & Face Protection Chemical Safety GogglesProtects against dust particles or splashes entering the eyes, preventing serious irritation.[1][7] If there is a significant risk of splashing (e.g., during transfer of solutions), a full face shield should be worn in addition to safety goggles.[6][8]
Body Protection Long-Sleeved Laboratory CoatProvides a barrier against accidental spills on skin and clothing. A standard cotton lab coat is acceptable for handling the solid, but a chemical-resistant apron should be worn over the lab coat when working with larger quantities or solutions.
Respiratory Protection Use in a Fume Hood or Ventilated EnclosureTo prevent inhalation of dust, all weighing and handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure. For situations where engineering controls are insufficient, a NIOSH-approved respirator may be required.[9]

Operational Workflow: Safe Weighing and Solution Preparation

This section provides a step-by-step protocol for a common laboratory task: weighing the solid compound and preparing a stock solution. This workflow integrates the necessary PPE at each critical stage.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Area & Hazard Check - Confirm fume hood is operational. - Review SDS for hazards. B 2. Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves A->B Proceed once safe C 3. Weigh Compound - Use anti-static weigh boat. - Handle carefully to avoid dust. B->C Enter handling zone D 4. Prepare Solution - Add solvent to the solid. - Ensure vessel is capped. C->D Transfer solid E 5. Decontaminate - Wipe down surfaces. - Clean glassware. D->E After handling F 6. Waste Disposal - Dispose of contaminated items (gloves, weigh boat) in solid chemical waste. E->F Segregate waste G 7. Doff PPE - Remove gloves first. - Wash hands thoroughly. F->G Final step

Caption: Workflow for safely weighing and dissolving the solid chemical.

Step-by-Step Protocol
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE: a long-sleeved lab coat, chemical safety goggles, and nitrile gloves.[1]

  • Handling (inside the fume hood):

    • Carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat. Minimize the generation of dust.[1]

    • Transfer the weighed solid into the appropriate flask for dissolution.

    • Add the solvent slowly to the flask to avoid splashing.

    • Cap the flask securely.

  • Decontamination and Disposal:

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Remove gloves and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete.

  • Waste Management:

    • All waste materials, including the compound itself and any contaminated consumables, must be disposed of according to institutional and local environmental regulations.[3][4] Do not dispose of this chemical down the drain.

Emergency Procedures in Case of Exposure

In the event of accidental exposure, immediate and proper first aid is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[3][4] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult or if respiratory irritation occurs, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

  • 1-(2-NITROPHENYL)-1H-PYRROLE-2-CARBALDEHYDE - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • 1-(2-NITROBENZYL)PYRROLE-2-CARBOXALDEHYDE manufacturers and suppliers in india.ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 7). Alfa Aesar.
  • Personal Protective Equipment (PPE).CHEMM.
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET.TCI Chemicals.
  • SAFETY DATA SHEET.Fisher Scientific.
  • SAFETY DATA SHEET. (2025, May 12). Sigma-Aldrich.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). SafetyStratus.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Journal of Infusion Nursing.
  • Personal protective equipment for working with nitrovinyl compounds.Benchchem.
  • Pyrrole-2-carboxaldehyde.Santa Cruz Biotechnology.
  • This compound. (2024, April 10). ChemBK.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.